molecular formula C6H9N3O2 B3428103 L-Histidine CAS No. 6459-59-2

L-Histidine

Cat. No.: B3428103
CAS No.: 6459-59-2
M. Wt: 155.15 g/mol
InChI Key: HNDVDQJCIGZPNO-YFKPBYRVSA-N
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Description

L-histidine is the L-enantiomer of the amino acid histidine. It has a role as a nutraceutical, a micronutrient, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, a human metabolite, an algal metabolite and a mouse metabolite. It is a proteinogenic amino acid, a histidine and a L-alpha-amino acid. It is a conjugate base of a L-histidinium(1+). It is a conjugate acid of a L-histidinate(1-). It is an enantiomer of a D-histidine. It is a tautomer of a this compound zwitterion.
An essential amino acid that is required for the production of histamine.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Histidine has been reported in Pinus densiflora, Cyperus aromaticus, and other organisms with data available.
Histidine is a semi-essential amino acid (children should obtain it from food) needed in humans for growth and tissue repair, Histidine is important for maintenance of myelin sheaths that protect nerve cells and is metabolized to the neurotransmitter histamine. Histamines play many roles in immunity, gastric secretion, and sexual functions. Histidine is also required for blood cell manufacture and protects tissues against damage caused by radiation and heavy metals. (NCI04)
HISTIDINE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Histidine is an alpha-amino acid with an imidazole functional group. It is one of the 22 proteinogenic amino acids. Histidine was first isolated by German physician Albrecht Kossel in 1896. Histidine is an essential amino acid in humans and other mammals. It was initially thought that it was only essential for infants, but longer-term studies established that it is also essential for adults. Infants four to six months old require 33 mg/kg of histidine. It is not clear how adults make small amounts of histidine, and dietary sources probably account for most of the histidine in the body. Histidine is a precursor for histamine and carnosine biosynthesis. Inborn errors of histidine metabolism exist and are marked by increased histidine levels in the blood. Elevated blood histidine is accompanied by a wide range of symptoms, from mental and physical retardation to poor intellectual functioning, emotional instability, tremor, ataxia and psychosis. Histidine and other imidazole compounds have anti-oxidant, anti-inflammatory and anti-secretory properties The efficacy of this compound in protecting inflamed tissue is attributed to the capacity of the imidazole ring to scavenge reactive oxygen species (ROS) generated by cells during acute inflammatory response Histidine, when administered in therapeutic quantities is able to inhibit cytokines and growth factors involved in cell and tissue damage (US patent 6150392). Histidine in medical therapies has its most promising trials in rheumatoid arthritis where up to 4.5 g daily have been used effectively in severely affected patients. Arthritis patients have been found to have low serum histidine levels, apparently because of very rapid removal of histidine from their blood Other patients besides arthritis patients that have been found to be low in serum histidine are those with chronic renal failure. Urinary levels of histidine are reduced in pediatric patients with pneumonia. Asthma patients exhibit increased serum levels of histidine over normal controls Serum histidine levels are lower and are negatively associated with inflammation and oxidative stress in obese women Histidine supplementation has been shown to reduce insulin resistance, reduce BMI and fat mass and suppress inflammation and oxidative stress in obese women with metabolic syndrome. Histidine appears to suppress pro-inflammatory cytokine expression, possibly via the NF-kappaB pathway, in adipocytes Low plasma concentrations of histidine are associated with protein-energy wasting, inflammation, oxidative stress, and greater mortality in chronic kidney disease patients Histidine may have many other possible functions because it is the precursor of the ubiquitous neurohormone-neurotransmitter histamine. Histidine increases histamine in the blood and probably in the brain. Low blood histamine with low serum histidine occurs in rheumatoid arthritis patients. Low blood histamine also occurs in some manic, schizophrenic, high copper and hyperactive groups of psychiatric patients. Histidine is a useful therapy in all patients with low histamine levels.
An essential amino acid that is required for the production of HISTAMINE.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid
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InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1
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InChI Key

HNDVDQJCIGZPNO-YFKPBYRVSA-N
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Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N
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Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N
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Molecular Formula

C6H9N3O2
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Related CAS

26062-48-6
Record name L-Histidine homopolymer
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DSSTOX Substance ID

DTXSID9023126
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Molecular Weight

155.15 g/mol
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Physical Description

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless
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Solubility

Fairly sol in water; insol in alcohol and ether; decomp 251-252 °C; specific optical rotation (c= 2 in 3 moles of HCl): +8.0 deg at 26 °C/D /Monohydrochloride/, SOL IN WATER; DECOMP AT 245 °C (ALSO REPORTED AS 196 °C); SPECIFIC OPTICAL ROTATION (C= 2) +47.6 DEG AT 20 °C/D /L-HISTIDINE DIHYDROCHLORIDE/, Insol in common neutral solvents except water, Insoluble in ethyl ether, acetone; slightly soluble in ethanol, In water, 4.56X10+4 mg/l @ 25 °C, 45.6 mg/mL, Soluble in water; Insoluble in ether, Slightly soluble (in ethanol)
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Vapor Pressure

0.00000001 [mmHg]
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Color/Form

Needles or plates, COLORLESS

CAS No.

71-00-1
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Melting Point

287 °C (decomp), MP: 80 °C; anhydrous, mp: 140 °C /monohydrate/, 287 °C
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Foundational & Exploratory

An In-depth Technical Guide to the L-Histidine Biosynthesis Pathway in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The biosynthesis of L-histidine in Escherichia coli is a fundamental and energetically expensive metabolic pathway, involving ten enzymatic steps to convert phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP) into the amino acid histidine.[1][2] This pathway is a classic model system for studying gene regulation and enzyme function.[2][3] Its absence in animals makes it an attractive target for the development of novel antimicrobial agents and herbicides.[4] This guide provides a comprehensive overview of the enzymatic reactions, genetic regulation, quantitative parameters, and experimental methodologies associated with this essential pathway.

The this compound Biosynthesis Pathway

The this compound biosynthesis pathway is an unbranched series of ten reactions catalyzed by eight enzymes, several of which are bifunctional.[1][2] The genes encoding these enzymes are organized into the his operon.[2] The intermediates of this pathway are often unstable, and the enzymes catalyze a number of chemically complex reactions.[5]

The overall pathway is as follows:

  • ATP phosphoribosyltransferase (HisG) catalyzes the condensation of ATP and PRPP to form N'-5'-phosphoribosyl-ATP (PR-ATP). This is the first and rate-limiting step of the pathway.[1][2][4][6]

  • Phosphoribosyl-ATP pyrophosphatase (HisI, C-terminus) hydrolyzes PR-ATP to phosphoribosyl-AMP (PRAMP).[1][7]

  • Phosphoribosyl-AMP cyclohydrolase (HisI, N-terminus) opens the purine (B94841) ring of PRAMP to produce 5'-phosphoribosyl-formimino-5-aminoimidazole-4-carboxamide ribonucleotide (ProFAR).[1][7]

  • ProFAR isomerase (HisA) catalyzes the isomerization of ProFAR to N'-[(5'-phosphoribosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR).[2][7]

  • Imidazole (B134444) glycerol (B35011) phosphate (B84403) synthase (HisH and HisF) , a heterodimeric complex, converts PRFAR and glutamine into imidazole glycerol phosphate (IGP) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), the latter being recycled into the purine biosynthesis pathway.[1][7]

  • Imidazoleglycerol-phosphate dehydratase (HisB, C-terminus) dehydrates IGP to form imidazole acetol-phosphate (IAP).[1][8]

  • Histidinol-phosphate aminotransferase (HisC) catalyzes the transamination of IAP using glutamate (B1630785) as the amino donor to produce L-histidinol (B1607309) phosphate.[2][9][10]

  • Histidinol-phosphate phosphatase (HisB, N-terminus) dephosphorylates L-histidinol phosphate to yield L-histidinol.[1]

  • Histidinol (B1595749) dehydrogenase (HisD) , a bifunctional enzyme, carries out a two-step NAD-dependent oxidation of L-histidinol to L-histidinaldehyde.[11][12]

  • Histidinol dehydrogenase (HisD) then oxidizes L-histidinaldehyde to the final product, this compound.[11][12]

Pathway Visualization

G cluster_0 This compound Biosynthesis Pathway in E. coli PRPP PRPP PR_ATP PR-ATP PRPP->PR_ATP HisG ATP ATP ATP->PR_ATP PRAMP PRAMP PR_ATP->PRAMP HisI (C-term) ProFAR ProFAR PRAMP->ProFAR HisI (N-term) PRFAR PRFAR ProFAR->PRFAR HisA IGP IGP PRFAR->IGP HisH/HisF IAP IAP IGP->IAP HisB (C-term) AICAR AICAR (to Purine Biosynthesis) IGP->AICAR HOLP L-Histidinol-P IAP->HOLP HisC Histidinol L-Histidinol HOLP->Histidinol HisB (N-term) Histidinal L-Histidinal Histidinol->Histidinal HisD (2 NAD+) Histidine This compound Histidinal->Histidine HisD Gln Glutamine Gln->IGP Glu Glutamate Glu->HOLP aKG α-Ketoglutarate aKG->IAP G cluster_0 High [His-tRNA] cluster_1 Low [His-tRNA] Ribosome moves quickly Ribosome moves quickly Terminator loop forms Terminator loop forms Ribosome moves quickly->Terminator loop forms allows Transcription terminates Transcription terminates Terminator loop forms->Transcription terminates Ribosome stalls at His codons Ribosome stalls at His codons Anti-terminator loop forms Anti-terminator loop forms Ribosome stalls at His codons->Anti-terminator loop forms causes Transcription proceeds Transcription proceeds Anti-terminator loop forms->Transcription proceeds Cellular [His-tRNA] Cellular [His-tRNA] High [His-tRNA] High [His-tRNA] Low [His-tRNA] Low [His-tRNA] G cluster_0 General Spectrophotometric Enzyme Assay Workflow A Prepare Reaction Buffer B Add Substrates (e.g., ATP, PRPP, NAD+) A->B C Add Coupling Enzyme (if necessary) B->C D Equilibrate to Assay Temperature C->D E Initiate Reaction with Enzyme D->E F Monitor Absorbance Change over Time E->F G Calculate Initial Velocity F->G

References

The Pivotal Role of L-Histidine in Enzyme Catalytic Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Histidine, a unique amino acid with an imidazole (B134444) side chain, is a cornerstone of enzyme catalysis. Its remarkable versatility allows it to participate in a wide array of catalytic mechanisms, making it a frequent and critical component of enzyme active sites. The pKa of histidine's imidazole side chain is approximately 6.0, which means it can readily act as both a proton donor and acceptor at physiological pH.[][2] This property, along with its ability to act as a nucleophile and a metal ion ligand, underpins its central role in facilitating a vast number of biochemical reactions.[3][4] This technical guide provides an in-depth exploration of the multifaceted roles of this compound in enzyme catalysis, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Catalytic Functions of this compound

The imidazole side chain of histidine allows it to perform several essential functions within an enzyme's active site:

  • General Acid-Base Catalysis: Histidine is adept at shuttling protons, a fundamental step in many enzymatic reactions.[5] In its protonated (imidazolium) form, it can donate a proton, acting as a general acid. In its neutral form, the lone pair of electrons on one of its nitrogen atoms can accept a proton, functioning as a general base. This dual capability is crucial for stabilizing transition states and facilitating reactions that involve proton transfer.[3][4]

  • Nucleophilic Catalysis: The nitrogen atoms in the imidazole ring can act as nucleophiles, directly attacking a substrate to form a transient covalent intermediate. This is a key step in the mechanism of enzymes like serine proteases.

  • Metal Ion Coordination: Histidine residues are frequently involved in coordinating metal ions within the active sites of metalloenzymes. The imidazole side chain is an excellent ligand for divalent metal ions such as Zn²⁺, Cu²⁺, and Ni²⁺.[4] This interaction can help to properly orient the substrate, stabilize charged intermediates, or activate a water molecule for nucleophilic attack.

  • Proton Shuttle: In some enzymes, a histidine residue acts as a "proton shuttle," rapidly transferring protons between the active site and the bulk solvent.[4] This is essential for regenerating the active form of the enzyme and maintaining a high catalytic turnover rate.[4]

This compound in Action: Key Enzymatic Examples

The catalytic prowess of this compound is exemplified in the mechanisms of several well-studied enzymes.

Chymotrypsin: The Catalytic Triad

Chymotrypsin, a serine protease, utilizes a classic "catalytic triad" of serine-195, histidine-57, and aspartate-102 in its active site to hydrolyze peptide bonds.[6] In this arrangement, the aspartate residue orients and polarizes the histidine.[7] The histidine then acts as a general base, accepting a proton from the serine's hydroxyl group.[8][9] This enhances the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of the substrate's peptide bond.[9] Later in the mechanism, the now-protonated histidine acts as a general acid to donate a proton to the leaving group.[9]

Carbonic Anhydrase: A Proton Shuttle and Metal Ion Coordination

Human Carbonic Anhydrase II, one of the most efficient enzymes known, catalyzes the reversible hydration of carbon dioxide. Its active site contains a zinc ion coordinated by three histidine residues.[10] A fourth histidine, His-64, is not directly bound to the zinc but plays a crucial role as a proton shuttle.[10] It transfers protons between the zinc-bound water molecule and the surrounding buffer, regenerating the zinc-bound hydroxide (B78521) ion necessary for the next catalytic cycle.[10] Site-directed mutagenesis studies replacing His-64 with alanine (B10760859) have shown a significant decrease in the catalytic rate, highlighting the importance of this proton shuttle.[10][11]

Ribonuclease A: A Duo of Catalytic Histidines

Ribonuclease A (RNase A) employs two histidine residues, His-12 and His-119, in its active site to catalyze the cleavage of RNA.[12][13][14] In the transphosphorylation step, His-12 acts as a general base, abstracting a proton from the 2'-hydroxyl group of the ribose, which then attacks the adjacent phosphorus atom.[14] Simultaneously, His-119 acts as a general acid, donating a proton to the 5'-oxygen of the leaving group to facilitate its departure.[14] In the subsequent hydrolysis step, the roles of the two histidines are reversed.

Quantitative Analysis of Histidine's Role

The critical contribution of histidine to enzyme catalysis is quantitatively demonstrated by the dramatic loss of activity observed when it is replaced through site-directed mutagenesis. The following tables summarize kinetic data for wild-type enzymes and their histidine-mutated variants.

Table 1: Kinetic Parameters for Wild-Type and Histidine-Mutant Ribonuclease A

EnzymeSubstratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Fold Decrease in kcat/Km
Wild-Type RNase Apoly(C)1.4 x 10³1.21.2 x 10⁶-
H12A RNase Apoly(C)1.1 x 10⁻¹1.11.0 x 10²1.2 x 10⁴
H119A RNase Apoly(C)1.5 x 10⁻¹1.51.0 x 10²1.2 x 10⁴
Wild-Type RNase AUpA1.9 x 10³1.11.7 x 10⁶-
H12A RNase AUpA1.3 x 10⁻¹0.91.4 x 10²1.2 x 10⁴
H119A RNase AUpA1.8 x 10⁻¹1.21.5 x 10²1.1 x 10⁴

Data compiled from literature.[14] Note that substitution of either His12 or His119 with alanine results in a greater than 10,000-fold decrease in catalytic efficiency (kcat/Km).[12][13][14]

Table 2: Kinetic Parameters for Wild-Type and Histidine-Mutant Carbonic Anhydrase II

EnzymeAssayRelative Activity (%)Fold Decrease in Activity
Wild-Type HCA IICO₂ Hydration100-
H64A HCA IICO₂ Hydration~2-520-50

Data compiled from literature.[10][11] The mutation of His-64 to Alanine significantly impairs the proton transfer step, leading to a substantial reduction in the overall catalytic rate.

Experimental Protocols

Investigating the role of specific amino acid residues like histidine in enzyme catalysis relies on a combination of techniques. Below are detailed methodologies for two key experimental approaches.

Site-Directed Mutagenesis of a Histidine Residue

This protocol outlines the general steps for replacing a histidine residue with an alanine using PCR-based site-directed mutagenesis.

1. Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases in length.

  • The desired mutation (histidine codon to alanine codon, e.g., CAC to GCC) should be in the middle of the primers.

  • Ensure the primers have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[15]

  • The primers should terminate in one or more G or C bases.[15]

2. PCR Amplification:

  • Set up a PCR reaction in a total volume of 50 µL containing:

    • 5-50 ng of template plasmid DNA

    • 125 ng of forward primer

    • 125 ng of reverse primer

    • 1 µL of dNTP mix

    • 5 µL of 10x reaction buffer

    • 1 µL of high-fidelity DNA polymerase

    • Nuclease-free water to 50 µL

  • Perform PCR with the following cycling conditions:

    • Initial denaturation: 95°C for 30 seconds

    • 16-18 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 1 minute

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final extension: 68°C for 7 minutes

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme directly to the amplification product.

  • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[15][16]

4. Transformation:

  • Transform competent E. coli cells with 1-2 µL of the DpnI-treated DNA.

  • Plate the transformed cells on a selective agar (B569324) plate (e.g., LB agar with the appropriate antibiotic).

  • Incubate overnight at 37°C.

5. Verification:

  • Isolate plasmid DNA from the resulting colonies.

  • Verify the desired mutation by DNA sequencing.

Stopped-Flow Enzyme Kinetics

This protocol describes the general procedure for measuring pre-steady-state enzyme kinetics using a stopped-flow instrument, for example, to study the hydrolysis of p-Nitrophenyl acetate (B1210297) by α-chymotrypsin.

1. Reagent Preparation:

  • Prepare a solution of α-chymotrypsin (e.g., 60 µM) in a suitable buffer (e.g., 20 mM Phosphate buffer, pH 7.3) containing a co-solvent if necessary (e.g., 20% Isopropyl alcohol).[17]

  • Prepare a series of substrate solutions (p-Nitrophenyl acetate) at various concentrations (e.g., 250 µM to 8 mM) in the same buffer and co-solvent.[17]

2. Instrument Setup:

  • Use a stopped-flow spectrometer (e.g., an SX20) equipped with a suitable light source (e.g., 150W xenon lamp) and detector (e.g., photomultiplier tube).[17]

  • Set the observation wavelength to monitor the formation of the product, p-Nitrophenolate (400 nm).[17]

  • Set the acquisition parameters, such as the total acquisition time (e.g., 60 seconds) and the number of data points (e.g., 1000).[17]

3. Data Acquisition:

  • Load the enzyme and substrate solutions into separate drive syringes.

  • Initiate the run. The instrument will rapidly mix the two solutions and stop the flow, triggering data collection.

  • Record the change in absorbance at 400 nm over time.

  • Repeat the experiment for each substrate concentration.

4. Data Analysis:

  • Fit the resulting kinetic traces to an appropriate equation (e.g., a single or double exponential function) to determine the observed rate constants.

  • Analyze the dependence of the rate constants on the substrate concentration to determine kinetic parameters such as kcat and Km.

Visualizing Histidine's Role in Biological Systems

Diagrams are essential for conceptualizing the complex roles of this compound in biological processes.

Logical Relationships in Histidine-Mediated Catalysis

Histidine's Catalytic Roles cluster_functions Core Catalytic Functions cluster_enzymes Enzymatic Examples This compound This compound General Acid/Base General Acid/Base This compound->General Acid/Base Proton Donor/Acceptor Nucleophile Nucleophile This compound->Nucleophile Covalent Intermediate Formation Metal Ion Ligand Metal Ion Ligand This compound->Metal Ion Ligand Coordination Proton Shuttle Proton Shuttle General Acid/Base->Proton Shuttle Chymotrypsin Chymotrypsin General Acid/Base->Chymotrypsin Ribonuclease A Ribonuclease A General Acid/Base->Ribonuclease A Nucleophile->Chymotrypsin Carbonic Anhydrase Carbonic Anhydrase Metal Ion Ligand->Carbonic Anhydrase Proton Shuttle->Carbonic Anhydrase

Caption: The multifaceted catalytic roles of this compound in various enzymes.

Experimental Workflow for Investigating Histidine's Function

Experimental Workflow cluster_planning Phase 1: Hypothesis and Design cluster_execution Phase 2: Molecular Biology and Protein Expression cluster_analysis Phase 3: Functional Analysis cluster_conclusion Phase 4: Conclusion Hypothesize Histidine's Role Hypothesize Histidine's Role Identify Target Histidine(s) Identify Target Histidine(s) Hypothesize Histidine's Role->Identify Target Histidine(s) Design Mutagenesis Primers Design Mutagenesis Primers Identify Target Histidine(s)->Design Mutagenesis Primers Site-Directed Mutagenesis Site-Directed Mutagenesis Design Mutagenesis Primers->Site-Directed Mutagenesis Transform and Select Clones Transform and Select Clones Site-Directed Mutagenesis->Transform and Select Clones Sequence Verification Sequence Verification Transform and Select Clones->Sequence Verification Express and Purify WT and Mutant Proteins Express and Purify WT and Mutant Proteins Sequence Verification->Express and Purify WT and Mutant Proteins Enzyme Kinetic Assays Enzyme Kinetic Assays Express and Purify WT and Mutant Proteins->Enzyme Kinetic Assays pH-Rate Profile Analysis pH-Rate Profile Analysis Express and Purify WT and Mutant Proteins->pH-Rate Profile Analysis Structural Analysis (X-ray/NMR) Structural Analysis (X-ray/NMR) Express and Purify WT and Mutant Proteins->Structural Analysis (X-ray/NMR) Determine kcat and Km Determine kcat and Km Enzyme Kinetic Assays->Determine kcat and Km Compare WT and Mutant Properties Compare WT and Mutant Properties Determine kcat and Km->Compare WT and Mutant Properties pH-Rate Profile Analysis->Compare WT and Mutant Properties Structural Analysis (X-ray/NMR)->Compare WT and Mutant Properties Elucidate Histidine's Catalytic Role Elucidate Histidine's Catalytic Role Compare WT and Mutant Properties->Elucidate Histidine's Catalytic Role

Caption: A typical workflow for studying the role of histidine via site-directed mutagenesis.

Two-Component Signal Transduction Pathway

Two-Component Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stimulus Stimulus Histidine Kinase (HK) Histidine Kinase (HK) Stimulus->Histidine Kinase (HK) Binds to sensor domain ADP ADP Histidine Kinase (HK)->ADP Response Regulator (RR) Response Regulator (RR) Histidine Kinase (HK)->Response Regulator (RR) Phosphotransfer (His to Asp) ATP ATP ATP->Histidine Kinase (HK) Autophosphorylation Phosphorylated RR Phosphorylated RR Response Regulator (RR)->Phosphorylated RR Downstream Response Downstream Response Phosphorylated RR->Downstream Response Activates

Caption: A generalized two-component signal transduction pathway involving a histidine kinase.

Conclusion

This compound's unique chemical properties make it an exceptionally versatile and indispensable residue in enzyme catalysis. Its ability to function as a general acid-base catalyst, a nucleophile, a metal ion ligand, and a proton shuttle is fundamental to the mechanisms of a vast number of enzymes. Understanding the precise role of histidine in these mechanisms is a critical aspect of biochemical research and has profound implications for drug development. By targeting or mimicking the function of catalytic histidines, it is possible to design potent and specific enzyme inhibitors or to engineer novel biocatalysts for a variety of applications. The continued application of techniques such as site-directed mutagenesis, rapid kinetics, and structural biology will undoubtedly continue to unravel the intricate and elegant ways in which this compound facilitates the chemistry of life.

References

The Intricate Dance of Metal Ions and L-Histidine: A Technical Guide to Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Histidine, a unique amino acid with its imidazole (B134444) side chain, plays a pivotal role in a myriad of biological processes, largely dictated by its remarkable ability to coordinate with a diverse range of metal ions. This technical guide delves into the core principles of this compound's metal ion coordination chemistry, offering a comprehensive overview of its binding modes, the stability of its complexes, and the experimental methodologies used to elucidate these interactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in fields where the interplay between metal ions and biological molecules is of paramount importance.

Coordination Modes of this compound

This compound is a versatile ligand capable of coordinating with metal ions in several ways, primarily dictated by the pH of the medium, which influences the protonation state of its functional groups: the α-amino group, the α-carboxylate group, and the imidazole side chain. The imidazole ring, with its two nitrogen atoms (Nτ and Nπ), is particularly crucial to its coordinating ability.[1][2]

This compound can act as a bidentate or a tridentate ligand.

  • Bidentate Coordination:

    • Histamine-like: Coordination occurs through the amino group and the Nτ nitrogen of the imidazole ring, forming a stable five-membered chelate ring.

    • Glycine-like: Involves the amino and carboxylate groups, which is more prevalent at lower pH values.

  • Tridentate Coordination: At physiological pH, this compound typically acts as a tridentate ligand, coordinating through the amino group, the carboxylate group, and one of the imidazole nitrogen atoms.[3] This mode of coordination is fundamental to the structure and function of many metalloproteins.

The specific nitrogen atom of the imidazole ring involved in coordination (Nτ or Nπ) can also vary depending on the metal ion and the steric environment.

Stability of Metathis compound Complexes

The stability of metathis compound complexes is a critical factor in their biological function and is quantified by stability constants (log β). These constants are influenced by factors such as the nature of the metal ion, pH, temperature, and ionic strength of the medium.[4][5] The Irving-Williams series, which describes the relative stabilities of complexes with divalent metal ions, is generally followed, with the stability of histidine complexes often increasing in the order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Table 1: Stability Constants (log β) for Selected Divalent Metal Ion-Histidine Complexes

Metal Ionlog β₁ (ML)log β₂ (ML₂)Conditions
Cu(II)10.218.325 °C, 0.1 M KCl
Ni(II)8.715.625 °C, 0.1 M KCl
Zn(II)6.512.025 °C, 0.1 M KCl
Co(II)6.912.425 °C, 0.1 M KCl
Ca(II)1.4-37 °C, 0.16 M NaCl
Mg(II)2.9-37 °C, 0.16 M NaCl

Note: The values presented are indicative and can vary with experimental conditions. Data compiled from various sources.

Table 2: Selected Bond Lengths in Metathis compound Complexes from Crystallographic Data

ComplexMetal-Donor AtomBond Length (Å)
[Cu(L-His)(2,2'-bipyridyl)]ClO₄·1.5H₂OCu-N(amino)1.995(8)
Cu-N(imidazole)2.140(6)
Cu-O(carboxylate)2.009(5)
[Zn(L-His)₂]Zn-N(amino)~2.1
Zn-N(imidazole)~2.0
Zn-O(carboxylate)~2.1

Note: Bond lengths are dependent on the specific crystal structure and coordination geometry. Data compiled from various crystallographic studies.[6][7]

Experimental Protocols

A variety of experimental techniques are employed to synthesize and characterize metathis compound complexes. Below are detailed methodologies for key experiments.

Synthesis of a Copper(II)-Histidine Complex

This protocol describes a general method for the synthesis of a Cu(II)-Histidine complex.[8]

Materials:

Procedure:

  • Dissolve 1.0 mmol of this compound in 20 mL of a 1:1 methanol/water solution.

  • In a separate beaker, dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of ethanol.

  • Slowly add the copper(II) chloride solution to the this compound solution with constant stirring.

  • Adjust the pH of the resulting solution to approximately 5-6 by adding a saturated solution of sodium acetate dropwise.

  • A blue precipitate will form. Continue stirring the mixture at room temperature for 1 hour.

  • Collect the precipitate by vacuum filtration and wash it with small portions of cold ethanol and then diethyl ether.

  • Dry the resulting solid in a desiccator over anhydrous calcium chloride.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a classical and accurate method for determining the stability constants of metal complexes in solution.[9]

Materials and Equipment:

  • Calibrated pH meter with a combination glass electrode

  • Thermostated titration vessel

  • Microburette

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free)

  • This compound

  • Metal salt (e.g., NiCl₂)

  • Inert salt for maintaining constant ionic strength (e.g., 0.1 M KCl)

  • High-purity deionized water

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature.

  • Ligand Protonation Constants: Titrate a solution containing a known concentration of this compound and the inert salt with the standardized strong base. Record the pH after each addition of titrant.

  • Complex Formation Titration: Prepare a solution containing the same concentration of this compound and inert salt as in the previous step, but also include a known concentration of the metal salt. Titrate this solution with the standardized strong base, recording the pH at regular intervals.

  • Data Analysis: The titration data are used to calculate the protonation constants of the ligand and the stability constants of the metal complexes. This is typically done using specialized software that fits the experimental data to a theoretical model of the equilibria in solution.

Characterization by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).[10][11][12]

Materials and Equipment:

  • Isothermal Titration Calorimeter

  • Solutions of the metal ion and this compound prepared in the same, well-matched buffer.

Procedure:

  • Sample Preparation: Prepare a solution of the macromolecule (e.g., a histidine-rich protein) in the sample cell and a solution of the ligand (metal ion) in the injection syringe. Both solutions must be in the exact same buffer to minimize heats of dilution. Degas both solutions prior to loading.

  • Experimental Setup: Set the experimental temperature and other parameters, such as the injection volume and spacing between injections.

  • Titration: Perform a series of injections of the metal ion solution into the protein solution. The instrument measures the heat released or absorbed after each injection.

  • Control Experiment: Perform a control titration by injecting the metal ion solution into the buffer alone to determine the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the binding data. The resulting binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

Spectroscopic Characterization

UV-Visible (UV-Vis) Spectroscopy: This technique is used to monitor the formation of metathis compound complexes. The coordination of a metal ion to histidine often results in a shift in the absorption spectrum.[13][14][15]

  • Protocol: Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the metal ion. Record the UV-Vis spectrum for each solution. The appearance of new absorption bands or shifts in existing bands can be used to determine the stoichiometry and formation constant of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of metathis compound complexes in solution. 1H, 13C, and 15N NMR can provide information about the specific atoms involved in coordination.[16][17][18]

  • Protocol: Acquire NMR spectra of this compound in the absence and presence of a diamagnetic metal ion (e.g., Zn²⁺). Changes in the chemical shifts and coupling constants of the protons and carbons of the amino acid upon metal binding reveal the coordination sites. For paramagnetic metal ions, changes in the relaxation rates of the nuclei can be used to probe the metal's proximity.

Biological Significance and Signaling Pathways

The coordination of metal ions by histidine residues is fundamental to the function of a vast array of proteins and enzymes. Histidine residues are frequently found in the active sites of metalloenzymes, where they play a direct role in catalysis.[1][2] Furthermore, histidine-rich proteins are involved in metal ion transport and storage.

A key example of histidine's role in signaling is found in two-component systems , which are prevalent in bacteria and allow them to respond to environmental stimuli, including changes in metal ion concentrations.[19][20][21][22]

Histidine Kinase-Mediated Metal Ion Sensing

In a typical two-component system, a transmembrane sensor histidine kinase (HK) detects an external signal, such as the presence of a specific metal ion. This binding event triggers a conformational change in the HK, leading to its autophosphorylation on a conserved histidine residue. The phosphoryl group is then transferred to a cognate response regulator (RR) , which in turn modulates the expression of genes that enable the cell to adapt to the new environment.

Metal_Signaling_Pathway Metal_Ion Metal Ion (e.g., Cu+, Ag+) HK Sensor Histidine Kinase (HK) Metal_Ion->HK Binding HK->HK ADP ADP HK->ADP RR Response Regulator (RR) HK->RR Phosphotransfer ATP ATP ATP->HK P P DNA DNA RR->DNA Binding Gene_Expression Gene Expression (e.g., metal efflux pumps) DNA->Gene_Expression Transcription

A simplified diagram of a two-component signaling pathway involving a metal-sensing histidine kinase.

Conclusion

The coordination chemistry of this compound with metal ions is a rich and complex field with profound implications for biology and medicine. A thorough understanding of the principles governing these interactions is essential for researchers in drug development, enzymology, and bioinorganic chemistry. The experimental techniques outlined in this guide provide a robust framework for investigating the structure, stability, and function of metathis compound complexes, paving the way for the design of novel therapeutics and a deeper understanding of the intricate roles of metals in biological systems.

References

L-Histidine as a Precursor for Histamine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine (B1213489), a critical biogenic amine, plays a pivotal role in a myriad of physiological and pathological processes, including allergic responses, gastric acid secretion, and neurotransmission.[1] Its synthesis is exclusively dependent on the precursor amino acid, L-histidine, through a single enzymatic step catalyzed by histidine decarboxylase (HDC). Understanding the intricacies of this conversion, the regulation of HDC, and the downstream signaling cascades initiated by histamine is paramount for the development of novel therapeutics targeting a range of conditions from allergies to neurological disorders. This technical guide provides an in-depth exploration of the biochemical conversion of this compound to histamine, detailed experimental protocols for its study, and a comprehensive overview of the associated signaling pathways.

The Biochemical Conversion of this compound to Histamine

The synthesis of histamine from this compound is a one-step decarboxylation reaction catalyzed by the enzyme this compound decarboxylase (EC 4.1.1.22).[2] This enzyme utilizes pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, as an essential cofactor.[1] The reaction involves the formation of a Schiff base intermediate between the this compound substrate and PLP, facilitating the removal of the carboxyl group as carbon dioxide to yield histamine.[2]

Histidine decarboxylase is the rate-limiting enzyme in histamine synthesis, and its expression and activity are tightly regulated.[3] HDC is primarily found in mast cells, basophils, enterochromaffin-like (ECL) cells of the stomach, and histaminergic neurons in the brain.[3] The expression of the HDC gene can be induced by various stimuli, including cytokines such as Interleukin-3 (IL-3), IL-18, and granulocyte-macrophage colony-stimulating factor (GM-CSF), as well as by the crosslinking of FcεRI receptors on mast cells and basophils.[4]

Quantitative Data

Table 1: Kinetic Parameters of Mammalian Histidine Decarboxylase
ParameterValueSpecies/Cell TypeConditions
Km for this compound 0.1 - 0.3 mMRat Brain HomogenatepH 6.8
Vmax Varies significantly-Dependent on enzyme purity and assay conditions.
Optimal pH ~6.8Mammalian HDC-

Note: The Vmax for mammalian HDC is difficult to standardize due to the enzyme's instability and challenges in purification to homogeneity.[5]

Table 2: Histamine Receptor Binding Affinities (Ki values)
Receptor SubtypeLigandKi (nM)Species
H1 Receptor Histamine~50 - 100Human
Mepyramine1 - 5Guinea Pig
H2 Receptor Histamine~300 - 500Human
Cimetidine50 - 100Human
H3 Receptor Histamine3.8 ± 0.8Human (recombinant)
Thioperamide25Human (recombinant)
H4 Receptor Histamine7.0 ± 1.2Human (recombinant)
Thioperamide27Human (recombinant)

[6]

Table 3: IC50 Values of Selected Histidine Decarboxylase Inhibitors
InhibitorIC50 (µM)Assay Method
α-Fluoromethylhistidine 5Fluorescence Polarization
Histidine Methyl Ester 9Fluorescence Polarization
Epicatechin gallate (ECG) 10 (Ki)Recombinant human HDC assay

Histamine Signaling Pathways

Histamine exerts its diverse physiological effects by binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[7] Each receptor subtype is coupled to different intracellular signaling cascades, leading to varied cellular responses.

H1 Receptor Signaling

The H1 receptor primarily couples to Gq/11 proteins.[8] Upon activation, Gq/11 stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is central to allergic and inflammatory responses, leading to smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[8]

H1_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2->Response PKC->Response

H1 Receptor Signaling Pathway
H2 Receptor Signaling

The H2 receptor is coupled to Gs proteins.[9] Activation of Gs leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[9] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to responses such as increased gastric acid secretion and smooth muscle relaxation.[9]

H2_Signaling Histamine Histamine H2R H2 Receptor Histamine->H2R Gs Gs H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Gastric Acid Secretion, Smooth Muscle Relaxation) PKA->Response phosphorylates targets

H2 Receptor Signaling Pathway
H3 Receptor Signaling

H3_Signaling Histamine Histamine H3R H3 Receptor (Presynaptic) Histamine->H3R Gio Gi/o H3R->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits Ca_channel N-type Ca²⁺ Channel Gio->Ca_channel inhibits (via βγ) cAMP cAMP AC->cAMP decreased production Neurotransmitter Neurotransmitter Release cAMP->Neurotransmitter reduced signaling Ca_channel->Neurotransmitter inhibition of

H3 Receptor Signaling Pathway
H4 Receptor Signaling

The H4 receptor also couples to Gi/o proteins and is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T-cells.[7] Similar to the H3 receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[12] This pathway is involved in modulating immune responses, including chemotaxis and cytokine production.[12]

H4_Signaling Histamine Histamine H4R H4 Receptor Histamine->H4R Gio Gi/o H4R->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits cAMP cAMP AC->cAMP decreased production Response Immune Response (e.g., Chemotaxis, Cytokine Release) cAMP->Response modulation of

H4 Receptor Signaling Pathway

Experimental Protocols

Measurement of Histidine Decarboxylase Activity

A common method for determining HDC activity involves measuring the conversion of radiolabeled this compound to radiolabeled histamine.

Materials:

  • Cell or tissue homogenate

  • [³H]-L-histidine

  • Pyridoxal-5'-phosphate (PLP) solution

  • Phosphate (B84403) buffer (pH 6.8)

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail and counter

Protocol:

  • Prepare cell or tissue homogenates in a suitable buffer on ice.

  • Set up reaction tubes containing the homogenate, PLP solution, and phosphate buffer.

  • Initiate the reaction by adding [³H]-L-histidine.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding TCA.

  • Separate the [³H]-histamine product from the unreacted [³H]-L-histidine substrate using cation-exchange chromatography or solvent extraction.

  • Quantify the amount of [³H]-histamine by liquid scintillation counting.

  • Calculate HDC activity, typically expressed as pmol of histamine formed per minute per mg of protein.

Quantification of Histamine by High-Performance Liquid Chromatography (HPLC)

HPLC with pre-column derivatization is a sensitive and specific method for quantifying histamine in biological samples.

Materials:

  • Sample supernatant (e.g., from cell culture or tissue extract)

  • Perchloric acid

  • o-Phthalaldehyde (OPA) derivatizing agent

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., phosphate buffer:acetonitrile gradient)

  • Histamine standards

Protocol:

  • Deproteinate the sample by adding perchloric acid and centrifuging.

  • Take an aliquot of the supernatant and adjust the pH.

  • Add the OPA derivatizing agent and allow the reaction to proceed in the dark.

  • Inject the derivatized sample onto the HPLC system.

  • Separate the OPA-histamine derivative using a C18 column with a suitable mobile phase gradient.

  • Detect the fluorescent derivative using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).

  • Quantify the histamine concentration by comparing the peak area to a standard curve generated with known concentrations of histamine.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effect of a stimulus on this compound-dependent histamine synthesis and release from mast cells.

Experimental_Workflow cluster_preparation 1. Cell Culture and Preparation cluster_stimulation 2. Stimulation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis cluster_results 5. Data Interpretation Culture Culture Mast Cells (e.g., HMC-1) Harvest Harvest and Wash Cells Culture->Harvest Resuspend Resuspend in Buffer containing this compound Harvest->Resuspend Stimulate Incubate with Stimulus (e.g., Cytokine, Antigen) Resuspend->Stimulate Control Incubate with Vehicle (Control) Resuspend->Control Centrifuge Centrifuge to Pellet Cells Stimulate->Centrifuge Control->Centrifuge Collect_Supernatant Collect Supernatant (for released histamine) Centrifuge->Collect_Supernatant Lyse_Cells Lyse Cell Pellet (for intracellular histamine) Centrifuge->Lyse_Cells Quantify_Histamine Quantify Histamine (e.g., HPLC, ELISA) Collect_Supernatant->Quantify_Histamine Lyse_Cells->Quantify_Histamine Protein_Assay Protein Assay of Cell Lysate Lyse_Cells->Protein_Assay Calculate Calculate Histamine Release (ng/mg protein) Quantify_Histamine->Calculate Protein_Assay->Calculate Compare Compare Stimulated vs. Control Calculate->Compare

Workflow for Histamine Synthesis and Release Assay

Conclusion

The conversion of this compound to histamine is a fundamental biological process with far-reaching implications for health and disease. A thorough understanding of the enzymatic machinery, its regulation, and the subsequent signaling events is crucial for researchers and drug development professionals. The methodologies and data presented in this guide offer a comprehensive resource for the study of this important pathway, paving the way for the identification of new therapeutic targets and the development of innovative treatments for a wide range of histamine-mediated disorders.

References

The Multifaceted Roles of L-Histidine in Neurobiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-histidine, an essential amino acid, plays a pivotal and multifaceted role in the central nervous system (CNS). Beyond its fundamental function in protein synthesis, this compound is a critical precursor to the neurotransmitter histamine (B1213489) and the neuroprotective dipeptide carnosine. Furthermore, it is integral to metal ion homeostasis and exhibits direct neuromodulatory effects. This technical guide provides an in-depth exploration of the physiological roles of this compound in neurobiology, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to support advanced research and therapeutic development.

Introduction

The unique biochemical properties of this compound, conferred by its imidazole (B134444) side chain, position it as a key molecule in a variety of neurological processes.[1] Its ability to act as a proton shuttle, metal ion chelator, and precursor to neuroactive compounds underscores its importance in maintaining brain health and function.[1][2] Dysregulation of this compound metabolism has been implicated in several neurological and psychiatric disorders, making it a compelling target for further investigation.[3][4] This guide aims to provide a comprehensive resource for professionals in the field, detailing the core neurobiological functions of this compound and the methodologies to study them.

This compound as a Precursor to Neuroactive Compounds

The Histaminergic System

This compound is the sole precursor for the synthesis of histamine, a critical neurotransmitter in the brain.[4] This conversion is catalyzed by the enzyme this compound decarboxylase (HDC).[5] Histaminergic neurons, located primarily in the tuberomammillary nucleus (TMN) of the hypothalamus, project throughout the brain to regulate arousal, sleep-wake cycles, cognition, and appetite.[3]

Diagram: Biosynthesis of Histamine from this compound

L_Histidine This compound Histamine Histamine L_Histidine->Histamine Decarboxylation HDC This compound Decarboxylase (HDC) Cofactor: Pyridoxal-5'-Phosphate HDC->L_Histidine:n

Caption: Enzymatic conversion of this compound to histamine.

Carnosine Synthesis and its Neuroprotective Functions

In the brain, this compound combines with β-alanine to form the dipeptide carnosine, a reaction catalyzed by carnosine synthase.[6] Carnosine is a potent antioxidant, antiglycating agent, and metal ion chelator, exhibiting significant neuroprotective properties.[1] It is found in high concentrations in various brain regions and is implicated in the protection against oxidative stress-induced neuronal damage.

Diagram: Biosynthesis of Carnosine

L_Histidine This compound Carnosine Carnosine L_Histidine->Carnosine Beta_Alanine β-Alanine Beta_Alanine->Carnosine CS Carnosine Synthase (ATP-dependent) CS->L_Histidine:ne

Caption: Synthesis of carnosine from this compound and β-alanine.

Quantitative Data on this compound and its Derivatives in the CNS

The concentration and activity of this compound and its metabolites vary across different brain regions and are crucial for normal neurological function. The following tables summarize key quantitative data from various studies.

Table 1: this compound and Histamine Concentrations in Different Brain Regions

Brain RegionThis compound ConcentrationHistamine ConcentrationSpecies
Frontal CortexDecreased by 15% in Alzheimer's patientsDecreased by 45% in Alzheimer's patientsHuman
Temporal CortexDecreased by 21% in Alzheimer's patientsDecreased by 20% in Alzheimer's patientsHuman
Occipital CortexDecreased by 30% in Alzheimer's patientsDecreased by 38% in Alzheimer's patientsHuman
Caudate NucleusDecreased by 25% in Alzheimer's patientsDecreased by 25% in Alzheimer's patientsHuman
Cortex-Increased by 40-70% with this compound loadingRat
Hypothalamus-Increased by 40-70% with this compound loadingRat
General BrainIncreased by ~0.8 mM with oral loading-Human

Data compiled from references[7][8][9].

Table 2: Kinetic Parameters of this compound Transport and Enzyme Activity

ParameterValueEnzyme/TransporterSpecies
Apparent Km~3 x 10-5 MThis compound DecarboxylaseHuman
----

Data compiled from reference[10].

Table 3: Dose-Dependent Neuroprotective Effects of this compound

Cell LineInsultThis compound ConcentrationNeuroprotective Effect
SH-SY5YD-galactose-induced aging1 mM25.3% increase in cell proliferation
SH-SY5YD-galactose-induced aging2 mM29.0% increase in cell proliferation
GT1-7Zinc-induced neurotoxicityNot specifiedAttenuation of neuronal death

Data compiled from references[11][12][13].

Signaling Pathways Involving this compound Derivatives

Histamine Receptor Signaling

Histamine exerts its effects through four G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. Each receptor is coupled to distinct intracellular signaling cascades.

Diagram: Histamine H1 Receptor Signaling Pathway

Histamine Histamine H1R H1R Histamine->H1R Binds Gq Gq H1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release Stimulates Ca2+ release from ER PKC PKC DAG->PKC Activates

Caption: H1 receptor activation of the Gq/PLC pathway.

Diagram: Histamine H2 Receptor Signaling Pathway

Histamine Histamine H2R H2R Histamine->H2R Binds Gs Gs H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP_cAMP cAMP AC->ATP_cAMP ATP to cAMP PKA PKA ATP_cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene_expression CREB->Gene_expression Modulates Gene Expression Histamine Histamine H3R H3R Histamine->H3R Binds Gi Gi H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP_cAMP ATP_cAMP AC->ATP_cAMP Reduced cAMP production Carnosine Carnosine ROS Reactive Oxygen Species Carnosine->ROS Scavenges Metal_Ions Pro-oxidant Metal Ions (e.g., Cu2+, Zn2+) Carnosine->Metal_Ions Chelates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Metal_Ions->Oxidative_Stress cluster_precursor Precursor Roles cluster_direct Direct Roles cluster_downstream Downstream Effects L_Histidine This compound Histamine_Synthesis Histamine Synthesis L_Histidine->Histamine_Synthesis Carnosine_Synthesis Carnosine Synthesis L_Histidine->Carnosine_Synthesis Metal_Chelation Metal Ion Chelation (Cu2+, Zn2+) L_Histidine->Metal_Chelation NMDA_Modulation NMDA Receptor Modulation L_Histidine->NMDA_Modulation Neurotransmission Neurotransmission (Arousal, Cognition) Histamine_Synthesis->Neurotransmission Neuroprotection Neuroprotection (Antioxidant, Anti-inflammatory) Carnosine_Synthesis->Neuroprotection Metal_Chelation->Neuroprotection Synaptic_Plasticity Synaptic Plasticity NMDA_Modulation->Synaptic_Plasticity

References

The Attenuation-Dominated Regulation of the L-Histidine Operon: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the genetic regulation of the L-Histidine (his) operon in prokaryotes, with a primary focus on the well-studied model organism Salmonella typhimurium. The regulation of the his operon is a classic example of a finely tuned biosynthetic pathway controlled predominantly by a transcriptional attenuation mechanism, which responds to the intracellular concentration of charged histidyl-tRNA. This document details the molecular mechanisms, presents quantitative data on operon expression, provides detailed experimental protocols for key assays, and visualizes the core regulatory pathways.

Core Regulatory Mechanism: Transcriptional Attenuation

The primary mode of regulation for the his operon is a leader-peptide-dependent transcriptional attenuation mechanism. This intricate system allows the cell to modulate the expression of the histidine biosynthetic genes in direct response to the availability of histidine. Unlike classic repressor-operator models, the his operon's expression is controlled by the rate of translation of a short leader peptide encoded by the his leader RNA. This leader peptide contains seven consecutive histidine codons, making its translation highly sensitive to the levels of charged histidyl-tRNA (His-tRNAHis).

The leader RNA can fold into two mutually exclusive secondary structures: a terminator hairpin and an anti-terminator hairpin. The formation of these structures is dictated by the position of the ribosome translating the leader peptide.

Under High Histidine Conditions: When intracellular levels of His-tRNAHis are high, the ribosome rapidly translates the leader peptide and falls off at the stop codon. This allows the terminator hairpin to form, which signals the RNA polymerase to terminate transcription prematurely, before it reaches the structural genes of the operon.

Under Low Histidine Conditions: When His-tRNAHis levels are low, the ribosome stalls at the consecutive histidine codons in the leader peptide due to the scarcity of charged tRNA. This stalling of the ribosome prevents the formation of the terminator hairpin and instead favors the formation of the anti-terminator hairpin. The anti-terminator structure allows the RNA polymerase to continue transcription through the attenuator region and into the structural genes, leading to the synthesis of the histidine biosynthetic enzymes.

Signaling Pathways and Logical Relationships

The regulatory logic of the his operon attenuation can be visualized as a molecular switch controlled by the availability of charged histidyl-tRNA.

his_operon_regulation cluster_high_his High Histidine cluster_low_his Low Histidine high_his High [His-tRNAHis] ribosome_fast Ribosome translates leader peptide quickly high_his->ribosome_fast terminator Terminator hairpin forms ribosome_fast->terminator transcription_off Transcription of structural genes OFF terminator->transcription_off low_his Low [His-tRNAHis] ribosome_stalls Ribosome stalls at His codons low_his->ribosome_stalls antiterminator Anti-terminator hairpin forms ribosome_stalls->antiterminator transcription_on Transcription of structural genes ON antiterminator->transcription_on his_leader_rna cluster_terminator Terminator Structure (High Histidine) cluster_antiterminator Anti-terminator Structure (Low Histidine) A1 5' B1 C1 B1->C1 1-2 loop D1 E1 D1->E1 3-4 stem-loop (Terminator) F1 3' A2 5' B2 C2 D2 C2->D2 2-3 stem-loop (Anti-terminator) E2 3' in_vitro_transcription_workflow start Start template_prep Prepare DNA Template (his promoter/leader region) start->template_prep transcription_rxn Set up In Vitro Transcription Reaction template_prep->transcription_rxn incubation Incubate at 37°C transcription_rxn->incubation stop_rxn Stop Reaction incubation->stop_rxn rna_extraction RNA Extraction stop_rxn->rna_extraction gel_electrophoresis Denaturing Polyacrylamide Gel Electrophoresis rna_extraction->gel_electrophoresis autoradiography Autoradiography gel_electrophoresis->autoradiography end End autoradiography->end

The Unsung Hero of Metalloproteins: A Technical Guide to the Structural Importance of L-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of metalloproteins, which constitute a substantial portion of the proteome, the amino acid L-histidine holds a place of paramount importance.[1] Its unique imidazole (B134444) side chain, with a pKa near physiological pH, allows it to act as a versatile coordinator of metal ions, a proficient proton donor and acceptor in catalysis, and a crucial component in electron transfer chains.[2] This technical guide provides an in-depth exploration of the structural and functional significance of this compound in metalloproteins, offering a valuable resource for researchers, scientists, and professionals involved in drug development. We will delve into the coordination chemistry, catalytic mechanisms, and electron transfer functions mediated by this remarkable amino acid, supported by quantitative data and detailed experimental protocols.

The Coordination Chemistry of this compound: A Versatile Metal Ligand

The imidazole side chain of histidine is the key to its coordinating prowess. It contains two nitrogen atoms, Nδ1 (ND1) and Nε2 (NE2), both of which can act as ligands for metal ions.[3][4] The protonation state of the imidazole ring, which is dependent on the local environment and pH, dictates its coordination properties.

Tautomeric States and Metal Ion Preference

The neutral imidazole ring of histidine can exist in two tautomeric forms.[3] While the Nε2-protonated form is generally preferred in the absence of metal ions, the Nδ1-protonated form becomes predominant upon metal binding, making Nε2 the primary ligand atom.[3][4][5][6] Coordination through Nδ1 can also occur, though it may induce steric strain, shifting the side chain's torsional angle.[3][4][5][6]

Geometry of Metathis compound Interactions

The geometry of the metathis compound bond is critical for the protein's structure and function. Metal ions typically lie in the plane of the imidazole ring, aligning with the lone pair of electrons on the coordinating nitrogen atom.[3][4][5][6] The orientation of the histidine residue is often stabilized by hydrogen bonds with neighboring residues.[3][4][5][6]

Data Presentation: Geometric Parameters of Metathis compound Coordination

The following table summarizes average bond distances for common metal ions coordinated by histidine in proteins. These values are crucial for computational modeling and structural analysis.

Metal IonAverage M-N Bond Distance (Å)
Fe(II/III)2.1 (± 0.1)
Cu(I/II)2.09 (± 0.07)
Zn(II)2.06 (± 0.08)

Data sourced from Chakrabarti, P. (1990). Protein Engineering, 4(1), 57-63.[3]

Mandatory Visualization: Histidine-Metal Coordination

Caption: Coordination of a metal ion by the Nε2 atom of a histidine residue.

The Role of this compound in Diverse Metalloproteins

Histidine's versatility as a metal ligand is reflected in its presence in a wide array of metalloproteins, where it plays critical roles in oxygen transport, structural integrity, and enzymatic activity.

Heme Proteins: Oxygen Transport and Electron Transfer

In hemoglobin and myoglobin, histidine residues are essential for oxygen binding and transport.[7] The "proximal histidine" forms a direct coordination bond with the heme iron, anchoring the heme group to the protein.[8][9][10] The "distal histidine," while not directly bonded to the iron, is positioned to stabilize the bound oxygen molecule through hydrogen bonding.[8][9] In cytochromes, histidine often serves as an axial ligand to the heme iron, facilitating electron transfer by modulating the redox potential of the iron center.[1]

Zinc Finger Proteins: Structural Scaffolding

Zinc finger motifs are crucial for DNA recognition, RNA packaging, and transcriptional regulation.[11] In these structures, a zinc ion is typically coordinated by a combination of cysteine and histidine residues, creating a stable fold essential for the protein's function.[11][12] The Cys2His2 zinc finger is a classic example where two cysteine and two histidine residues tetrahedrally coordinate a zinc ion.[13]

Copper-Binding Proteins: Catalysis and Electron Transport

Histidine is a predominant ligand in copper-containing proteins.[14] In Type 1 copper centers, such as those in plastocyanin and azurin, the copper ion is coordinated by two histidine residues and a cysteine residue.[4] In Type 3 copper proteins like tyrosinase, pairs of copper ions are each coordinated by three histidine residues, forming the catalytic core for melanin (B1238610) biosynthesis.[4][15]

Other Notable Examples
  • Carbonic Anhydrase: A zinc-containing enzyme where three histidine residues coordinate the catalytic zinc ion, which is essential for the hydration of carbon dioxide.[7]

  • Urease: A nickel-containing enzyme where histidine residues are involved in coordinating the nickel ions at the active site, facilitating the hydrolysis of urea.

  • Histidine-rich Glycoprotein (HRG): A plasma protein with a high affinity for metal ions like zinc and copper, mediated by its numerous histidine residues.[7][16]

Data Presentation: Binding Affinities of Metal Ions to Histidine-Containing Peptides/Proteins

The following table provides examples of dissociation constants (Kd) for metal ion binding to histidine-rich systems, illustrating the strength of these interactions.

Protein/Peptide SystemMetal IonDissociation Constant (Kd)Technique
Histidine-Rich Glycoprotein (HRG)Cu(II)6.3 ± 0.4 µMITC
Histidine-Rich Glycoprotein (HRG)Zn(II)~10 µMITC
Ubiquitin (engineered biHis site)Zn(II)~2 µM (native state)Fluor.
Ubiquitin (engineered biHis site)Zn(II)~100 µM (unfolded state)Fluor.

Data compiled from various sources.[16][17]

Experimental Protocols for Studying Histidine-Metal Interactions

A variety of biophysical and biochemical techniques are employed to elucidate the structural and functional roles of histidine in metalloproteins.

X-Ray Crystallography

This technique provides high-resolution three-dimensional structures of metalloproteins, allowing for the precise determination of metathis compound coordination geometries, including bond lengths and angles.

Detailed Methodology:

  • Protein Expression and Purification: The metalloprotein of interest is overexpressed, often in a bacterial or yeast system, and purified to homogeneity using chromatographic techniques.

  • Crystallization: The purified protein is crystallized by screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find the optimal conditions for crystal growth.

  • Data Collection: The protein crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the protein. A model of the protein is then built into this map and refined to best fit the experimental data. For metalloproteins, anomalous dispersion data can be collected at the absorption edge of the metal to aid in phasing and metal identification.[1][7][14][18]

Mandatory Visualization: Experimental Workflow for X-Ray Crystallography

G A Protein Expression & Purification B Crystallization Screening A->B C Crystal Harvesting & Cryo-protection B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Phasing) D->E F Model Building & Refinement E->F G Structure Validation & Analysis F->G

Caption: A generalized workflow for determining the structure of a metalloprotein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of metalloproteins in solution. It can provide information on the protonation state of histidine residues, identify the coordinating nitrogen atom, and characterize the geometry of the metal-binding site.[3][9][17][19][20][21]

Detailed Methodology:

  • Sample Preparation: The protein is isotopically labeled (e.g., with ¹⁵N and ¹³C) to enhance NMR sensitivity and facilitate resonance assignment. The protein is dissolved in a suitable buffer, and the metal ion of interest is added.

  • Data Acquisition: A series of NMR experiments (e.g., HSQC, HNCO, HNCACB) are performed to assign the chemical shifts of the protein's backbone and side-chain atoms.

  • Analysis of Histidine Residues: The chemical shifts of the histidine imidazole ring protons and nitrogens are particularly sensitive to their environment. Changes in these chemical shifts upon metal binding can identify the coordinating residues.

  • Structural Restraints: Nuclear Overhauser effect (NOE) data can provide distance restraints between protons, which are used to calculate a three-dimensional structure of the protein. For paramagnetic metal ions, additional structural information can be obtained from their effect on the relaxation rates of nearby nuclei.

Site-Directed Mutagenesis

This technique is used to investigate the importance of specific histidine residues by replacing them with other amino acids (e.g., alanine (B10760859) or asparagine). The effect of the mutation on metal binding, protein stability, and enzymatic activity can then be assessed.

Detailed Methodology:

  • Primer Design: Mutagenic oligonucleotide primers are designed to introduce the desired mutation into the gene encoding the protein of interest.[22] These primers contain the mutated sequence and are complementary to the template DNA.[22]

  • PCR Amplification: A polymerase chain reaction (PCR) is performed using the mutagenic primers and a plasmid containing the wild-type gene as a template.[15] This reaction amplifies the entire plasmid, incorporating the desired mutation.

  • Template DNA Digestion: The parental, non-mutated DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the template plasmid is methylated, while the newly synthesized PCR product is not).[22]

  • Transformation and Sequencing: The mutated plasmid is transformed into competent bacterial cells for replication.[23] The plasmid DNA is then isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.

  • Protein Expression and Characterization: The mutated protein is expressed, purified, and characterized to determine the effects of the histidine substitution.

Mandatory Visualization: Logical Flow of Site-Directed Mutagenesis

G cluster_0 In Vitro cluster_1 In Vivo cluster_2 Analysis A Design Mutagenic Primers B PCR with Wild-Type Plasmid A->B C DpnI Digestion of Parental DNA B->C D Transformation into E. coli C->D E Plasmid Replication & Selection D->E F Sequence Verification E->F G Mutant Protein Expression F->G H Functional & Structural Analysis G->H

Caption: Key steps in investigating the role of a histidine residue via mutagenesis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a metal ion to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[24][25][26]

Detailed Methodology:

  • Sample Preparation: The purified protein is placed in the sample cell of the calorimeter, and a solution of the metal ion is loaded into the titration syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.

  • Titration: Small aliquots of the metal ion solution are injected into the protein solution at a constant temperature. The heat released or absorbed upon binding is measured for each injection.

  • Data Analysis: The heat changes are plotted against the molar ratio of metal to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.

Conclusion and Future Directions

This compound is undeniably a cornerstone of metalloprotein structure and function. Its ability to coordinate a wide range of metal ions with varying geometries, coupled with its catalytic proficiency, makes it an indispensable component of numerous biological processes. A thorough understanding of the principles governing histidine-metal interactions is therefore crucial for advancing our knowledge of metalloprotein enzymology and for the rational design of novel therapeutics that target these essential proteins.

Future research will likely focus on the more subtle aspects of histidine's role, such as the influence of the second coordination sphere on its properties, the dynamics of histidine side-chain movements during catalysis, and the development of more sophisticated computational models to predict metal-binding sites and affinities. The continued application and refinement of the experimental techniques outlined in this guide will be instrumental in these endeavors, further solidifying our understanding of this truly heroic amino acid.

References

L-Histidine metabolism and its impact on human health

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to L-Histidine Metabolism and its Impact on Human Health

For Researchers, Scientists, and Drug Development Professionals

This compound, an essential amino acid, is a cornerstone of numerous physiological processes critical to human health. Its unique imidazole (B134444) side chain confers upon it versatile roles in enzymatic catalysis, metal ion chelation, and proton buffering. Beyond its fundamental role in protein synthesis, this compound is a precursor to several vital bioactive molecules, including the neurotransmitter histamine (B1213489) and the antioxidant dipeptide carnosine. Dysregulation of this compound metabolism is implicated in a range of pathological conditions, from inherited metabolic disorders to complex inflammatory and neurological diseases. This technical guide provides a comprehensive overview of this compound metabolism, its intricate signaling pathways, and its profound impact on human health. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development, fostering a deeper understanding of this multifaceted amino acid and its therapeutic potential.

Core Metabolic Pathways of this compound

This compound metabolism is primarily categorized into three major pathways: degradation into glutamate (B1630785), conversion to histamine, and synthesis of carnosine.

This compound Degradation Pathway (Urocanic Acid Pathway)

The principal catabolic route for this compound in the liver and skin involves its conversion to glutamate, which can then enter the citric acid cycle for energy production or be used in other metabolic processes.[1][2]

The key enzymatic steps are as follows:

  • Histidase (Histidine Ammonia-Lyase, HAL): This is the first and rate-limiting enzyme in the pathway, catalyzing the non-oxidative deamination of this compound to produce trans-urocanic acid and ammonia.[3][4]

  • Urocanase: In the liver, urocanase hydrates trans-urocanic acid to form 4-imidazolone-5-propionate.[5]

  • Imidazolonepropionase: This enzyme hydrolyzes 4-imidazolone-5-propionate to N-formiminoglutamate (FIGLU).[6]

  • Formiminotransferase Cyclodeaminase (FTCD): This bifunctional enzyme transfers the formimino group from FIGLU to tetrahydrofolate (THF), yielding glutamate and 5-formiminotetrahydrofolate. The latter is then converted to 5,10-methenyltetrahydrofolate and ammonia, thus linking histidine catabolism to one-carbon metabolism.[7][8]

L_Histidine_Degradation_Pathway L_Histidine This compound trans_Urocanic_Acid trans-Urocanic Acid L_Histidine->trans_Urocanic_Acid Histidase (HAL) NH3 Imidazolone_5_propionate 4-Imidazolone-5-propionate trans_Urocanic_Acid->Imidazolone_5_propionate Urocanase H2O N_Formiminoglutamate N-Formiminoglutamate (FIGLU) Imidazolone_5_propionate->N_Formiminoglutamate Imidazolonepropionase H2O Glutamate Glutamate N_Formiminoglutamate->Glutamate Formiminotransferase Cyclodeaminase (FTCD) Formimino_THF 5-Formiminotetrahydrofolate N_Formiminoglutamate->Formimino_THF FTCD THF Tetrahydrofolate (THF) THF->Formimino_THF Methenyl_THF 5,10-Methenyltetrahydrofolate Formimino_THF->Methenyl_THF FTCD NH3

Histamine Biosynthesis and Metabolism

Histamine is a potent biogenic amine synthesized from this compound via decarboxylation, a reaction catalyzed by the enzyme This compound decarboxylase (HDC) , which requires pyridoxal (B1214274) phosphate (B84403) as a cofactor.[3][9] This process primarily occurs in mast cells, basophils, enterochromaffin-like cells of the stomach, and histaminergic neurons in the brain.[9][10] Histamine plays a crucial role in allergic and inflammatory responses, gastric acid secretion, and neurotransmission.[10]

Once synthesized, histamine is either stored in granules or rapidly inactivated through two main pathways:

  • N-methylation: Catalyzed by histamine-N-methyltransferase (HNMT), this is the primary degradation pathway in the central nervous system.[11]

  • Oxidative deamination: Mediated by diamine oxidase (DAO), this is a key pathway in other tissues.[11]

Histamine_Biosynthesis_and_Metabolism L_Histidine This compound Histamine Histamine L_Histidine->Histamine this compound Decarboxylase (HDC) CO2 N_tele_Methylhistamine N-tele-Methylhistamine Histamine->N_tele_Methylhistamine Histamine-N-methyltransferase (HNMT) Imidazole_Acetic_Acid Imidazole Acetic Acid Histamine->Imidazole_Acetic_Acid Diamine Oxidase (DAO)

Carnosine Synthesis

Carnosine (β-alanyl-L-histidine) is a dipeptide synthesized predominantly in muscle and brain tissue from this compound and β-alanine. This reaction is catalyzed by carnosine synthase (CARNS1) , an ATP-dependent enzyme.[3] Carnosine functions as a potent antioxidant, pH buffer, and metal ion chelator.[12]

Carnosine_Synthesis L_Histidine This compound Carnosine Carnosine L_Histidine->Carnosine Beta_Alanine β-Alanine Beta_Alanine->Carnosine Carnosine Synthase (CARNS1) ADP_Pi ADP + Pi ATP ATP ATP->ADP_Pi

Quantitative Data on this compound Metabolism and Health Impact

The following tables summarize key quantitative data related to this compound metabolism and its physiological and pathological relevance.

ParameterValueSpeciesTissue/FluidReference(s)
Normal Plasma this compound 70-120 µMHumanPlasma[13][14]
Plasma this compound in Histidinemia 290-1420 µMHumanPlasma[14][15]
Plasma this compound in Rheumatoid Arthritis 1.20 mg/100 ml (approx. 77 µM)HumanPlasma[16]
WHO/FAO Adult Requirement for this compound 10 mg/kg body weight/dayHuman-[3]
Km of Liver Histidase for this compound 1-4 mMHumanLiver[3]
Km of Urocanase for trans-Urocanate ~2.2 µMHumanLiver[3]
Km of Histamine N-methyltransferase for Histamine ~10 µMRatBrain[10]

Table 1: Concentrations and Kinetic Parameters of this compound and its Metabolites.

ConditionStudy PopulationThis compound DosageDurationKey FindingsReference(s)
Rheumatoid Arthritis 59 patients4.5 g/day 30 weeksNo significant advantage over placebo in clinical measurements. Small decrease in rheumatoid factor titer and increase in hematocrit in the histidine group.[11][17]
Atopic Dermatitis 24 adult patientsNot specified4 weeks~40% decrease in disease severity scores (SCORAD and POEM).[18]
Metabolic Syndrome Obese women4 g/day 12 weeksImproved insulin (B600854) sensitivity, decreased BMI, waist circumference, body fat, and inflammatory markers.[5]
Safety Study Healthy adults4 g/day , 8 g/day , 12 g/day 28 days per doseTo measure the safety and potential benefits of histidine supplementation.[1]

Table 2: Summary of Clinical Trials Involving this compound Supplementation.

Impact on Human Health and Disease

Inherited Metabolic Disorders
  • Histidinemia: An autosomal recessive disorder caused by a deficiency of the enzyme histidase.[13] It is characterized by elevated levels of histidine in the blood and urine.[13][14] While initially thought to be associated with developmental delays and speech problems, it is now considered a largely benign condition.[13]

  • Glutamate Formiminotransferase Deficiency: A rare autosomal recessive disorder resulting from mutations in the FTCD gene, leading to impaired activity of the formiminotransferase cyclodeaminase enzyme.[19][20] This deficiency causes an accumulation of FIGLU, especially after a histidine load, and can range from a benign biochemical phenotype to a severe form with developmental delay and megaloblastic anemia.[20][21]

Inflammatory and Autoimmune Diseases
  • Rheumatoid Arthritis: Patients with rheumatoid arthritis often exhibit lower than normal serum histidine levels.[16][22] However, clinical trials on this compound supplementation for rheumatoid arthritis have yielded inconclusive results, with one double-blind, placebo-controlled trial showing no significant clinical advantage over placebo.[11][17]

Neurological and Cognitive Function

Histamine, derived from histidine, acts as a neurotransmitter that regulates the sleep-wake cycle, appetite, and memory.[3] Some studies suggest that this compound supplementation may improve cognitive function and reduce mental fatigue.[12]

Skin Health

In the skin, histidine is a precursor to trans-urocanic acid, which acts as a natural sunscreen by absorbing UVB radiation.[5] Histidine is also a component of filaggrin, a protein essential for skin barrier function.[18] this compound supplementation has shown promise in improving the symptoms of atopic dermatitis.[18]

Metabolic Syndrome

This compound supplementation has been shown to improve insulin sensitivity, reduce body mass index, and decrease markers of inflammation in individuals with metabolic syndrome.[5]

Experimental Protocols

Quantification of this compound and its Metabolites in Plasma

Method: Capillary Electrophoresis with UV-detection.[23]

Principle: This method allows for the separation and quantification of histidine and its methylated derivatives based on their electrophoretic mobility in a capillary filled with a run buffer under the influence of an electric field.

Procedure:

  • Sample Preparation:

    • Precipitate plasma proteins using a mixture of acetonitrile/ammonia (80:20).

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Capillary Electrophoresis:

    • Capillary: Fused-silica capillary.

    • Run Buffer: 60 mmol/L Tris-phosphate buffer, pH 2.2.

    • Injection: Hydrodynamic injection of the sample.

    • Separation Voltage: Applied voltage to drive the separation.

    • Detection: UV detection at a specific wavelength (e.g., 200 nm).

  • Quantification:

    • Generate a standard curve using known concentrations of this compound, 1-methylhistidine, and 3-methylhistidine.

    • Determine the concentration of the analytes in the plasma samples by comparing their peak areas to the standard curve.

Quant_Histidine_Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile/Ammonia) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection CE_Injection Capillary Electrophoresis Injection Supernatant_Collection->CE_Injection Separation Electrophoretic Separation CE_Injection->Separation UV_Detection UV Detection Separation->UV_Detection Quantification Quantification (vs. Standard Curve) UV_Detection->Quantification

Assay for Histidine Decarboxylase (HDC) Activity

Method: Coupled Radioenzymatic Assay.[7]

Principle: This sensitive assay measures the conversion of radiolabeled this compound to histamine by HDC. The histamine produced is then methylated in situ by histamine N-methyltransferase (HNMT) to form radiolabeled N-tele-methylhistamine, which is then separated and quantified.

Procedure:

  • Reaction Mixture:

    • Tissue homogenate or enzyme preparation.

    • [³H]this compound (substrate).

    • Histamine N-methyltransferase (coupling enzyme).

    • S-adenosyl-L-methionine (methyl donor for HNMT).

    • Appropriate buffer and cofactors (e.g., pyridoxal phosphate).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Separation of Product:

    • Stop the reaction.

    • Separate the radiolabeled N-tele-methylhistamine from the unreacted [³H]this compound using a combination of:

      • Chloroform extraction.

      • Ion-exchange chromatography.

      • Liquid cation-exchange extraction.

  • Quantification:

    • Measure the radioactivity of the purified N-tele-methylhistamine using liquid scintillation counting.

    • Calculate the HDC activity based on the amount of product formed per unit of time and protein concentration.

In Vitro Assessment of Antioxidant Capacity of this compound

Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay.[24]

Principle: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured by a decrease in absorbance.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) or ethanol.

    • Prepare a series of concentrations of this compound and a positive control (e.g., ascorbic acid or Trolox).

  • Reaction:

    • In a 96-well microplate or cuvettes, mix a specific volume of the this compound solution with a fixed volume of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

This compound in Drug Development

The multifaceted roles of this compound and its metabolites present several avenues for drug development:

  • Enzyme Inhibitors/Activators: Targeting enzymes in the histidine metabolic pathways, such as HDC or histidase, could be a therapeutic strategy for conditions involving aberrant histamine levels or histidine accumulation.

  • Supplementation and Nutraceuticals: this compound supplementation is being explored for its therapeutic potential in a variety of conditions, including metabolic syndrome, atopic dermatitis, and cognitive enhancement.[5][12][18]

  • Drug Delivery: The unique properties of the imidazole group of histidine can be exploited in drug design to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

Conclusion

This compound is a critically important amino acid with a complex and far-reaching metabolism that influences a wide array of physiological and pathological processes. A thorough understanding of its metabolic pathways, the enzymes involved, and the functional roles of its derivatives is essential for advancing our knowledge of human health and disease. This guide has provided a detailed overview of this compound metabolism, supported by quantitative data and experimental protocols, to serve as a valuable resource for the scientific and drug development communities. Further research into the intricacies of this compound metabolism holds the promise of uncovering novel therapeutic targets and strategies for a range of human diseases.

References

The Unveiling of a Necessity: An In-depth Technical Guide to the Discovery and History of L-Histidine as an Essential Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the pivotal discovery and historical establishment of L-histidine as an essential amino acid. This document provides researchers, scientists, and drug development professionals with a thorough understanding of the key experiments, methodologies, and signaling pathways that defined histidine's indispensable role in human nutrition.

Introduction

This compound, a unique amino acid bearing an imidazole (B134444) side chain, plays a critical role in various physiological processes. Its journey from a seemingly dispensable nutrient for adults to a recognized essential amino acid for all life stages is a compelling narrative of scientific inquiry and evolving experimental techniques. This guide delves into the core scientific evidence that cemented its status, providing a technical overview for the modern researcher.

The Dawn of Discovery: Albrecht Kossel and the First Isolation

In 1896, the German biochemist Albrecht Kossel first isolated a novel basic substance from the hydrolysis of sturine, a protamine found in fish sperm. He named this compound "histidine," derived from the Greek word "histos," meaning tissue, reflecting its presence in biological matter. This initial discovery laid the groundwork for future investigations into its structure and function.

Early Investigations and the "Semi-Essential" Conundrum

For decades following its discovery, the nutritional essentiality of histidine remained a subject of debate. Early nutritional studies, primarily conducted on rats, yielded conflicting results. The groundbreaking work of William Cumming Rose in the 1930s, which systematically classified amino acids as either "essential" or "non-essential" for rats, initially placed histidine in a somewhat ambiguous position. While its absence in the diet of young, growing rats clearly hampered growth, initial short-term studies on adults suggested it might not be required.

The Pivotal Experiments: Establishing Essentiality in Humans

The definitive answer to histidine's essentiality in humans came from two landmark series of studies, focusing on infants and adults, respectively. These experiments relied heavily on the meticulous methodology of nitrogen balance studies and the use of synthetic diets.

The Indispensable Role in Infancy: The Work of Snyderman and Holt

Pioneering studies led by Selma E. Snyderman and L. Emmett Holt Jr. in the mid-20th century provided the first conclusive evidence for histidine's essentiality in humans. Their research on infants was critical due to the rapid growth and high protein turnover characteristic of this life stage.

The core of Snyderman and Holt's methodology involved feeding infants synthetic diets in which the amino acid composition could be precisely controlled.

  • Diet Composition: The diets were formulated to provide adequate calories, vitamins, and minerals. The nitrogen source was a mixture of 18 L-amino acids, simulating the composition of human milk. Glycine (B1666218) was often used to adjust the total nitrogen intake when a specific amino acid was removed.

  • Nitrogen Balance Measurement: The principle of nitrogen balance dictates that in a state of equilibrium, nitrogen intake equals nitrogen output. A positive nitrogen balance (intake > output) indicates tissue growth, while a negative balance (intake < output) signifies a net loss of body protein.

    • Nitrogen Intake: The total nitrogen content of the consumed formula was meticulously calculated.

    • Nitrogen Output: Nitrogen excretion was measured in both urine and feces. The Kjeldahl method was the standard technique for determining total nitrogen content in these samples.

  • Experimental Workflow:

    • Control Period: Infants were first stabilized on a complete synthetic diet containing all amino acids, including histidine, to establish a baseline positive nitrogen balance and steady weight gain.

    • Histidine Depletion: Histidine was then completely removed from the diet, with glycine added to maintain an isonitrogenous intake.

    • Observation Period: During this phase, researchers closely monitored:

      • Daily weight gain.

      • Nitrogen balance through regular collection of urine and feces.

      • Clinical symptoms.

    • Histidine Repletion: Histidine was gradually reintroduced into the diet at varying levels to determine the minimum amount required to restore normal growth and a positive nitrogen balance.

Experimental Workflow for Infant Histidine Essentiality Studies

G cluster_0 Phase 1: Control cluster_1 Phase 2: Depletion cluster_2 Phase 3: Observation cluster_3 Phase 4: Repletion A Infant on Complete Synthetic Diet (with Histidine) B Histidine Removed from Diet A->B Transition to Histidine-Free Diet C Monitor: - Weight Gain - Nitrogen Balance - Clinical Symptoms B->C Observe Effects D Gradual Reintroduction of Histidine C->D Determine Requirement

Caption: A flowchart illustrating the sequential phases of the infant nitrogen balance studies.

The results of these studies were unequivocal. The omission of histidine from the infants' diets led to a consistent and marked decrease in weight gain and a shift towards a less positive or even negative nitrogen balance. Furthermore, a characteristic skin rash was observed in some infants, which resolved upon histidine reintroduction.

ParameterComplete Diet (with Histidine)Histidine-Deficient Diet
Average Daily Weight Gain Positive and steadyMarkedly reduced or ceased
Nitrogen Balance Consistently positiveDecreased, often becoming negative
Clinical Observations Normal growth and developmentFailure to thrive, appearance of skin rash

Table 1: Summary of qualitative results from infant studies on histidine deficiency.

The studies established a minimum histidine requirement for infants to be in the range of 16 to 34 mg per kilogram of body weight per day.

Confirming Essentiality in Adulthood: The Long-Term Studies

For a considerable time, the scientific consensus, largely influenced by the work of William C. Rose, was that adults could synthesize sufficient histidine. Rose's initial experiments on adult males, which were of shorter duration, did not show a negative nitrogen balance when histidine was omitted from their diet. However, later, longer-term studies revealed a different picture.

The methodology for adult studies mirrored that of the infant studies but required longer depletion periods to observe effects due to the larger body reserves of histidine in adults, primarily in hemoglobin.

  • Diet Composition: Similar to the infant studies, adult subjects were fed synthetic diets composed of purified amino acids, carbohydrates, fats, vitamins, and minerals.

  • Nitrogen Balance Measurement: The Kjeldahl method was again the standard for measuring nitrogen in the diet, urine, and feces.

  • Experimental Workflow:

    • Baseline Period: Subjects consumed a diet containing a complete amino acid mixture to establish nitrogen equilibrium.

    • Histidine-Free Period: A prolonged period (several weeks) where histidine was omitted from the diet.

    • Monitoring: Key parameters monitored included nitrogen balance, plasma amino acid levels, and hematological changes.

Experimental Workflow for Adult Histidine Essentiality Studies

G A Subject on Complete Amino Acid Diet (Baseline) B Transition to Histidine-Free Diet A->B C Prolonged Observation (Weeks) B->C D Monitor: - Nitrogen Balance - Plasma Histidine - Hematological Parameters C->D E Histidine Repletion and Recovery D->E

Caption: A simplified workflow of the long-term nitrogen balance studies in adults.

Long-term studies demonstrated that adults on a histidine-free diet eventually developed a negative nitrogen balance. Additionally, a significant drop in plasma histidine levels and a decrease in hemoglobin concentration were observed, indicating that endogenous synthesis was insufficient to meet metabolic demands.

ParameterControl Diet (with Histidine)Long-Term Histidine-Deficient Diet
Nitrogen Balance Equilibrium (Intake ≈ Output)Gradual shift to negative balance
Plasma Histidine Levels Normal rangeSignificantly decreased
Hemoglobin Levels StableGradual decrease

Table 2: Summary of key findings from long-term adult studies on histidine deficiency.

These findings conclusively overturned the earlier notion and established this compound as an essential amino acid for adults as well as infants.

Early Analytical Methodologies

The success of these foundational studies was heavily reliant on the analytical techniques available at the time for quantifying nitrogen and separating amino acids.

Kjeldahl Method for Total Nitrogen Determination

Developed by Johan Kjeldahl in 1883, this method became the gold standard for determining the total nitrogen content in organic substances.

Protocol Overview:

  • Digestion: The sample (e.g., food, urine, feces) is heated with concentrated sulfuric acid, which converts all organic nitrogen into ammonium (B1175870) sulfate (B86663). A catalyst, such as copper sulfate or selenium, is used to accelerate the digestion.

  • Distillation: The digested sample is made alkaline with sodium hydroxide, which converts the ammonium sulfate into ammonia (B1221849) gas. The ammonia is then distilled and collected in a standard acid solution (e.g., boric acid or a known concentration of sulfuric or hydrochloric acid).

  • Titration: The amount of ammonia captured is determined by titration with a standard solution of acid or base, depending on the collection solution used. The total nitrogen content is then calculated from the amount of ammonia.

Paper Chromatography for Amino Acid Separation

Paper chromatography was a crucial technique for the qualitative and semi-quantitative analysis of amino acids in biological fluids before the advent of more sophisticated methods.

Protocol Overview:

  • Sample Application: A small spot of the sample (e.g., protein hydrolysate or plasma) is applied to a strip of filter paper.

  • Development: The edge of the paper is dipped into a solvent mixture in a sealed chamber. The solvent moves up the paper by capillary action, carrying the amino acids with it.

  • Separation: Different amino acids travel at different rates depending on their polarity and solubility in the solvent, resulting in their separation into distinct spots.

  • Visualization: The paper is dried and sprayed with a visualizing agent, most commonly ninhydrin, which reacts with the amino acids to produce colored spots (typically purple).

  • Identification: The amino acids are identified by comparing the distance they traveled (Rf value) to that of known amino acid standards run on the same chromatogram.

Histidine's Role in Key Signaling Pathways

Modern research has elucidated the molecular mechanisms through which histidine exerts its effects, far beyond its role as a simple building block of proteins.

Precursor to Histamine

Histidine is the direct precursor to histamine, a vital biogenic amine involved in local immune responses, gastric acid secretion, and neurotransmission.

Histamine Synthesis Pathway

G Histidine This compound HDC Histidine Decarboxylase (PLP-dependent) Histidine->HDC Histamine Histamine HDC->Histamine CO2 CO2 HDC->CO2 releases

Caption: The enzymatic conversion of this compound to histamine.

Involvement in mTOR Signaling

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and protein synthesis. The availability of amino acids, including histidine, is a critical input for the activation of the mTOR complex 1 (mTORC1). While leucine (B10760876) is considered a primary activator, a balanced supply of all essential amino acids is necessary for robust and sustained mTORC1 signaling. Histidine, along with other amino acids, contributes to the activation of Rag GTPases, which are essential for recruiting mTORC1 to the lysosomal surface, a key step in its activation.

Simplified Histidine-mTORC1 Signaling

G cluster_0 Lysosome RagGTPases Rag GTPases mTORC1_inactive mTORC1 (inactive) RagGTPases->mTORC1_inactive recruits mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active activated at lysosome ProteinSynthesis Protein Synthesis & Cell Growth mTORC1_active->ProteinSynthesis promotes Histidine This compound (and other amino acids) Histidine->RagGTPases sensed by upstream factors

Caption: The role of amino acids, including histidine, in mTORC1 activation.

Conclusion

The journey to understanding the essentiality of this compound is a testament to the power of rigorous scientific investigation. From its initial isolation by Albrecht Kossel to the definitive nitrogen balance studies of Snyderman, Holt, and the later long-term studies in adults, the evidence has unequivocally demonstrated its indispensable role in human nutrition for all ages. The early, meticulous experimental protocols, though technologically simpler than today's methods, laid a robust foundation for our current understanding of amino acid metabolism. Modern research continues to build upon this legacy, revealing the intricate signaling pathways, such as the mTOR pathway, through which histidine governs fundamental cellular processes. This in-depth guide serves as a valuable resource for researchers, providing a clear and technical overview of the historical and scientific milestones that have shaped our knowledge of this essential amino acid.

Methodological & Application

Application Notes and Protocols for L-Histidine Supplementation in Mammalian Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidine is an essential amino acid crucial for the growth and productivity of mammalian cells in culture. Its unique imidazole (B134444) side chain, with a pKa near physiological pH, allows it to participate in a variety of biological functions beyond being a simple building block for proteins. In the context of biopharmaceutical production, particularly with Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells, optimizing this compound concentration in the culture media can lead to significant improvements in cell growth, viability, and the yield of recombinant proteins and monoclonal antibodies (mAbs). Furthermore, this compound plays a role in reducing protein aggregation and is involved in cellular signaling pathways that regulate protein synthesis, such as the mTOR pathway.[1]

These application notes provide a comprehensive overview of the role of this compound in mammalian cell culture, along with detailed protocols for its supplementation and analysis.

Key Functions of this compound in Mammalian Cell Culture

  • Protein Synthesis: As a proteinogenic amino acid, this compound is a fundamental component for the synthesis of cellular and recombinant proteins.[2][3]

  • pH Buffering: The imidazole side chain of histidine has a pKa of approximately 6.0, which allows it to act as a proton donor or acceptor at physiological pH, contributing to the buffering capacity of the culture medium.

  • Nucleic Acid Synthesis: The biosynthesis of histidine is linked to nucleotide formation pathways, indicating its role in nucleic acid synthesis.

  • Reduction of Protein Aggregation: this compound is widely used in mAb formulations to reduce aggregation and enhance stability by shielding solvent-exposed hydrophobic regions on the protein surface.[1]

  • Precursor to Important Molecules: this compound is a precursor for the synthesis of histamine, a signaling molecule, and carnosine, a dipeptide with antioxidant properties.

  • Cell Signaling: Amino acids, including histidine, are known to activate the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[4][5]

Data Presentation: Impact of this compound on CHO Cell Culture Performance

While specific public data on the dose-dependent effects of this compound alone is limited, the following table illustrates the expected trends based on general amino acid supplementation studies in CHO fed-batch cultures. This data is hypothetical and serves as a guide for designing optimization experiments.

This compound Concentration (mM)Peak Viable Cell Density (x 10^6 cells/mL)Viability (%)Monoclonal Antibody Titer (g/L)
0.2 (Basal)12.5851.8
1.015.2902.5
2.0 (Optimal) 18.1 92 3.2
4.017.5882.9
8.014.8822.4

Note: The optimal concentration of this compound can vary significantly depending on the cell line, the specific recombinant protein being expressed, the basal medium composition, and the overall feeding strategy.

Signaling Pathways

This compound and the mTORC1 Signaling Pathway

This compound, along with other amino acids, plays a crucial role in activating the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway, a master regulator of protein synthesis and cell growth. The activation of mTORC1 by amino acids is primarily mediated by the Rag GTPases.

mTORC1_Pathway cluster_lysosome Lysosome Ragulator Ragulator Rag_GTPases Rag GTPases (Inactive) Ragulator->Rag_GTPases GEF activity Rheb Rheb-GTP mTORC1_inactive mTORC1 (Inactive in Cytosol) Rag_GTPases->mTORC1_inactive Recruits mTORC1_active mTORC1 (Active on Lysosome) Rheb->mTORC1_active Activates Amino_Acids Amino Acids (including this compound) Amino_Acids->Rag_GTPases Activates mTORC1_inactive->mTORC1_active Translocates to Lysosome Protein_Synthesis Protein Synthesis Cell Growth mTORC1_active->Protein_Synthesis Promotes

Amino acid sensing and mTORC1 activation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for supplementation into mammalian cell culture media.

Materials:

  • This compound powder (cell culture grade)

  • Nuclease-free water or cell culture grade water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile-filterable flasks and 0.22 µm sterile filters

  • pH meter

  • 1 M NaOH and 1 M HCl for pH adjustment

Procedure:

  • In a sterile biosafety cabinet, weigh the desired amount of this compound powder. To prepare a 100 mM stock solution, use 1.55 g of this compound per 100 mL of water.

  • Add the this compound powder to a sterile container with a magnetic stir bar.

  • Add approximately 80% of the final volume of nuclease-free water.

  • Stir the solution until the this compound is completely dissolved. Gentle warming may be required.

  • Adjust the pH of the solution to 7.2-7.4 using 1 M NaOH or 1 M HCl.

  • Bring the solution to the final volume with nuclease-free water.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Dose-Response Study of this compound in a Fed-Batch CHO Culture (Shake Flask Model)

Objective: To determine the optimal concentration of this compound for maximizing viable cell density, viability, and recombinant protein production in a CHO fed-batch culture.

Materials:

  • CHO cell line producing a recombinant protein (e.g., a monoclonal antibody)

  • Chemically defined basal medium and feed medium

  • Sterile shake flasks (e.g., 125 mL or 250 mL)

  • Sterile this compound stock solution (e.g., 100 mM)

  • Cell counting instrument (e.g., automated cell counter or hemocytometer with trypan blue)

  • Assay for quantifying the recombinant protein (e.g., ELISA, HPLC)

  • Shaking incubator with temperature and CO2 control

Experimental Workflow:

Dose_Response_Workflow cluster_prep Preparation cluster_culture Culture cluster_analysis Analysis Cell_Culture_Prep Prepare CHO Cell Inoculum Inoculation Inoculate Shake Flasks Cell_Culture_Prep->Inoculation Media_Prep Prepare Media with Varying This compound Concentrations Media_Prep->Inoculation Incubation Incubate with Shaking Inoculation->Incubation Feeding Daily Feeding and This compound Spiking Incubation->Feeding Daily Sampling Daily Sampling Incubation->Sampling Daily Feeding->Incubation Cell_Counting VCD and Viability Sampling->Cell_Counting Titer_Analysis Protein Titer Measurement Sampling->Titer_Analysis Data_Analysis Data Analysis and Optimal Concentration Determination Cell_Counting->Data_Analysis Titer_Analysis->Data_Analysis

Workflow for this compound dose-response study.

Procedure:

  • Cell Culture Preparation:

    • Thaw and expand the CHO cell line in the basal medium according to standard protocols.

    • Ensure the cells are in the exponential growth phase with high viability (>95%) before starting the experiment.

  • Media Preparation:

    • Prepare shake flasks with the basal medium.

    • Create a series of this compound concentrations to be tested (e.g., 0.2 mM [control], 0.5 mM, 1.0 mM, 2.0 mM, 4.0 mM, 8.0 mM).

    • For each concentration, calculate the volume of the this compound stock solution needed to supplement both the initial basal medium and the daily feed to maintain the target concentration.

  • Inoculation and Culture:

    • Inoculate the shake flasks at a seeding density of 0.3-0.5 x 10^6 viable cells/mL.

    • Incubate the flasks at 37°C with 5-8% CO2 and agitation (e.g., 120-140 rpm).

  • Feeding and Supplementation:

    • Beginning on day 3 (or as determined by your standard process), add the appropriate volume of feed medium to each flask daily.

    • Concurrently, add the calculated volume of the this compound stock solution to each flask to maintain the desired concentration. For the control group, add an equivalent volume of sterile water.

  • Sampling and Analysis:

    • Take a daily sample from each shake flask under sterile conditions.

    • Measure the viable cell density (VCD) and viability using an automated cell counter or a hemocytometer with trypan blue exclusion.

    • Centrifuge a portion of the sample to collect the supernatant. Store the supernatant at -20°C or colder for later analysis.

    • At the end of the culture (e.g., day 14 or when viability drops below 60%), measure the concentration of the recombinant protein in the collected supernatants using an appropriate assay (e.g., ELISA, Protein A HPLC).

  • Data Analysis:

    • Plot the VCD, viability, and protein titer over time for each this compound concentration.

    • Compare the peak VCD, culture duration, and final protein titer across the different conditions to determine the optimal this compound concentration.

Conclusion

Optimizing the this compound concentration in mammalian cell culture media is a critical step in process development for the production of recombinant proteins and monoclonal antibodies. By systematically evaluating the impact of this compound on cell growth, viability, and productivity, researchers can significantly enhance the performance of their cell culture processes. The protocols and information provided in these application notes serve as a valuable resource for scientists and engineers working to improve the efficiency and yield of biopharmaceutical manufacturing.

References

L-Histidine as a Versatile Buffer in Biochemical Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidine, a proteinogenic amino acid, is widely employed as a biological buffer in a multitude of biochemical assays and pharmaceutical formulations. Its imidazole (B134444) side chain possesses a pKa value near physiological pH, rendering it an effective buffer in the range of pH 5.5 to 7.4. This characteristic is particularly advantageous for maintaining the stability and activity of proteins and enzymes, which are often sensitive to pH fluctuations. This document provides detailed application notes and protocols for the utilization of this compound as a buffer in various biochemical assays.

Properties of this compound Buffer

This compound's efficacy as a buffer stems from the ionization of its imidazole side chain. The pKa of this group is approximately 6.0, allowing it to buffer effectively in a pH range that is relevant for many biological processes.

Key Advantages:

  • Physiological pH Range: Its buffering capacity is centered around the physiological pH, making it ideal for experiments involving biological macromolecules.

  • Protein Stabilization: this compound has been shown to enhance the stability of proteins, including monoclonal antibodies, by minimizing aggregation and protecting against physical stresses like freeze-thawing.[1][2]

  • Reduced Interaction: It generally exhibits minimal interaction with proteins, thereby preserving their native conformation and function.

  • Lyophilization and Freezing Stability: this compound buffers are known to maintain a relatively stable pH during freezing and lyophilization processes, a crucial attribute for the long-term storage of protein therapeutics.[3]

  • Metal Ion Chelation: The imidazole ring can chelate metal ions, which can be beneficial in assays where metal-catalyzed reactions are a concern.[4]

Limitations:

  • Temperature-Dependent pKa: The pKa of this compound is sensitive to temperature changes. As temperature increases, the pKa decreases, which can lead to a downward shift in the buffer's pH.[5][6]

  • Potential for Modification: The imidazole ring can be susceptible to photo-oxidation and other chemical modifications under certain conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound as a buffer.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight155.15 g/mol N/A
pKa (Imidazole) at 25°C~6.0[7]
Effective Buffering Range5.5 - 7.4[3]
d(pKa)/dT (°C⁻¹)-0.0087[8]

Table 2: Comparison of this compound with Other Common Biological Buffers

BufferpKa at 25°CEffective pH RangeKey AdvantagesKey Disadvantages
This compound ~6.05.5 - 7.4Protein stabilizing, good for lyophilizationTemperature-sensitive pKa
Phosphate (PBS) ~7.26.5 - 7.5Close to physiological pH, widely usedCan inhibit some enzymes, significant pH shift on freezing
Tris ~8.17.5 - 9.0Stable, inert to many enzymespH is highly temperature-dependent, can interact with some electrodes
HEPES ~7.56.8 - 8.2Low metal ion binding, stable pKa with temperatureMore expensive, can produce free radicals under certain conditions
Citrate ~4.8, 6.43.0 - 6.2Good for acidic pH rangesCan chelate divalent cations, potentially affecting enzyme activity

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Buffer, pH 6.0

This protocol describes the preparation of a standard 10 mM this compound buffer at pH 6.0.

Materials:

  • This compound (MW: 155.15 g/mol )

  • This compound monohydrochloride monohydrate (MW: 209.63 g/mol )

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • 0.22 µm filter for sterilization (optional)

Procedure:

  • Prepare Stock Solutions:

    • 0.1 M this compound (base) solution: Dissolve 1.5515 g of this compound in deionized water and bring the final volume to 100 mL.

    • 0.1 M this compound HCl (acid) solution: Dissolve 2.0963 g of this compound monohydrochloride monohydrate in deionized water and bring the final volume to 100 mL.

  • Buffer Preparation:

    • To prepare 100 mL of 10 mM this compound buffer, pH 6.0, start with approximately 80 mL of deionized water.

    • Add a calculated volume of the 0.1 M this compound stock solution. The exact volume will depend on the starting pH of the water and the desired final pH. A good starting point is to add a volume that results in a slightly basic solution.

    • Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.

    • Slowly titrate with the 0.1 M this compound HCl solution while continuously monitoring the pH.

    • Continue adding the acidic solution dropwise until the pH reaches exactly 6.0.

    • Transfer the solution to a 100 mL volumetric flask and add deionized water to the mark.

  • Final Steps:

    • Mix the solution thoroughly.

    • If a sterile buffer is required, filter it through a 0.22 µm sterile filter.

    • Store the buffer at 4°C.

Protocol 2: Protein Stability Analysis using Dynamic Light Scattering (DLS)

This protocol outlines the use of this compound buffer for assessing protein aggregation and stability via DLS.

Materials:

  • Purified protein of interest

  • 10 mM this compound buffer, pH 6.0 (prepared as in Protocol 1)

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume cuvettes

  • Microcentrifuge

Procedure:

  • Sample Preparation:

    • Dialyze or buffer-exchange the purified protein into the 10 mM this compound buffer, pH 6.0.

    • Determine the protein concentration using a suitable method (e.g., Bradford assay or UV absorbance at 280 nm).

    • Adjust the protein concentration to the desired level (typically 0.1 - 1.0 mg/mL for DLS).

    • Centrifuge the protein sample at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to remove any pre-existing large aggregates.

  • DLS Measurement:

    • Carefully transfer the supernatant of the centrifuged sample into a clean, dust-free DLS cuvette.

    • Place the cuvette into the DLS instrument.

    • Allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C).

    • Set the instrument parameters (e.g., laser wavelength, scattering angle, acquisition time).

    • Initiate the DLS measurement to obtain the size distribution profile of the protein.

  • Data Analysis:

    • Analyze the DLS data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the protein.

    • A monomodal peak with a low PDI (<0.2) is indicative of a homogenous, non-aggregated sample.

    • The presence of larger species or a high PDI suggests protein aggregation.

    • To assess stability under stress, incubate the protein sample under desired stress conditions (e.g., elevated temperature, freeze-thaw cycles) and repeat the DLS measurement at various time points.

Protocol 3: Size Exclusion Chromatography (SEC) for Protein Purity and Aggregation Analysis

This protocol describes the use of this compound buffer as a mobile phase in SEC to separate protein monomers from aggregates.

Materials:

  • Purified protein sample

  • SEC column appropriate for the molecular weight range of the protein

  • HPLC or FPLC system

  • Mobile Phase: 10 mM this compound, 150 mM NaCl, pH 7.0 (The addition of salt is crucial to prevent non-specific ionic interactions with the column matrix).

  • 0.22 µm filter

Procedure:

  • System Preparation:

    • Prepare the mobile phase and degas it thoroughly.

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved, as monitored by UV absorbance (typically at 280 nm).

  • Sample Preparation:

    • Prepare the protein sample in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Run:

    • Inject a defined volume of the prepared protein sample onto the equilibrated SEC column.

    • Run the chromatography at a constant flow rate.

    • Monitor the elution profile by UV absorbance at 280 nm.

  • Data Analysis:

    • Analyze the resulting chromatogram. The main peak corresponds to the monomeric protein.

    • Earlier eluting peaks represent higher molecular weight species, such as dimers, trimers, and larger aggregates.

    • Later eluting peaks may correspond to smaller fragments or buffer components.

    • Calculate the percentage of monomer and aggregates by integrating the respective peak areas.

Visualizations

experimental_workflow cluster_prep Buffer & Sample Preparation cluster_assays Biochemical Assays cluster_analysis Data Analysis b_prep Prepare 10 mM This compound Buffer, pH 6.0 s_prep Prepare Protein Sample (Dialysis/Buffer Exchange) dls Dynamic Light Scattering (DLS) - Aggregation Analysis s_prep->dls sec Size Exclusion Chromatography (SEC) - Purity & Aggregation s_prep->sec dsc Differential Scanning Calorimetry (DSC) - Thermal Stability s_prep->dsc dls_data Hydrodynamic Radius (Rh) Polydispersity Index (PDI) dls->dls_data sec_data % Monomer % Aggregates sec->sec_data dsc_data Melting Temperature (Tm) Enthalpy (ΔH) dsc->dsc_data

Fig. 1: General experimental workflow for using this compound buffer.

signaling_pathway cluster_conditions Environmental Conditions cluster_protein Protein State cluster_buffer Buffering System pH_change pH Fluctuation denatured_protein Denatured/Aggregated Protein (Inactive) pH_change->denatured_protein Induces temp_change Temperature Change temp_change->denatured_protein Induces freeze_thaw Freeze-Thaw Stress freeze_thaw->denatured_protein Induces native_protein Native Protein (Stable & Active) histidine_buffer This compound Buffer (pH 5.5 - 7.4) histidine_buffer->native_protein Maintains

Fig. 2: Role of this compound in maintaining protein stability.

Conclusion

This compound is a valuable and versatile buffer for a wide range of biochemical assays, particularly those involving sensitive protein and enzyme systems. Its ability to buffer effectively within the physiological pH range and its proven stabilizing effects on proteins make it a superior choice for many applications in research, drug development, and bioprocessing. The protocols and data provided in this document serve as a comprehensive guide for the effective utilization of this compound buffer in the laboratory.

References

Application Notes and Protocols for Immobilized Metal Affinity Chromatography (IMAC) using Poly-histidine Tags

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immobilized Metal Affinity Chromatography (IMAC) is a widely utilized and highly effective method for the purification of recombinant proteins. This technique leverages the specific interaction between a polyhistidine tag (His-tag), engineered onto the N- or C-terminus of a protein, and divalent metal ions immobilized on a chromatography resin.[1][2] The small size and low immunogenicity of the His-tag often eliminate the need for its removal, making IMAC a streamlined and efficient purification strategy.[1] This document provides detailed protocols, quantitative data, and troubleshooting guidance to enable researchers to optimize the purification of His-tagged proteins for a variety of downstream applications.

Principle of IMAC

IMAC is based on the principle of affinity chromatography where the separation of molecules is based on a specific and reversible interaction. In the case of His-tagged protein purification, the key interaction is between the imidazole (B134444) rings of the histidine residues in the polyhistidine tag and transition metal ions, such as Nickel (Ni²⁺) or Cobalt (Co²⁺), which are chelated to a solid support matrix.[1][3]

The process typically involves four main steps:

  • Binding: The crude cell lysate containing the His-tagged protein is passed through the IMAC column. The His-tagged protein binds to the immobilized metal ions, while most other proteins do not and pass through the column.

  • Washing: The column is washed with a buffer containing a low concentration of a competing agent, typically imidazole, to remove weakly and non-specifically bound proteins.

  • Elution: The bound His-tagged protein is eluted from the column by using a buffer with a high concentration of imidazole, which competes with the His-tag for binding to the metal ions, or by lowering the pH to protonate the histidine residues and disrupt the binding.[4]

  • Regeneration: The column is stripped of metal ions and recharged for subsequent purification runs.

Data Presentation: Quantitative Comparison of IMAC Resins

The choice of IMAC resin can significantly impact the purity and yield of the purified protein. The following tables provide a summary of key quantitative parameters for commonly used IMAC resins and metal ions.

Table 1: Comparison of Common IMAC Resins

Resin TypeChelating LigandMetal IonBinding Capacity (mg/mL resin)Key Features
Ni-NTA Nitrilotriacetic acidNi²⁺Up to 50High binding capacity, widely used.[5]
Co-NTA Nitrilotriacetic acidCo²⁺10-15Higher specificity, resulting in higher purity.[6]
Ni-IDA Iminodiacetic acidNi²⁺>15Higher binding capacity than NTA, but weaker metal chelation.[6][7]
Ni-Penta™ Pentadentate chelatorNi²⁺HighResistant to EDTA and reducing agents.
TALON® Tetradentate chelatorCo²⁺HighHigh purity and specificity.

Table 2: Influence of Metal Ions on His-tagged Protein Purification

Metal IonBinding AffinitySelectivityTypical PurityTypical Yield
Ni²⁺ StrongModerateGood to HighHigh
Co²⁺ Weaker than Ni²⁺HighVery HighModerate to High
Cu²⁺ StrongestLowLowerVariable
Zn²⁺ WeakModerateModerateVariable

Experimental Workflows and Logical Relationships

General IMAC Workflow

The following diagram illustrates the fundamental steps of the IMAC process for purifying His-tagged proteins.

IMAC_Workflow cluster_prep Sample Preparation cluster_chromatography IMAC Purification cluster_post Post-Purification CellLysis Cell Lysis Clarification Clarification (Centrifugation/Filtration) CellLysis->Clarification BufferExchange Buffer Exchange (Optional) Clarification->BufferExchange Equilibration Column Equilibration BufferExchange->Equilibration Loading Sample Loading Equilibration->Loading Wash Wash (Low Imidazole) Loading->Wash Elution Elution (High Imidazole/Low pH) Wash->Elution Analysis Purity Analysis (SDS-PAGE) Elution->Analysis Desalting Buffer Exchange/Desalting Analysis->Desalting Storage Protein Storage Desalting->Storage

Caption: General workflow for His-tagged protein purification using IMAC.

FPLC-Based IMAC Purification Workflow

This diagram outlines the automated workflow for purifying His-tagged proteins using a Fast Protein Liquid Chromatography (FPLC) system.

FPLC_Workflow Start Start FPLC Method Equilibrate Equilibrate Column (Binding Buffer) Start->Equilibrate Load Load Sample onto Column Equilibrate->Load Wash Wash Column (Wash Buffer) Load->Wash Elute Elute with Gradient (Elution Buffer) Wash->Elute Collect Collect Fractions Elute->Collect Regenerate Regenerate Column Collect->Regenerate End End Method Regenerate->End

Caption: Automated workflow for FPLC-based IMAC purification.

Experimental Protocols

Protocol 1: Gravity-Flow Purification of His-tagged Proteins under Native Conditions

This protocol is suitable for small-scale purification of soluble His-tagged proteins.

Materials:

  • Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.[4]

  • IMAC Resin: e.g., Ni-NTA agarose (B213101) slurry.

  • Gravity-flow chromatography column.

  • Protease inhibitor cocktail.

  • Lysozyme (B549824) and DNase I.

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in 2-5 mL of ice-cold Lysis Buffer per gram of wet cell paste.[5]

    • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[5]

    • Add protease inhibitor cocktail according to the manufacturer's instructions.

    • Sonicate the cell suspension on ice to complete lysis. The solution should become less viscous.

    • Add DNase I to a final concentration of 5 µg/mL and incubate on ice for 10-15 minutes to digest DNA.

    • Centrifuge the lysate at >10,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant (cleared lysate).

  • Column Preparation and Equilibration:

    • Add the appropriate amount of IMAC resin slurry to a gravity-flow column. Allow the storage buffer to drain.

    • Equilibrate the resin by washing with 5-10 column volumes (CV) of Lysis Buffer.

  • Binding:

    • Apply the cleared lysate to the equilibrated column.

    • Allow the lysate to flow through the column by gravity. Collect the flow-through to analyze for unbound protein.

  • Washing:

    • Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the His-tagged protein with 5-10 CV of Elution Buffer.

    • Collect the eluate in fractions (e.g., 1 mL fractions).

  • Analysis:

    • Analyze the collected fractions for the presence of the target protein by SDS-PAGE.

    • Pool the fractions containing the purified protein.

Protocol 2: FPLC-Based Purification of His-tagged Proteins

This protocol is designed for automated and high-resolution purification of His-tagged proteins.

Materials:

  • Binding Buffer (Buffer A): 50 mM Tris-HCl, 500 mM NaCl, 10 mM imidazole, pH 7.5.[8]

  • Elution Buffer (Buffer B): 50 mM Tris-HCl, 500 mM NaCl, 500 mM imidazole, pH 7.5.[8]

  • Pre-packed IMAC column (e.g., HisTrap FF).

  • FPLC system.

  • 0.22 µm syringe filter.

Procedure:

  • Sample Preparation:

    • Prepare the cleared cell lysate as described in Protocol 1.

    • Filter the cleared lysate through a 0.22 µm syringe filter to prevent clogging the FPLC column.[9]

  • FPLC System Preparation:

    • Connect the pre-packed IMAC column to the FPLC system.

    • Prime the pumps with the Binding Buffer and Elution Buffer.

  • Purification Program:

    • Create a purification method with the following steps:

      • Equilibration: Equilibrate the column with 5-10 CV of Binding Buffer (100% Buffer A).[10]

      • Sample Loading: Load the filtered lysate onto the column at a recommended flow rate (e.g., 1 mL/min for a 1 mL column).

      • Wash: Wash the column with 10-15 CV of Binding Buffer (100% Buffer A) until the UV absorbance at 280 nm returns to baseline.[10]

      • Elution: Elute the bound protein using a linear gradient of 0-100% Elution Buffer (0-100% Buffer B) over 10-20 CV. A step elution can also be used.[10]

      • Regeneration: Wash the column with 5 CV of Elution Buffer followed by 5 CV of water and then 5 CV of Binding Buffer for storage in 20% ethanol.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution step.

    • Monitor the chromatogram (UV absorbance at 280 nm) to identify the peak corresponding to the eluted protein.

    • Analyze the collected fractions by SDS-PAGE to confirm the purity of the target protein.

    • Pool the fractions containing the pure protein.

Troubleshooting

Table 3: Common Problems and Solutions in His-tag Protein Purification

ProblemPossible CauseRecommended Solution
No or low yield of target protein His-tag is inaccessible or hidden within the folded protein.Purify under denaturing conditions (e.g., with 6M guanidine-HCl or 8M urea).[11]
Protein is insoluble (in inclusion bodies).Solubilize inclusion bodies with denaturants and purify under denaturing conditions.
Low expression level of the target protein.Optimize expression conditions or consider a batch purification method to handle larger volumes.[12][13]
Metal ions stripped from the resin by chelating agents (e.g., EDTA).Use EDTA-compatible resins or perform buffer exchange to remove chelating agents before loading.[14]
Target protein is in the flow-through Imidazole concentration in the binding buffer is too high.Reduce or remove imidazole from the binding buffer.[11]
pH of the binding buffer is too low.Ensure the pH of the binding buffer is between 7.5 and 8.0.[15]
Co-elution of contaminant proteins Non-specific binding of host proteins.Increase the imidazole concentration in the wash buffer (e.g., up to 50 mM).[15]
Contaminants are associated with the target protein.Add non-ionic detergents (e.g., 0.1% Triton X-100) or increase the salt concentration in the wash buffer.
Protein precipitates after elution High protein concentration in the elution buffer.Elute with a linear gradient instead of a step elution to reduce the protein concentration in the fractions.
Buffer conditions are not optimal for protein stability.Perform buffer exchange into a suitable storage buffer immediately after elution.

Conclusion

IMAC is a powerful and versatile technique for the purification of His-tagged recombinant proteins. By understanding the principles of the method, carefully selecting the appropriate resin and metal ion, and optimizing the buffer conditions, researchers can achieve high yields of pure protein suitable for a wide range of downstream applications. The protocols and troubleshooting guide provided in these application notes serve as a comprehensive resource for both novice and experienced users to successfully purify their proteins of interest.

References

Colorimetric Assay for L-Histidine Detection Using Copper Ions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidine, an essential amino acid, plays a critical role in various biological processes and is a vital component in the formulation of many biopharmaceuticals, including monoclonal antibodies. Its imidazole (B134444) sidechain provides a buffering capacity near physiological pH and contributes to the stability of protein-based drugs. Accurate quantification of this compound is crucial for formulation development, quality control, and stability testing of these therapeutic products. This document provides detailed application notes and protocols for a rapid and sensitive colorimetric assay for the detection of this compound using copper ions. The primary method described is based on the inhibition of the copper(II)-catalyzed oxidation of 3,3’,5,5’-tetramethylbenzidine (TMB) by this compound.

Principle of the Assay

The colorimetric detection of this compound is based on the ability of this compound to form a stable complex with copper(II) ions, thereby inhibiting the intrinsic peroxidase-like activity of Cu(II). In the absence of this compound, copper ions catalyze the oxidation of a chromogenic substrate, such as TMB, by hydrogen peroxide (H₂O₂), resulting in a distinct color change (typically blue). The intensity of the color is directly proportional to the amount of oxidized TMB.

When this compound is present, it preferentially chelates with the copper ions through its imidazole ring and carboxyl group, forming a stable this compound-Cu(II) complex.[][2][3][4][5] This complexation sequesters the copper ions, preventing them from catalyzing the oxidation of TMB. Consequently, the color development is inhibited, and the solution remains colorless or exhibits a significantly reduced color intensity. The decrease in absorbance is directly proportional to the concentration of this compound in the sample, allowing for its quantification.

Signaling Pathway Diagram

Signaling Pathway of this compound Detection cluster_0 In the absence of this compound cluster_1 In the presence of this compound Cu2 Copper Ions (Cu²⁺) oxTMB Oxidized TMB (Blue Product) Cu2->oxTMB Catalyzes Oxidation His_Cu_Complex This compound-Cu²⁺ Complex (Stable) Cu2->His_Cu_Complex TMB TMB (Colorless Substrate) TMB->oxTMB H2O2 Hydrogen Peroxide (H₂O₂) H2O2->oxTMB Histidine This compound Histidine->His_Cu_Complex Chelates His_Cu_Complex->TMB Inhibits Oxidation

Caption: Mechanism of the colorimetric this compound assay.

Materials and Reagents

  • This compound standard solution

  • Copper(II) sulfate (B86663) (CuSO₄) or other soluble Cu(II) salt

  • 3,3’,5,5’-Tetramethylbenzidine (TMB)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Phosphate-buffered saline (PBS) or other suitable buffer (e.g., acetate (B1210297) buffer)

  • Deionized water

  • Microplate reader or spectrophotometer

  • 96-well microplates or cuvettes

Experimental Protocols

Preparation of Reagents
  • This compound Standard Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of this compound in deionized water to prepare a 10 mM stock solution. Further dilute with the assay buffer to prepare working standards of desired concentrations.

  • Copper(II) Sulfate Solution (e.g., 420 µM): Dissolve the required amount of CuSO₄ in deionized water to prepare the working solution.[]

  • TMB Solution (e.g., 160 mM in DMSO or ethanol): Dissolve TMB in a suitable organic solvent like DMSO or ethanol. This solution should be stored protected from light.[]

  • Hydrogen Peroxide Solution (e.g., 300 mM): Dilute the 30% H₂O₂ stock solution in deionized water to the desired working concentration. Prepare this solution fresh.[]

  • Assay Buffer: A phosphate (B84403) buffer saline (PBS) with a pH of 5.7 is reported to be optimal for this reaction.[]

Assay Procedure (Based on TMB-H₂O₂ Inhibition)

This protocol is adapted from a published method and can be optimized for specific applications.[]

  • Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, add the following reagents in order:

    • 2 mL of PBS buffer (0.1 M, pH 5.7)

    • 200 µL of the this compound standard or sample solution

    • 40 µL of 160 mM TMB solution

    • 200 µL of 420 µM Cu²⁺ solution

  • Initiate the Reaction: Add 40 µL of 300 mM H₂O₂ solution to the mixture to start the colorimetric reaction.

  • Incubation: Incubate the mixture at 45°C for 20 minutes.[]

  • Measurement: After incubation, measure the absorbance of the solution at 652 nm using a microplate reader or spectrophotometer.[]

  • Data Analysis: The absorbance of the solution will decrease with an increasing concentration of this compound. A standard curve can be generated by plotting the absorbance values against the corresponding this compound concentrations. The concentration of this compound in unknown samples can then be determined from this standard curve.

Experimental Workflow

Experimental Workflow for this compound Detection prep_reagents Prepare Reagents (Standards, Cu²⁺, TMB, H₂O₂) mix_reagents Mix Reagents in Reaction Vessel (Buffer, Sample/Standard, TMB, Cu²⁺) prep_reagents->mix_reagents add_h2o2 Add H₂O₂ to Initiate Reaction mix_reagents->add_h2o2 incubate Incubate at 45°C for 20 min add_h2o2->incubate measure_abs Measure Absorbance at 652 nm incubate->measure_abs analyze_data Analyze Data (Standard Curve, Quantification) measure_abs->analyze_data

Caption: Step-by-step workflow of the colorimetric assay.

Data Presentation

The performance of the colorimetric assay for this compound detection using copper ions is summarized in the table below. This data is compiled from a representative study and illustrates the typical performance characteristics of the TMB-H₂O₂ inhibition method.

ParameterValueReference
Linear Range 1 60 nM to 1 µM[][2][3][4][5]
Linear Range 2 1 µM to 1 mM[][2][3][4][5]
Limit of Detection (LOD) 50 nM (S/N = 3)[][2][3][4][5]
Assay Time Approximately 20 minutes[][2][3][4][5]
Wavelength of Max. Absorbance 652 nm[]
Optimal pH 5.7[]
Optimal Temperature 45°C[]

Applications in Drug Development

The accurate quantification of this compound is of paramount importance in the development and manufacturing of biopharmaceuticals. This compound is widely used as a buffering agent and a stabilizer in protein-based drug formulations, particularly for monoclonal antibodies.[6][7][8] Its role is to maintain the pH of the formulation within a narrow range to ensure the stability and efficacy of the therapeutic protein.

This colorimetric assay can be a valuable tool in various stages of drug development:

  • Formulation Development: Rapidly screen and optimize the concentration of this compound in different formulation buffers.

  • Quality Control: Ensure the correct concentration of this compound as an excipient in the final drug product, meeting regulatory requirements.

  • Stability Studies: Monitor the concentration of this compound over time to assess the stability of the drug formulation under different storage conditions.

  • Process Development: Monitor this compound levels during various manufacturing steps to ensure consistency and product quality.

The simplicity, speed, and sensitivity of this colorimetric method make it a suitable alternative to more complex and time-consuming analytical techniques like high-performance liquid chromatography (HPLC).

Selectivity and Interferences

The selectivity of the assay is a critical parameter, especially when analyzing complex biological or pharmaceutical samples. Studies have shown that this colorimetric method exhibits high selectivity for this compound over other amino acids. The unique ability of the imidazole ring in this compound to coordinate with copper ions is the basis for this selectivity. Other amino acids that lack this functional group do not significantly interfere with the assay.[]

Potential interfering substances in pharmaceutical formulations should be evaluated on a case-by-case basis. It is always recommended to perform spike and recovery experiments in the specific sample matrix to validate the assay's accuracy and rule out any matrix effects.

Logical Relationship of Assay Components

Logical Relationships in the Assay L_Histidine [this compound] Cu2_activity Cu²⁺ Catalytic Activity L_Histidine->Cu2_activity Inversely Proportional to Color_Development Color Development (Absorbance at 652 nm) L_Histidine->Color_Development Inversely Proportional to Cu2_activity->Color_Development Directly Proportional to

Caption: Interdependence of key assay components.

Conclusion

The colorimetric assay for this compound detection using copper ions provides a simple, rapid, and sensitive method for the quantification of this important amino acid. Its straightforward protocol and high selectivity make it a valuable tool for researchers, scientists, and drug development professionals involved in the formulation and quality control of biopharmaceuticals. The detailed protocols and application notes provided herein serve as a comprehensive guide for the successful implementation of this assay in a laboratory setting.

References

Application Notes and Protocols for the Fluorimetric Determination of L-Histidine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of L-Histidine in various biological samples using fluorimetric methods. The following sections outline three distinct assays, each with its unique advantages in terms of sensitivity, selectivity, and throughput.

Application Note 1: Enzymatic Fluorimetric Assay for this compound

This method offers high specificity for this compound through an enzyme-coupled reaction, making it suitable for complex biological matrices where high selectivity is crucial.

Principle

The assay is based on the enzymatic decarboxylation of this compound to histamine (B1213489). The subsequent metabolism of histamine produces an oxidized intermediate that reacts with a fluorogenic probe to generate a stable fluorophore. The fluorescence intensity, measured at an excitation of 538 nm and an emission of 587 nm, is directly proportional to the this compound concentration in the sample.[1] This method is highly sensitive and can detect this compound down to 10 μM.[1]

Signaling Pathway

Enzymatic Assay Pathway cluster_0 Enzymatic Conversion cluster_1 Fluorogenic Reaction This compound This compound Histamine Histamine This compound->Histamine Histidine Decarboxylase Oxidized_Intermediate Oxidized_Intermediate Histamine->Oxidized_Intermediate Metabolism Stable_Fluorophore Stable_Fluorophore Oxidized_Intermediate->Stable_Fluorophore Reaction Fluorogenic_Probe Fluorogenic_Probe Fluorescence_Signal Fluorescence_Signal Stable_Fluorophore->Fluorescence_Signal Ex/Em = 538/587 nm

Caption: Enzymatic conversion of this compound and subsequent fluorogenic detection.

Quantitative Data Summary
ParameterValueBiological MatrixReference
Limit of Detection10 µMGeneral Biological Samples[1]
Linearity RangeNot explicitly stated, but covers physiological ranges.Serum/Plasma[1]
Physiological Range40-200 µMSerum/Plasma[1]
Experimental Protocol

This protocol is adapted from a commercially available assay kit.[1]

Materials:

  • Histidine Assay Buffer

  • Histidine Probe

  • Histidine Enzyme Mix

  • Converter Mix

  • Developer Mix

  • This compound Standard (10 mM)

  • 96-well black plates with flat bottom

  • Multiwell fluorescence microplate reader

  • 10 kDa Spin Columns (for protein removal)

Reagent Preparation:

  • Histidine Assay Buffer: Ready to use.

  • Histidine Probe: Ready to use.

  • Histidine Enzyme Mix, Converter Mix, Developer Mix: Reconstitute each vial with the appropriate volume of ddH₂O or specified buffer as per the kit instructions. Aliquot and store at -20°C, protected from light.[1]

  • This compound Standard: Reconstitute the 10 mM stock solution with ddH₂O. Prepare a 100 µM working solution by diluting the stock solution with Histidine Assay Buffer.[1]

Sample Preparation:

  • Serum/Plasma: Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.[1] Use a 10 kDa spin column to deproteinize the sample.

  • Urine: Centrifuge to remove particulates. Dilute as necessary with Histidine Assay Buffer.

  • Perform a pilot experiment to ensure the sample concentration falls within the linear range of the standard curve.

Assay Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the 100 µM this compound standard to create standards ranging from 0 to 10 nmol/well. Add 50 µL of each standard to different wells of a 96-well plate.

  • Sample Preparation: Add 2-50 µL of the prepared biological sample to the wells. Adjust the volume to 50 µL with Histidine Assay Buffer.

  • Reaction Mix Preparation: For each standard and sample, prepare a Reaction Mix containing:

    • 44 µL Histidine Assay Buffer

    • 2 µL Histidine Probe

    • 2 µL Histidine Enzyme Mix

    • 2 µL Converter Mix

  • Background Control: For each sample, prepare a Sample Background Mix containing all components except the Histidine Enzyme Mix.

  • Incubation: Add 50 µL of the appropriate Reaction Mix to each well. Add 50 µL of the Sample Background Mix to the corresponding background control wells.

  • Measurement: Incubate the plate at 37°C for 1 hour, protected from light. Measure the fluorescence at Ex/Em = 538/587 nm in endpoint mode.[1]

  • Calculation: Subtract the background reading from the sample reading. Determine the this compound concentration from the standard curve.

Experimental Workflow

Enzymatic_Assay_Workflow start Start sample_prep Sample Preparation (Centrifuge/Deproteinize) start->sample_prep reagent_prep Reagent Preparation (Reconstitute Enzymes/Probe) start->reagent_prep plate_setup Plate Setup (Add Standards & Samples) sample_prep->plate_setup reaction_mix Add Reaction Mix reagent_prep->reaction_mix plate_setup->reaction_mix incubation Incubate at 37°C for 1 hour reaction_mix->incubation measurement Measure Fluorescence (Ex/Em = 538/587 nm) incubation->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: Workflow for the enzymatic fluorimetric determination of this compound.

Application Note 2: OPA-Based Fluorimetric Assay for this compound in Urine

This method utilizes the classic reaction between o-phthalaldehyde (B127526) (OPA) and primary amines in the presence of a thiol to form a fluorescent product. It is a rapid and cost-effective method suitable for high-throughput screening.

Principle

This compound reacts with o-phthalaldehyde (OPA) in a mildly basic medium (pH 7.5) to yield a highly fluorescent derivative.[2] The reaction is fast and allows for the sensitive detection of this compound with excitation at 360 nm and emission at 440 nm.[2] This method has been adapted for high-throughput analysis in 96-well plates and even for smartphone-based detection.[3][4]

Reaction Scheme

OPA_Reaction This compound This compound Fluorescent_Product Fluorescent_Product This compound->Fluorescent_Product OPA o-phthalaldehyde OPA->Fluorescent_Product pH 7.5 Fluorescence_Signal Fluorescence_Signal Fluorescent_Product->Fluorescence_Signal Ex/Em = 360/440 nm

Caption: Reaction of this compound with OPA to form a fluorescent product.

Quantitative Data Summary
ParameterValueBiological MatrixReference
Limit of Detection (LOD)31 nmol·L⁻¹Urine[2]
Lower Limit of Quantification (LLOQ)10 µmol L⁻¹Urine[3]
Linearity RangeUp to 100 µMAqueous Solution[3][4]
Within-day Precision (RSD)< 1.0%Urine[2]
Day-to-day Precision (RSD)< 5.0%Urine[2]
Recovery87.6% - 95.4%Urine[2]
Endogenous Levels116 - 1527 µmol·L⁻¹Urine[2]
Experimental Protocol

This protocol is based on a high-throughput method for urine samples.[3]

Materials:

Reagent Preparation:

  • This compound Stock Solution (1000 µmol·L⁻¹): Prepare daily by dissolving the appropriate amount of this compound in deionized water. Prepare working solutions by serial dilution.[2]

  • OPA Reagent (10 mmol·L⁻¹): Dissolve OPA in a small amount of methanol and then dilute with water. This solution is stable for 3-4 days when stored at 4°C in an amber vial.[2]

  • Phosphate Buffer (100 mmol·L⁻¹, pH 7.5): Prepare daily and adjust the pH with NaOH.[2]

Sample Preparation:

  • Urine Samples: Dilute 25-fold with deionized water.[3]

Assay Procedure (96-well plate format):

  • Standard Curve: Add 100 µL of each this compound working standard (ranging from 10 to 100 µM) to different wells.

  • Samples: Add 100 µL of the diluted urine samples to other wells.

  • Reagent Addition: Add 100 µL of the OPA reagent to all wells.

  • Incubation: Allow the reaction to proceed for a practical time, typically between 5-30 minutes, as optimized.[3]

  • Detection:

    • Plate Reader: Measure the fluorescence at λex/λem = 360/440 nm.[2]

    • Smartphone: Illuminate the plate with a UV lamp (365 nm) and capture an image with a smartphone.[3][4] Analyze the image to quantify the fluorescence intensity.

  • Quantification: Determine the this compound concentration in the samples from the calibration curve.

Experimental Workflow

OPA_Assay_Workflow start Start sample_prep Urine Sample Preparation (25-fold dilution) start->sample_prep reagent_prep Reagent Preparation (OPA, Buffer, Standards) start->reagent_prep plate_loading Load Plate (Standards & Samples) sample_prep->plate_loading add_opa Add OPA Reagent reagent_prep->add_opa plate_loading->add_opa incubation Incubate (5-30 min) add_opa->incubation detection Fluorescence Detection (Plate Reader or Smartphone) incubation->detection analysis Data Analysis & Quantification detection->analysis end End analysis->end

Caption: High-throughput workflow for the OPA-based determination of this compound.

Application Note 3: "Turn-On" Fluorescence Sensor for this compound

This novel method utilizes DNA-stabilized silver nanoclusters (DNA-AgNCs) and their interaction with copper ions (Cu²⁺) for the highly selective and sensitive detection of this compound.

Principle

The fluorescence of DNA-AgNCs is initially quenched by the presence of Cu²⁺ ions. This compound, with its strong affinity for Cu²⁺ via its imidazole (B134444) group, selectively removes the Cu²⁺ from the nanoclusters. This restores the fluorescence of the DNA-AgNCs, creating a "turn-on" sensor where the increase in fluorescence is proportional to the this compound concentration.[5][6] This method boasts a very low limit of detection.[5]

Sensing Mechanism

Caption: "Turn-on" fluorescence sensing mechanism for this compound.

Quantitative Data Summary
ParameterValueBiological MatrixReference
Limit of Detection (LOD)0.096 µMAqueous Solution[5]
Linearity Range0 - 8 µMAqueous Solution[5]
Recovery98.3% - 105.0%Diluted Human Urine[7]
RSD1.81% - 2.93%Diluted Human Urine[7]
Experimental Protocol

This protocol is based on the published method for a DNA-AgNCs sensor.[5][7]

Materials:

Reagent Preparation:

  • DNA-AgNCs Synthesis: Synthesize the DNA-AgNCs according to established protocols, which typically involve the reduction of AgNO₃ by NaBH₄ in the presence of the DNA template.

  • Cu²⁺ Solution (400 nM): Prepare a stock solution of CuSO₄ and dilute to the working concentration in phosphate buffer.

  • This compound Standards: Prepare a series of this compound standards in phosphate buffer.

Sample Preparation:

  • Urine: Dilute human urine samples 100-fold with the phosphate buffer.[7]

Assay Procedure:

  • Complex Formation: In a reaction tube, mix different concentrations of this compound (or the diluted urine sample) with 400 nM Cu²⁺ in phosphate buffer.

  • Incubation 1: Incubate the mixture for a set time (e.g., 210 minutes) to allow for the chelation of Cu²⁺ by this compound.[7]

  • Sensor Addition: Add the prepared DNA-AgNCs solution to the mixture.

  • Incubation 2: Allow the reaction to proceed for a shorter period (e.g., 15 minutes) at room temperature.[7]

  • Measurement: Measure the fluorescence intensity at the characteristic excitation and emission wavelengths of the specific DNA-AgNCs used.

  • Quantification: The increase in fluorescence intensity (F/F₀, where F₀ is the fluorescence in the absence of this compound) is plotted against the this compound concentration to create a calibration curve.

Experimental Workflow

Sensor_Workflow start Start dna_agncs_prep DNA-AgNCs Synthesis start->dna_agncs_prep sample_prep Sample/Standard Preparation start->sample_prep add_sensor Add DNA-AgNCs Sensor dna_agncs_prep->add_sensor mix_cu_his Mix Sample/Standard with Cu²⁺ sample_prep->mix_cu_his incubation1 Incubate (e.g., 210 min) mix_cu_his->incubation1 incubation1->add_sensor incubation2 Incubate (e.g., 15 min) add_sensor->incubation2 measurement Measure Fluorescence incubation2->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: Workflow for the DNA-AgNCs based "turn-on" sensor for this compound.

References

L-Histidine as a Therapeutic Agent in Neurological Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidine, a semi-essential amino acid, is increasingly being investigated for its therapeutic potential in a range of neurological disorders. As a precursor to the neurotransmitter histamine (B1213489) and the antioxidant dipeptide carnosine, this compound plays a crucial role in various physiological processes within the central nervous system (CNS).[1][2][3] Its ability to cross the blood-brain barrier allows for its conversion to histamine, which is involved in modulating wakefulness, learning, memory, and emotions.[4][5] Furthermore, this compound and its derivatives exhibit neuroprotective properties through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[1][4][6] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic utility of this compound in neurological disorders such as Alzheimer's disease, ischemic stroke, and age-related cognitive decline.

Therapeutic Applications and Mechanisms of Action

This compound supplementation has shown promise in various neurological conditions. In the context of Alzheimer's disease , it is hypothesized to improve cognitive function by increasing cerebral blood flow, promoting neurogenesis, and enhancing the clearance of beta-amyloid protein.[7] Clinical trials are underway to evaluate the efficacy of oral this compound supplementation in patients with Alzheimer's disease.[7][8]

For ischemic stroke , preclinical studies have demonstrated the neuroprotective effects of this compound and its analogues.[6] These effects are attributed to the scavenging of toxic byproducts of lipid peroxidation, prevention of neuronal apoptosis, and modulation of post-ischemic inflammation.[6][9] Long-term administration of this compound after cerebral ischemia has been shown to reduce infarct volume and improve neurological function by promoting astrocyte migration.[10]

This compound has also been investigated for its role in cognitive enhancement and reducing mental fatigue.[11][12] Studies suggest that daily intake of this compound can improve working memory, clear thinking, and attentiveness, particularly in individuals experiencing high fatigue and sleep disruption.[11] The underlying mechanism is believed to be the replenishment of brain histamine levels, leading to the activation of the histaminergic nervous system.[5]

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical and clinical studies on this compound in neurological disorders.

Table 1: Preclinical Studies of this compound and its Analogues

Neurological Disorder ModelAnimal ModelThis compound/Analogue and DosageKey FindingsReference
Focal Ischemic StrokeC57BL/6 MiceHistidyl hydrazide (20 mg/kg, IV)Reduced brain damage and improved functional outcome.[6]
D-galactose-induced AgingSH-SY5Y cellsThis compound (1 mM)Improved cell proliferation, neurogenesis, and reduced markers of apoptosis and inflammation.[1]
Low Histidine DietC57BL/6J MiceLow this compound Diet (1.28 g/kg)Reduced brain histamine content and induced anxiety-like behaviors.[2]
Sleep Deprivation-induced Memory ImpairmentMale MiceOral this compoundAlleviated impaired working memory by replenishing brain histamine.[5]
Cerebral IschemiaRatsThis compound (high dose early, low dose late)Long-term neuroprotection, reduced infarct volume, and improved neurological function.[10]

Table 2: Clinical Studies of this compound Supplementation

Neurological DisorderStudy PopulationThis compound DosageKey OutcomesReference
Alzheimer's DiseasePatients with cognitive dysfunction2-8 g/day , oralInvestigating improvement in cognition.[7][8][7][8]
Multiple Sclerosis-related FatiguePatients with MS1000 mg twice daily, oralInvestigating reduction in fatigue symptoms.[13]
High Fatigue and Sleep Disruption20 subjectsDaily ingestion for 2 weeksDecreased fatigue scores, shortened reaction time in working memory tasks, and improved clear thinking and attentiveness.[11]

Signaling Pathways

The neuroprotective effects of this compound are mediated through several interconnected signaling pathways. The primary pathway involves its conversion to histamine, which then acts on various histamine receptors in the brain. Additionally, this compound contributes to the synthesis of carnosine, a potent antioxidant.

L_Histidine_Signaling_Pathways cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain cluster_effects Neuroprotective Effects L_Histidine_blood This compound L_Histidine_brain This compound L_Histidine_blood->L_Histidine_brain Transport BBB HDC Histidine Decarboxylase (HDC) L_Histidine_brain->HDC Carnosine_Synthase Carnosine Synthase L_Histidine_brain->Carnosine_Synthase Neurogenesis Neurogenesis & Angiogenesis L_Histidine_brain->Neurogenesis Histamine Histamine Anti_inflammatory Anti-inflammatory Effects Histamine->Anti_inflammatory Cognition Improved Cognition & Wakefulness Histamine->Cognition Carnosine Carnosine Antioxidant Antioxidant Effects (ROS Scavenging) Carnosine->Antioxidant Anti_apoptotic Anti-apoptotic Effects Carnosine->Anti_apoptotic HDC->Histamine Carnosine_Synthase->Carnosine Beta_Alanine β-Alanine Beta_Alanine->Carnosine_Synthase In_Vitro_Workflow start Start culture Culture SH-SY5Y Cells start->culture seed Seed Cells in Plates culture->seed treat_histidine Pre-treat with this compound seed->treat_histidine treat_dgal Induce Senescence (D-galactose) treat_histidine->treat_dgal assays Perform Assays treat_dgal->assays mtt MTT Assay (Cell Viability) assays->mtt wb Western Blot (Apoptosis) assays->wb elisa ELISA/CBA (Inflammation) assays->elisa end End mtt->end wb->end elisa->end In_Vivo_Workflow start Start mcao Induce Ischemic Stroke (MCAO Surgery) start->mcao treat Administer this compound or Vehicle mcao->treat assessment Post-Stroke Assessment treat->assessment neuro_score Neurological Deficit Scoring assessment->neuro_score mwm Morris Water Maze (Cognitive Function) assessment->mwm infarct Infarct Volume Measurement assessment->infarct hplc Brain Histamine Measurement (HPLC) assessment->hplc end End neuro_score->end mwm->end infarct->end hplc->end

References

Application of L-Histidine in Organ Preservation Solutions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidine is a crucial amino acid incorporated into various organ preservation solutions due to its unique physicochemical properties. Its imidazole (B134444) side chain, with a pKa near physiological pH, provides significant buffering capacity, which is critical for mitigating acidosis during ischemic conditions. Furthermore, this compound exhibits antioxidant and membrane-stabilizing effects, contributing to the overall protection of organs during the critical period between procurement and transplantation. These application notes provide a comprehensive overview of the role of this compound in organ preservation, including its mechanisms of action, relevant experimental protocols, and comparative data on its efficacy.

Mechanism of Action of this compound in Organ Preservation

This compound contributes to organ preservation through a multi-faceted approach, primarily centered around three key functions:

  • pH Buffering: During ischemia, anaerobic metabolism leads to the accumulation of lactic acid and a subsequent drop in intracellular and extracellular pH. Acidosis can cause irreversible cellular damage. The imidazole group of this compound has a pKa of approximately 6.0, allowing it to effectively buffer protons in the physiological pH range, thus counteracting the detrimental effects of acidosis.[1]

  • Antioxidant Activity: Ischemia-reperfusion injury is a major contributor to organ damage, characterized by the excessive production of reactive oxygen species (ROS). This compound acts as a potent scavenger of hydroxyl radicals and singlet oxygen, mitigating oxidative stress and protecting cellular components from damage.[1]

  • Membrane Stabilization: this compound contributes to the stabilization of cell membranes, reducing cellular edema and leakage of intracellular components during cold storage. This effect is attributed to its ability to interact with membrane phospholipids (B1166683) and proteins, maintaining their structural integrity.

A simplified representation of this compound's protective mechanisms is illustrated below.

cluster_0 Ischemia-Reperfusion Injury cluster_1 This compound Intervention cluster_2 Cellular Outcomes Anaerobic_Metabolism Anaerobic Metabolism Reduced_Acidosis Reduced Acidosis Anaerobic_Metabolism->Reduced_Acidosis Inhibited by ROS_Production ROS Production Decreased_Oxidative_Stress Decreased Oxidative Stress ROS_Production->Decreased_Oxidative_Stress Reduced by Membrane_Damage Membrane Damage Maintained_Integrity Maintained Membrane Integrity Membrane_Damage->Maintained_Integrity Prevented by Buffering pH Buffering Buffering->Reduced_Acidosis Antioxidant Antioxidant Activity Antioxidant->Decreased_Oxidative_Stress Membrane_Stabilization Membrane Stabilization Membrane_Stabilization->Maintained_Integrity Improved_Viability Improved Organ Viability Reduced_Acidosis->Improved_Viability Decreased_Oxidative_Stress->Improved_Viability Maintained_Integrity->Improved_Viability

Caption: this compound's protective roles in organ preservation.

Composition of Common Organ Preservation Solutions

This compound is a key component of several widely used organ preservation solutions. The table below summarizes the composition of some of these solutions.

ComponentHTK (Custodiol®) Solution (mmol/L)University of Wisconsin (UW) Solution (mmol/L)Celsior® Solution (mmol/L)
This compound 198 -30
Sodium1529100
Potassium912515
Calcium0.015-0.25
Magnesium4513
Chloride50-40
Tryptophan2--
α-Ketoglutarate1--
Lactobionate-10080
Raffinose-30-
Allopurinol-1-
Glutathione (reduced)-33
Adenosine-5-
Mannitol30-60
HES (kda)-50 (40)-
pH7.0-7.27.47.3
Osmolality (mOsm/L)310320320

Quantitative Data on this compound Efficacy

While comprehensive dose-response data for this compound in organ preservation is limited in publicly available literature, comparative studies of preservation solutions provide insights into its effectiveness. The following table summarizes key findings from studies comparing Histidine-Tryptophan-Ketoglutarate (HTK) solution, which has a high this compound concentration, with the University of Wisconsin (UW) solution, which does not contain this compound.

ParameterOrganFindingReference
Graft Survival KidneyNo significant difference in long-term graft survival between HTK and UW solutions.[2]
Early Allograft Dysfunction (EAD) LiverHigher incidence of EAD in livers preserved with HTK compared to UW.[3]
Biliary Complications LiverSome studies suggest a lower incidence of biliary complications with HTK.[4]
Hepatocellular Injury (AST/ALT levels) LiverHigher initial peak AST and ALT levels in the HTK group, which normalized over time.[5][6]
Myocardial Protection HeartHTK solution demonstrated superiority in fastening recovery and protecting the myocardium at a biochemical level compared to other cardioplegic solutions.[7]

It is important to note that the overall composition of the preservation solution plays a significant role in its efficacy, and these findings cannot be attributed solely to the presence or absence of this compound.

Experimental Protocols

To evaluate the efficacy of this compound in organ preservation solutions, several key experiments are routinely performed. Detailed methodologies for these experiments are provided below.

Isolated Perfused Rat Liver Model for Assessing Preservation Efficacy

This model allows for the controlled ex vivo assessment of liver function after a period of cold storage.

Workflow:

cluster_0 Organ Procurement & Preservation cluster_1 Ex Vivo Perfusion cluster_2 Analysis Harvest Harvest Rat Liver Flush Flush with Preservation Solution Harvest->Flush Store Cold Storage (4°C) Flush->Store Mount Mount Liver in Perfusion Chamber Store->Mount Perfuse Normothermic Perfusion (37°C) Mount->Perfuse Collect Collect Perfusate & Bile Samples Perfuse->Collect Histology Histological Examination Perfuse->Histology Biochemical Biochemical Analysis (AST, ALT, LDH) Collect->Biochemical Function Bile Production Measurement Collect->Function Ischemia Ischemia Anaerobic_Glycolysis Anaerobic Glycolysis Ischemia->Anaerobic_Glycolysis Lactic_Acid Lactic Acid Accumulation Anaerobic_Glycolysis->Lactic_Acid H_ions Increased [H+] Lactic_Acid->H_ions Acidosis Intracellular Acidosis H_ions->Acidosis Buffering H+ Buffering H_ions->Buffering Reacts with Cell_Damage Cellular Damage Acidosis->Cell_Damage L_Histidine This compound Imidazole_Group Imidazole Group (pKa ~6.0) L_Histidine->Imidazole_Group Imidazole_Group->Buffering pH_Homeostasis pH Homeostasis Maintained Buffering->pH_Homeostasis Leads to Reduced_Damage Reduced Cellular Damage pH_Homeostasis->Reduced_Damage

References

Application Notes and Protocols for L-Histidine Analysis by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of L-Histidine using various High-Performance Liquid Chromatography (HPLC) methods. The information is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Introduction

This compound is an essential amino acid involved in various physiological processes, and its accurate quantification is crucial in pharmaceutical formulations, biological samples, and food products. HPLC is a powerful and versatile technique for the analysis of amino acids like this compound, offering high resolution, sensitivity, and reproducibility. This document outlines several HPLC-based methods, including chiral separation, ion-exchange, reversed-phase, and hydrophilic interaction liquid chromatography (HILIC), to provide a comprehensive resource for this compound analysis.

Chiral Separation of Histidine Enantiomers

The enantiomeric purity of this compound is a critical quality attribute in pharmaceuticals. Chiral HPLC methods are employed to separate this compound from its D-enantiomer.

Quantitative Data Summary
ParameterMethod Details
Column Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based chiral column[1]
Mobile Phase 80:20 (v/v) Methanol (B129727):Water with 0.1% Formic Acid (starting point, optimization may be required)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 25°C[1]
Detection UV at 210 nm[1]
Injection Volume 10 µL[1]
Retention Time (k') This compound typically has a shorter retention time than D-Histidine on this type of column.[1]
Resolution (Rs) > 1.5 (baseline separation from D-Histidine)[1]
Experimental Protocol
  • Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 800 mL of methanol with 200 mL of water and adding 1 mL of formic acid. Degas the solution before use.

  • Standard Preparation:

    • Prepare individual stock solutions of this compound and D-Histidine in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a racemic mixture by combining equal volumes of the L- and D-enantiomer solutions.

    • Prepare a series of working standards by diluting the this compound stock solution to the desired concentrations for calibration.

  • System Equilibration: Equilibrate the Astec® CHIROBIOTIC® T column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Analysis:

    • Inject the racemic mixture to determine the retention times and confirm the resolution of the enantiomers.

    • Inject the individual this compound and D-Histidine solutions to confirm the elution order.

    • Inject the prepared calibration standards and sample solutions.

  • Data Analysis: Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration of this compound in the samples from the calibration curve.

Experimental Workflow

Chiral_HPLC_Workflow A Mobile Phase Preparation (80:20 Methanol:Water + 0.1% Formic Acid) C HPLC System Setup (Chiral Column) A->C B Standard & Sample Preparation F Inject Standards & Samples B->F D Column Equilibration C->D E Inject Racemic Mixture (Confirm Resolution) D->E E->F G Data Acquisition (UV @ 210 nm) F->G H Data Analysis (Quantification of this compound) G->H

Workflow for Chiral HPLC Analysis of this compound.

Ion-Exchange Chromatography (IEC) for this compound Analysis

Ion-exchange chromatography separates molecules based on their net charge. For basic amino acids like histidine, cation-exchange chromatography is commonly used.

Quantitative Data Summary
ParameterMethod 1: Cation-Exchange with Post-Column DerivatizationMethod 2: Anion-Exchange (BIST™ B+)
Column Cation-exchange column[2][3]BIST™ B+, 4.6x150 mm, 5 µm, 100A[4]
Mobile Phase 5 mmol L⁻¹ HNO₃[3]70% Acetonitrile (B52724), 0.2% Sulfuric Acid[4]
Flow Rate Not specified1.0 mL/min[4]
Detection Fluorimetric (λex/λem = 360/440 nm) after post-column derivatization with o-phthalaldehyde[2]UV at 210 nm[4]
Limit of Detection (LOD) 50 nM[2]Not specified
Limit of Quantitation (LOQ) 1.5 mg kg⁻¹[3]Not specified
Retention Time Not specified9.9 min[4]
Experimental Protocol (Method 1: Cation-Exchange with Post-Column Derivatization)
  • Instrumentation: An HPLC system with a cation-exchange column, a post-column derivatization unit, and a fluorescence detector.

  • Mobile Phase Preparation: Prepare a 5 mmol L⁻¹ nitric acid solution in HPLC-grade water.

  • Derivatization Reagent: Prepare the o-phthalaldehyde (B127526) (OPA) reagent for post-column reaction.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare samples by diluting them in the mobile phase. For complex matrices like hair care products, a simple dilution may be sufficient.[3]

  • System Setup and Equilibration:

    • Install the cation-exchange column and equilibrate with the mobile phase.

    • Set up the post-column derivatization system to mix the column effluent with the OPA reagent before it enters the fluorescence detector.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Data Analysis: Create a calibration curve from the standards and determine the this compound concentration in the samples.

Experimental Workflow

IEC_Workflow A Mobile Phase Preparation (e.g., 5 mM HNO3) C HPLC System Setup (Cation-Exchange Column) A->C B Standard & Sample Preparation F Inject Standards & Samples B->F E System Equilibration C->E D Post-Column Derivatization System Setup (OPA) G Fluorescence Detection (360/440 nm) D->G E->F F->G H Data Analysis & Quantification G->H

Workflow for Ion-Exchange Chromatography of this compound.

Reversed-Phase HPLC (RP-HPLC) with Pre-Column Derivatization

Direct analysis of the highly polar this compound on traditional reversed-phase columns can be challenging.[5] Pre-column derivatization with a reagent like phenyl isothiocyanate (PITC) renders the amino acid more hydrophobic, allowing for good retention and separation on a C18 column.[6]

Quantitative Data Summary
ParameterMethod Details
Column ZORBAX Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm)[6]
Derivatization Reagent Phenyl isothiocyanate (PITC)[6]
Internal Standard Norleucine[6]
Mobile Phase Gradient elution with Sodium Acetate buffer (pH 6.5) and 80% Acetonitrile[6]
Flow Rate 1.0 mL/min[6]
Detection UV at 254 nm[6]
Linearity Range 12.54 - 31.35 µg[6]
Experimental Protocol
  • Instrumentation: A standard RP-HPLC system with a gradient pump, autosampler, and UV detector.

  • Reagent Preparation:

    • Prepare the Sodium Acetate buffer and adjust the pH to 6.5.

    • Prepare the 80% acetonitrile solution.

    • Prepare the PITC derivatization reagent.

  • Standard and Sample Derivatization:

    • To an aliquot of the standard or sample solution containing this compound and the internal standard (Norleucine), add the PITC reagent.

    • Follow a validated derivatization procedure, which typically involves incubation at a specific temperature for a set time, followed by removal of excess reagent.

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions.

  • Analysis: Inject the derivatized standards and samples. Run the gradient elution program.

  • Data Analysis: Use the internal standard method for quantification. Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Experimental Workflow

RP_HPLC_Workflow A Standard & Sample Preparation (with Internal Standard) B Pre-Column Derivatization (with PITC) A->B E Inject Derivatized Standards & Samples B->E C HPLC System Setup (C18 Column, Gradient Elution) D System Equilibration C->D D->E F Data Acquisition (UV @ 254 nm) E->F G Data Analysis (Internal Standard Method) F->G

Workflow for RP-HPLC with Pre-Column Derivatization.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative technique for separating polar compounds like this compound without derivatization.

Quantitative Data Summary
ParameterMethod 1Method 2
Column HILIC Column[7]ZIC-HILIC, 150 x 4.6 mm, 5 µm[8]
Mobile Phase Isocratic: 70:30 (v/v) 50 mM Potassium dihydrogen phosphate (B84403) : Acetonitrile[7]Gradient: Mobile Phase A: Acetonitrile with 0.1% formic acid; Mobile Phase B: Water with 0.1% formic acid. Gradient of 10-50% B in 10 min.[8]
Flow Rate Not specified0.7 mL/min[8]
Column Temperature Not specified22°C (Room Temperature)[8]
Detection Not specifiedMass Spectrometry (MS)[8]
Limit of Detection (LOD) 0.042 µg/mL[7]Not specified
Limit of Quantitation (LOQ) 0.14 µg/mL[7]Not specified
Experimental Protocol (Method 1)
  • Instrumentation: An HPLC system with a HILIC column and a suitable detector (e.g., UV or MS).

  • Mobile Phase Preparation: Prepare a solution of 50 mM Potassium dihydrogen phosphate and mix it with acetonitrile in a 70:30 ratio.[7]

  • Standard and Sample Preparation: Dissolve standards and samples in the mobile phase.

  • System Equilibration: Equilibrate the HILIC column with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the standards and samples.

  • Data Analysis: Construct a calibration curve and determine the concentration of this compound in the samples.

Experimental Workflow

HILIC_Workflow A Mobile Phase Preparation (e.g., 70:30 Phosphate Buffer:ACN) C HPLC System Setup (HILIC Column) A->C B Standard & Sample Preparation E Inject Standards & Samples B->E D Column Equilibration C->D D->E F Data Acquisition (e.g., UV or MS) E->F G Data Analysis & Quantification F->G

References

L-Histidine in Pharmaceutical Protein Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-histidine, an essential amino acid, has emerged as a critical and versatile excipient in the formulation of therapeutic proteins, particularly monoclonal antibodies (mAbs). Its unique physicochemical properties contribute to enhancing the stability, safety, and efficacy of biologic drugs. This document provides detailed application notes on the multifaceted roles of this compound and protocols for evaluating its impact on protein formulations.

The primary functions of this compound in protein drug formulations include:

  • pH Buffering: With a pKa of its imidazole (B134444) side chain around 6.0, this compound provides excellent buffering capacity in the physiologically relevant pH range of 5.5 to 6.5, which is often optimal for the stability of many therapeutic proteins.[1][2][3]

  • Protein Stabilization: this compound effectively minimizes protein aggregation and degradation.[4][5][6] It can enhance both the conformational and colloidal stability of proteins.[2] This stabilization is attributed to mechanisms such as direct binding to the protein and shielding solvent-exposed hydrophobic patches on the protein surface.[1][4][5][6]

  • Antioxidant Activity: By chelating metal ions like copper and iron, this compound helps prevent metal-catalyzed oxidation of the protein drug product.[1][2][7][8] The imidazole ring of histidine can also scavenge reactive oxygen species (ROS), such as hydroxyl radicals and singlet oxygen.[2][9][10]

  • Viscosity Reduction: In high-concentration protein formulations, which are common for subcutaneous administration, this compound has been shown to reduce viscosity.[2][11] This is crucial for improving manufacturability and patient compliance.[2] The proposed mechanism involves cation-π or π-π stacking interactions with aromatic residues on the protein surface.[2]

  • Improved Solubility: this compound aids in maintaining protein solubility, thereby preventing precipitation and aggregation that could compromise the drug's efficacy.[7][8]

  • Reduced Injection Site Pain: Formulations buffered with histidine have been shown to cause less pain upon subcutaneous injection compared to those with other buffers like citrate (B86180).[12][13][14]

Multifaceted Roles of this compound in Protein Formulation

L_Histidine_Roles cluster_formulation Protein Drug Formulation cluster_histidine This compound cluster_benefits Formulation Benefits cluster_mechanisms Mechanisms of Action Protein Therapeutic Protein Histidine This compound Buffering pH Buffering (pH 5.5-6.5) Histidine->Buffering Provides Stabilization Protein Stabilization Histidine->Stabilization Enhances Antioxidation Antioxidant Activity Histidine->Antioxidation Exhibits Viscosity Viscosity Reduction Histidine->Viscosity Reduces Solubility Improved Solubility Histidine->Solubility Improves PainReduction Reduced Injection Pain Histidine->PainReduction Leads to Buffering->Protein Maintains Optimal pH for Stabilization->Protein Prevents Aggregation of DirectBinding Direct Protein Binding Stabilization->DirectBinding via HydrophobicShielding Shielding Hydrophobic Patches Stabilization->HydrophobicShielding via Antioxidation->Protein Prevents Oxidation of Chelation Metal Ion Chelation Antioxidation->Chelation via ROSScavenging ROS Scavenging Antioxidation->ROSScavenging via Viscosity->Protein Enables High Concentration of PiInteractions Cation-π / π-π Interactions Viscosity->PiInteractions via Solubility->Protein Maintains Solubility of PainReduction->Protein Improves Patient Compliance for

Caption: Multifaceted roles and mechanisms of this compound in protein drug formulations.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data on the effects of this compound in protein formulations as reported in various studies.

Table 1: Effect of this compound on Protein Stability

ProteinThis compound Concentration (mM)pHStress ConditionAnalytical MethodObserved EffectReference
Interferon-tauNot specifiedNot specifiedHeat-induced aggregationNot specifiedMore stable in histidine buffer compared to Tris and phosphate (B84403) buffers.[1]
Monoclonal Antibody (mAb)Not specifiedNot specifiedHeat stressNot specifiedProtected against heat stress in both liquid and lyophilized states.[1]
ABX-IL8 (mAb)4 and 6Not specifiedLyophilizationFTIRSimilar secondary structure (69% β-sheet) at both concentrations.[4]
IgG1 mAbNot specified4.5 - 6.5Not specifiedSolubility measurementsBetter stability against aggregation compared to citrate buffer.[5]
ABX-IL8 (mAb)Increasing concentrationsNot specifiedLyophilization and storageSEC-HPLCInhibited the increase of high-molecular-weight (HMW) species.[11]

Table 2: Effect of this compound on Viscosity of High-Concentration Protein Formulations

ProteinProtein Concentration (mg/mL)This compound Concentration (mM)pHViscosity ReductionReference
Fully human ABX-IL815040Not specifiedHalved the viscosity.[2]
Monoclonal AntibodyNot specifiedIncreasing concentrationsNot specifiedReduced solution viscosity.[11]

Table 3: Effect of this compound on Hydrodynamic Radius of a Monoclonal Antibody

pHThis compound Concentration (mM)Hydrodynamic Radius (nm)Reference
5.81~5.0[4]
5.820~6.5 (peak)[4]
7.0Increasing concentrationsNegligible change[4]

Experimental Protocols

Protocol 1: Evaluation of this compound as a Buffer for Protein Stability

Objective: To assess the effectiveness of this compound in maintaining the stability of a therapeutic protein against aggregation under thermal stress.

Materials:

  • Therapeutic protein stock solution

  • This compound

  • Other buffering agents for comparison (e.g., sodium citrate, sodium phosphate)

  • Sodium chloride for ionic strength adjustment

  • Hydrochloric acid and sodium hydroxide (B78521) for pH adjustment

  • Syringe filters (0.22 µm)

  • Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system

  • Dynamic Light Scattering (DLS) instrument

  • Differential Scanning Calorimetry (DSC) instrument

Methodology:

  • Buffer Preparation:

    • Prepare stock solutions of this compound, sodium citrate, and sodium phosphate buffers (e.g., 100 mM).

    • Adjust the pH of each buffer to the desired value (e.g., pH 6.0) using HCl or NaOH.

  • Formulation Preparation:

    • Dialyze the protein stock solution against the desired buffer to replace the original buffer.

    • Alternatively, dilute the protein stock into the respective buffers to achieve the target protein concentration (e.g., 10 mg/mL) and buffer concentration (e.g., 20 mM).

    • Adjust the ionic strength of all formulations to be identical using NaCl if necessary.

    • Filter the final formulations through a 0.22 µm syringe filter.

  • Initial Characterization (T=0):

    • SEC-HPLC: Analyze the monomer purity and percentage of high molecular weight (HMW) species (aggregates).

    • DLS: Measure the hydrodynamic radius (Rh) and polydispersity index (PDI) to assess the initial aggregation state.

    • DSC: Determine the melting temperature (Tm) to evaluate the conformational stability of the protein in each buffer.

  • Stress Conditions:

    • Incubate aliquots of each formulation at an elevated temperature (e.g., 40°C) for a defined period (e.g., 4 weeks).

    • Include a control set stored at the recommended storage temperature (e.g., 2-8°C).

  • Analysis at Different Time Points (e.g., 1, 2, 4 weeks):

    • Repeat the SEC-HPLC and DLS analyses on the stressed and control samples.

    • Compare the increase in HMW species and changes in Rh and PDI across the different buffer formulations.

Expected Outcome: A lower rate of increase in aggregates and minimal change in hydrodynamic radius in the this compound-buffered formulation compared to others would indicate its superior stabilizing effect.

Protocol 2: Assessment of this compound's Effect on Viscosity of High-Concentration Formulations

Objective: To determine the impact of this compound concentration on the viscosity of a high-concentration monoclonal antibody solution.

Materials:

  • High-concentration monoclonal antibody solution (>100 mg/mL)

  • This compound

  • Buffer components for the base formulation

  • Viscometer (e.g., cone-and-plate rheometer or a microfluidic viscometer)[15][16]

Methodology:

  • Sample Preparation:

    • Prepare a series of formulations with a constant high concentration of the mAb (e.g., 150 mg/mL) and varying concentrations of this compound (e.g., 10, 20, 40, 80 mM).

    • Ensure the pH and other excipient concentrations are kept constant across all samples.

    • Allow the samples to equilibrate at the measurement temperature (e.g., 25°C).[15]

  • Viscosity Measurement:

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Measure the viscosity of each formulation. For a rheometer, measurements can be taken over a range of shear rates (e.g., 100 to 1000 s⁻¹) to check for Newtonian behavior.[16] For microfluidic viscometers, follow the instrument's protocol.[15][17]

  • Data Analysis:

    • Plot the viscosity as a function of this compound concentration.

    • Determine the optimal this compound concentration that results in the lowest viscosity.

Expected Outcome: A decrease in viscosity with increasing this compound concentration, potentially reaching a plateau or minimum at a certain concentration.

Visualizing Methodologies and Mechanisms

Experimental_Workflow cluster_prep Formulation Preparation cluster_analysis Stability Analysis start Protein Stock buffer Prepare Buffers (Histidine, Citrate, etc.) start->buffer formulate Formulate Protein in Buffers start->formulate buffer->formulate filter Sterile Filtration formulate->filter initial Initial Characterization (T=0) SEC-HPLC, DLS, DSC filter->initial stress Apply Stress (e.g., 40°C for 4 weeks) filter->stress compare Compare Results initial->compare timepoint Time-Point Analysis SEC-HPLC, DLS stress->timepoint timepoint->compare

Caption: Experimental workflow for evaluating protein stability in different buffers.

Hydrophobic_Shielding cluster_protein Protein Surface cluster_histidine This compound cluster_aggregation Aggregation P1 Protein patch1 Hydrophobic Patch P2 Protein patch2 Hydrophobic Patch patch1->patch2 Interaction Aggregation Protein Aggregation patch2->Aggregation Leads to H1 His H1->patch1 Shields H2 His H2->patch1 Shields H3 His H3->patch2 Shields H4 His H4->patch2 Shields

Caption: Mechanism of aggregation prevention by this compound via hydrophobic shielding.

Conclusion

This compound is a multifunctional excipient that offers significant advantages in the formulation of therapeutic proteins. Its ability to act as a buffer, stabilizer, antioxidant, and viscosity-reducing agent makes it a preferred choice for many biologic drug products. The protocols outlined above provide a framework for systematically evaluating the benefits of incorporating this compound into a protein formulation, thereby contributing to the development of stable, safe, and effective biopharmaceuticals. When using this compound, particularly at high concentrations, it is important to be aware of potential interactions with processing equipment, such as the leaching of iron from stainless steel, which could lead to solution coloration.[1][11]

References

Unraveling the Critical Roles of L-Histidine: Application Notes and Protocols for Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing site-directed mutagenesis for the investigation of L-histidine residues in proteins. This document outlines the multifaceted functions of histidine, details experimental protocols for its study, and presents quantitative data from mutagenesis experiments to facilitate a deeper understanding of its contributions to protein structure, catalysis, and signaling.

The Versatile Role of the this compound Residue

This compound is a unique amino acid, distinguished by its imidazole (B134444) side chain which has a pKa near physiological pH. This property allows histidine to act as both a proton donor and acceptor, making it a crucial component in a variety of biological processes.[1][2] Its versatile nature enables it to participate in:

  • Enzyme Catalysis: Histidine residues are frequently found in the active sites of enzymes, where they act as general acid-base catalysts.[1][]

  • Metal Ion Coordination: The imidazole side chain can chelate metal ions such as zinc, copper, and iron, playing a vital role in the structure and function of metalloproteins.[][4]

  • Protein Structure and Stability: Histidine can participate in hydrogen bonding, cation-π interactions, and π-π stacking interactions, contributing to the overall three-dimensional structure of proteins.[5]

  • Signaling Pathways: Histidine kinases are key components of two-component signaling systems in bacteria, where the phosphorylation of a conserved histidine residue initiates a signal transduction cascade.[6][7]

  • Proton Buffering: Due to its pKa, histidine contributes to the buffering capacity of proteins, helping to maintain pH homeostasis.[2]

Site-Directed Mutagenesis as a Tool to Probe Histidine Function

Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to a DNA sequence.[8][9] This method is invaluable for elucidating the precise role of individual amino acid residues, such as histidine, within a protein. By substituting a histidine with another amino acid (e.g., alanine (B10760859) for functional knockout, or an amino acid with similar size but different chemical properties), researchers can observe the resulting changes in protein function, stability, and interactions.[10][11] A specialized application, known as histidine scanning mutagenesis, involves systematically replacing residues with histidine to identify sites sensitive to pH changes or to introduce novel functionalities.[12]

Application Note 1: Investigating the Catalytic Role of a Histidine Residue in an Enzyme

This note describes a general workflow for using site-directed mutagenesis to determine if a specific histidine residue is part of an enzyme's catalytic machinery.

Experimental Workflow

cluster_0 Pre-Experiment cluster_1 Mutagenesis cluster_2 Protein Expression & Purification cluster_3 Functional Analysis Identify Putative Catalytic Histidine Identify Putative Catalytic Histidine Design Mutagenesis Primers Design Mutagenesis Primers Identify Putative Catalytic Histidine->Design Mutagenesis Primers Site-Directed Mutagenesis (PCR) Site-Directed Mutagenesis (PCR) Design Mutagenesis Primers->Site-Directed Mutagenesis (PCR) Transformation & Plasmid Isolation Transformation & Plasmid Isolation Site-Directed Mutagenesis (PCR)->Transformation & Plasmid Isolation Sequence Verification Sequence Verification Transformation & Plasmid Isolation->Sequence Verification Express Wild-Type & Mutant Protein Express Wild-Type & Mutant Protein Sequence Verification->Express Wild-Type & Mutant Protein Purify Proteins Purify Proteins Express Wild-Type & Mutant Protein->Purify Proteins Enzyme Kinetic Assays Enzyme Kinetic Assays Purify Proteins->Enzyme Kinetic Assays Data Analysis (Km, kcat) Data Analysis (Km, kcat) Enzyme Kinetic Assays->Data Analysis (Km, kcat)

Caption: Workflow for studying a catalytic histidine residue.

Protocol: Site-Directed Mutagenesis (PCR-Based)
  • Primer Design: Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the middle. Ensure a melting temperature (Tm) of ≥ 78°C. The primers should have a G/C content of at least 40% and terminate in one or more G or C bases.

  • PCR Reaction Setup:

    • 5 µL of 10x reaction buffer

    • 1 µL of template DNA (10-50 ng)

    • 1.25 µL of forward primer (10 µM)

    • 1.25 µL of reverse primer (10 µM)

    • 1 µL of dNTP mix (10 mM)

    • 1 µL of high-fidelity DNA polymerase

    • Add nuclease-free water to a final volume of 50 µL.

  • PCR Cycling:

    • Initial denaturation: 95°C for 2 minutes

    • 18-25 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 1 minute

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final extension: 68°C for 5 minutes

  • Template Digestion: Add 1 µL of DpnI restriction enzyme to the amplified product and incubate at 37°C for 1-2 hours to digest the parental, methylated DNA.

  • Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated DNA. Plate on appropriate selective media.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

Data Presentation: Impact of Histidine Mutation on Enzyme Kinetics

The following table summarizes the kinetic parameters of a wild-type enzyme and its histidine-mutant counterpart, demonstrating the critical role of the targeted histidine residue in catalysis.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Wild-Type Thermolysin-like ProteaseLeucine Enkephalin1.2151.25 x 104[10]
H231F MutantLeucine Enkephalin1.50.0426.7[10]
H231A MutantLeucine Enkephalin1.10.0327.3[10]
Wild-Type PEPCarboxylasePhosphoenolpyruvate (B93156)0.15251.67 x 105[13]
H579N MutantPhosphoenolpyruvate3.617.34.8 x 103[13]

Application Note 2: Elucidating the Role of Histidine in Protein-Ligand Interactions

This application note focuses on using site-directed mutagenesis to investigate the involvement of a histidine residue in binding to a ligand, such as a metal ion or a small molecule.

Experimental Workflow

cluster_0 Mutagenesis & Protein Production cluster_1 Binding Analysis cluster_2 Data Interpretation Generate Histidine Mutant Generate Histidine Mutant Express & Purify WT and Mutant Proteins Express & Purify WT and Mutant Proteins Generate Histidine Mutant->Express & Purify WT and Mutant Proteins Choose Binding Assay (e.g., ITC, SPR, Fluorescence) Choose Binding Assay (e.g., ITC, SPR, Fluorescence) Express & Purify WT and Mutant Proteins->Choose Binding Assay (e.g., ITC, SPR, Fluorescence) Perform Binding Experiments Perform Binding Experiments Choose Binding Assay (e.g., ITC, SPR, Fluorescence)->Perform Binding Experiments Determine Binding Affinity (Kd) Determine Binding Affinity (Kd) Perform Binding Experiments->Determine Binding Affinity (Kd) Compare WT vs. Mutant Affinity Compare WT vs. Mutant Affinity Determine Binding Affinity (Kd)->Compare WT vs. Mutant Affinity

Caption: Workflow for studying histidine's role in ligand binding.

Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Dialyze the purified wild-type and mutant proteins against the same buffer to minimize buffer mismatch effects. Prepare the ligand in the same dialysis buffer.

  • Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters.

  • Loading the Cell: Load the protein solution into the sample cell.

  • Loading the Syringe: Load the ligand solution into the injection syringe.

  • Titration: Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.

  • Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Data Presentation: Impact of Histidine Mutation on Ligand Binding

The following table shows the change in binding affinity of human serum albumin for the drug warfarin (B611796) upon mutation of specific histidine residues.

ProteinLigandKd (µM)Reference
Wild-Type Human Serum AlbuminWarfarin5.2[14]
H9F MutantWarfarin10.5[14]
H67F MutantWarfarin9.8[14]
H146F MutantWarfarin12.1[14]

Application Note 3: Investigating Histidine Phosphorylation in Signaling Pathways

This note outlines the use of site-directed mutagenesis to study the role of histidine phosphorylation in a two-component signaling pathway.

Signaling Pathway: Bacterial Two-Component System

cluster_0 Signal Transduction Stimulus Stimulus Histidine Kinase (HK) Histidine Kinase (HK) Stimulus->Histidine Kinase (HK) Activates HK-P HK-P Histidine Kinase (HK)->HK-P Autophosphorylation (ATP -> ADP) Response Regulator (RR) Response Regulator (RR) HK-P->Response Regulator (RR) Phosphotransfer RR-P RR-P Response Regulator (RR)->RR-P Cellular Response Cellular Response RR-P->Cellular Response Mediates

Caption: A typical bacterial two-component signaling pathway.

Protocol: In Vitro Phosphorylation Assay
  • Mutagenesis: Create a mutant histidine kinase where the conserved histidine residue is replaced with a non-phosphorylatable amino acid (e.g., alanine or glutamine).

  • Protein Expression and Purification: Express and purify the wild-type and mutant histidine kinases, as well as the cognate response regulator.

  • Phosphorylation Reaction:

    • Incubate the wild-type or mutant histidine kinase with [γ-32P]ATP in a suitable reaction buffer.

    • At various time points, add the response regulator to aliquots of the reaction.

    • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated proteins.

    • Quantify the band intensities to determine the rates of autophosphorylation and phosphotransfer.

Data Presentation: Effect of Histidine Mutation on Phosphorylation
Histidine KinaseAutophosphorylationPhosphotransfer to Response Regulator
Wild-TypeYesYes
H(X)A MutantNoNo

This table illustrates the expected outcome of a phosphorylation assay where the mutation of the active site histidine abolishes both autophosphorylation of the kinase and subsequent phosphotransfer to the response regulator, confirming the essential role of this residue in the signaling cascade.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming L-Histidine Solubility Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the poor solubility of L-Histidine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: The solubility of this compound in water is limited and influenced by several factors. At 25°C, its solubility is approximately 41.6 to 45.6 g/L[1][2]. If you are experiencing difficulty, it could be due to:

  • Concentration: You may be attempting to create a solution that is above its saturation point.

  • pH of the solution: this compound's solubility is significantly dependent on the pH.

  • Temperature: Room temperature water may not be sufficient for higher concentrations.

  • Form of this compound: The free base has different solubility characteristics compared to its hydrochloride salt.

Q2: What is the effect of pH on this compound solubility?

A2: The pH of the aqueous solution is a critical factor in determining the solubility of this compound[3]. The imidazole (B134444) side chain of histidine has a pKa of approximately 6.0, meaning its charge state changes around this pH[4].

  • At its isoelectric point (pI ≈ 7.6) , this compound exists as a zwitterion with no net charge, resulting in its lowest solubility.

  • In acidic conditions (pH < 6.0) , the imidazole ring becomes protonated, giving the molecule a net positive charge and increasing its solubility.

  • In basic conditions (pH > 9.2) , the amino group is deprotonated, resulting in a net negative charge and increased solubility.

Q3: Is there a difference in solubility between this compound free base and this compound hydrochloride?

A3: Yes, there is a significant difference. This compound hydrochloride (L-His-HCl) is the salt form and is generally much more soluble in water than the this compound free base[5][6][7][8]. For instance, the solubility of this compound hydrochloride monohydrate in water at 20°C can be as high as 170 g/L[7]. If you require a high concentration of histidine in your solution, using the hydrochloride salt is recommended.

Q4: Can temperature be used to increase this compound solubility?

A4: Yes, increasing the temperature of the solvent will generally increase the solubility of this compound[3][9]. However, for applications involving sensitive biological molecules, be cautious about the maximum temperature used to avoid degradation.

Q5: Are there any other additives that can enhance solubility?

A5: The addition of certain salts has been shown to affect this compound solubility. For example, some studies have shown that the presence of potassium halides can either increase or decrease solubility depending on the specific salt and its concentration.

Troubleshooting Guides

Problem: this compound powder is not fully dissolving in my aqueous buffer.

Possible Cause Troubleshooting Step
Solution is supersaturated. 1. Refer to the solubility data tables below to ensure your target concentration is achievable under your experimental conditions. 2. If possible, reduce the final concentration of this compound.
pH is near the isoelectric point (pI ≈ 7.6). 1. Measure the pH of your solution. 2. Adjust the pH away from the pI. For a more soluble solution, aim for a pH below 6.0 or above 9.2 by adding a small amount of dilute acid (e.g., HCl) or base (e.g., NaOH).
Incorrect form of this compound used. 1. Verify if you are using this compound free base or this compound hydrochloride. 2. For higher concentrations, switch to this compound hydrochloride.
Insufficient temperature. 1. Gently warm the solution while stirring. 2. Be cautious with temperature-sensitive components in your formulation.

Problem: My this compound solution is precipitating over time.

Possible Cause Troubleshooting Step
Temperature fluctuations. 1. Ensure the storage temperature remains constant. A decrease in temperature can cause precipitation from a saturated solution.
pH shift. 1. Re-measure the pH of the solution. 2. If the pH has shifted towards the isoelectric point, adjust it accordingly. 3. Ensure your buffer system has adequate capacity to maintain the desired pH.
Evaporation of solvent. 1. Store the solution in a tightly sealed container to prevent solvent evaporation, which would increase the concentration of this compound.

Data Presentation: Solubility of this compound and its Hydrochloride Salt

Table 1: Solubility of this compound (Free Base) in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)
25~4.2 - 4.6[1][2]
50Increased solubility (specific data varies)

Table 2: Solubility of this compound Hydrochloride in Water

FormTemperature (°C)Solubility ( g/100 mL)
This compound HCl Monohydrate20~10.5 - 17.0[7][8]
This compound HCl MonohydrateRoom TempSoluble at 10 g in 100 mL[5]

Experimental Protocols

Protocol 1: Preparation of a Saturated this compound Solution

  • Objective: To prepare a saturated aqueous solution of this compound at a specific temperature.

  • Materials:

    • This compound (free base or hydrochloride)

    • Deionized water

    • Stir plate and magnetic stir bar

    • Temperature-controlled water bath

    • Filtration apparatus (e.g., 0.22 µm syringe filter)

  • Procedure:

    • Add a known volume of deionized water to a beaker with a magnetic stir bar.

    • Place the beaker in the temperature-controlled water bath set to the desired temperature.

    • Gradually add this compound powder to the water while stirring continuously.

    • Continue adding this compound until a small amount of undissolved solid remains, indicating that the solution is saturated.

    • Allow the solution to equilibrate for at least 2 hours at the set temperature with continuous stirring.

    • Carefully decant or filter the supernatant to remove the undissolved solid. The resulting clear solution is a saturated solution of this compound at that specific temperature.

Protocol 2: Enhancing this compound Solubility via pH Adjustment

  • Objective: To dissolve a high concentration of this compound free base by adjusting the pH.

  • Materials:

    • This compound (free base)

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • 1 M Sodium hydroxide (B78521) (NaOH)

    • pH meter

    • Stir plate and magnetic stir bar

  • Procedure:

    • Add the desired mass of this compound to a volume of deionized water that is less than the final target volume.

    • Begin stirring the suspension.

    • Slowly add 1 M HCl dropwise while monitoring the pH. As the pH decreases below 6.0, the this compound will start to dissolve.

    • Continue adding acid until all the this compound is dissolved and the desired acidic pH is reached.

    • Alternatively, for a basic solution, slowly add 1 M NaOH dropwise. The this compound will dissolve as the pH increases above 9.2.

    • Once fully dissolved, adjust the final volume with deionized water.

    • If a specific final pH is required, carefully back-titrate with NaOH (for the acidic solution) or HCl (for the basic solution). Be aware that bringing the pH back towards the isoelectric point may cause precipitation if the concentration is too high.

Visualizations

TroubleshootingWorkflow start Start: this compound Solubility Issue check_conc Is the concentration below saturation limit? start->check_conc check_ph Is the pH far from the isoelectric point (pI ~7.6)? check_conc->check_ph Yes reduce_conc Reduce concentration check_conc->reduce_conc No check_form Are you using This compound HCl for high concentrations? check_ph->check_form Yes adjust_ph Adjust pH to < 6.0 or > 9.2 check_ph->adjust_ph No check_temp Have you tried gently warming the solution? check_form->check_temp Yes use_hcl_form Switch to this compound HCl check_form->use_hcl_form No increase_temp Increase temperature with caution check_temp->increase_temp No end_success Solubility Achieved check_temp->end_success Yes reduce_conc->end_success adjust_ph->end_success use_hcl_form->end_success increase_temp->end_success end_fail Consult further literature or consider co-solvents increase_temp->end_fail FactorsAffectingSolubility solubility This compound Solubility ph pH of Solution solubility->ph temp Temperature solubility->temp form Chemical Form solubility->form additives Co-solutes / Additives solubility->additives ph_details Low solubility at pI (~7.6) Higher solubility at acidic/basic pH ph->ph_details temp_details Solubility increases with temperature temp->temp_details form_details Hydrochloride salt is more soluble than free base form->form_details additives_details Salts can increase or decrease solubility additives->additives_details

References

Technical Support Center: Preventing Oxidative Modification of L-Histidine Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the oxidative modification of L-Histidine residues in protein therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is this compound oxidation and why is it a concern for protein therapeutics?

A1: this compound oxidation is a chemical modification of the imidazole (B134444) side chain of histidine residues within a protein. This modification is a significant concern for therapeutic proteins, such as monoclonal antibodies, because it can lead to loss of biological activity, increased aggregation, and altered protein structure.[1][2] The oxidation of plasma fibrinogen, for example, can result in the loss of its ability to form clots.[1] Histidine is particularly susceptible to oxidation, and its degradation can impact the safety and efficacy of a biologic drug.[3]

Q2: What are the primary mechanisms driving histidine oxidation?

A2: The two main mechanisms are metal-catalyzed oxidation (MCO) and photo-oxidation.[4]

  • Metal-Catalyzed Oxidation (MCO): This is a major pathway for histidine degradation.[5][6] Trace amounts of transition metals like copper (Cu²⁺) or iron (Fe²⁺) can react with sources of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), to generate highly reactive hydroxyl radicals (•OH).[1][4] These radicals then attack the imidazole ring of histidine.[4]

  • Photo-Oxidation: Exposure to light, particularly UV irradiation, can generate reactive species like singlet oxygen (¹O₂).[4][7] Singlet oxygen can react directly with the histidine side chain, leading to oxidation.[7] This mechanism is a concern for light-sensitive protein formulations.[7]

Q3: Which factors in my experiment or formulation could be promoting histidine oxidation?

A3: Several factors can increase the risk of histidine oxidation:

  • Presence of Metal Ions: Contamination with transition metals (e.g., Fe²⁺, Cu²⁺) from equipment like stainless steel containers or from reagents can catalyze oxidation.[1][2]

  • Reactive Oxygen Species (ROS): Sources of ROS include hydrogen peroxide (H₂O₂), which can be a impurity in excipients like polysorbates, or superoxide (B77818) radicals generated during normal cellular metabolism.[1][8][9]

  • Exposure to Light: Storing or handling the protein solution under light can induce photo-oxidation.[7]

  • High Temperatures: While less common for initiating histidine-specific oxidation compared to light stress, elevated temperatures can accelerate degradation pathways.[7]

  • Formulation pH: The pH of the formulation can influence the protonation state of the histidine imidazole ring, potentially affecting its susceptibility to oxidation.[4]

  • Buffer Degradation: this compound itself, when used as a buffer, can degrade into trans-urocanic acid, especially in the presence of contaminants and certain metal ions like Mn²⁺.[10]

Q4: How can I detect and quantify histidine oxidation in my protein sample?

A4: Mass spectrometry (MS) is the primary and most powerful tool for identifying and locating oxidative modifications on proteins.[11][12]

  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is commonly used to analyze peptides after enzymatic digestion of the protein. Oxidized histidine residues will show a characteristic mass shift (e.g., +16 Da for 2-oxo-histidine).[11][13]

  • Electron Transfer Dissociation (ETD): ETD is an alternative fragmentation method in MS/MS that can be more effective than collision-induced dissociation (CID) for correctly identifying oxidation sites, especially when multiple potential sites exist in a peptide.[11]

  • Size-Exclusion Chromatography (SEC): This technique is used to monitor protein aggregation, which can be a secondary consequence of oxidation. It can also detect degradation products of the histidine buffer itself, such as trans-urocanic acid.[2]

Q5: What are the common products of histidine oxidation?

A5: The most common product of histidine oxidation is 2-oxo-histidine, which involves the addition of an oxygen atom (+16 Da mass shift).[4][5][6] Under certain oxidative conditions, the imidazole ring can be ruptured, leading to the formation of asparagine or aspartic acid.[3][9] Oxidation can also initiate covalent cross-linking between an oxidized histidine and other amino acid residues like lysine, cysteine, or another histidine, leading to protein dimerization and aggregation.[6][14]

Troubleshooting Guides

Problem: I'm observing unexpected protein aggregation and loss of activity. Could histidine oxidation be the cause?

Possible Cause Troubleshooting Steps
Metal-Catalyzed Oxidation (MCO) 1. Analyze for Trace Metals: Quantify trace metal content in your formulation buffer and final product. 2. Introduce a Chelating Agent: Add a metal chelator like EDTA or DTPA to your buffer to sequester metal ions.[10][15] 3. LC-MS/MS Analysis: Use mass spectrometry to screen for specific oxidative modifications on histidine residues, such as a +16 Da mass shift.[11]
Photo-Oxidation 1. Protect from Light: Store and handle your protein in amber vials or under light-protected conditions. 2. Forced Degradation Study: Expose the protein to controlled light stress to confirm light sensitivity and identify the specific residues being modified.[7] 3. Add Antioxidants: Consider adding antioxidants known to scavenge singlet oxygen or other radical species.
Formulation Instability 1. Re-evaluate Buffer Choice: While histidine is a common stabilizing buffer, it can degrade.[16][17] Test alternative buffer systems if histidine proves problematic. 2. Optimize pH: Conduct a pH screening study to find the pH at which the protein exhibits maximum stability and minimal oxidation.[1]

Problem: My SEC analysis shows an unexpected peak near the total permeation volume, and my formulation contains this compound buffer. What could this be?

Possible Cause Troubleshooting Steps
Histidine Buffer Degradation The unknown peak may be trans-urocanic acid, a known degradant of this compound that absorbs at 280 nm.[10] This can be caused by microbial contamination or the presence of certain metal ions.[10] 1. Identify the Peak: Fractionate the peak using preparative SEC and analyze it by mass spectrometry to confirm its identity as trans-urocanic acid.[10] 2. Check for Contamination: Test your buffer and manufacturing environment for microbial contamination. 3. Inhibit Degradation: Add amino acids like alanine (B10760859) or cysteine to the formulation, which have been shown to significantly reduce this degradation pathway.[10]

Problem: I suspect metal-catalyzed oxidation of histidine. How do I confirm and prevent this?

Confirmation & Prevention Strategy Detailed Steps
1. Confirmation Forced Oxidation Study: Intentionally stress your protein with a metal-catalyzed system (e.g., H₂O₂ + Fe²⁺ or H₂O₂ + Cu²⁺).[3][8] Analyze the stressed sample using LC-MS/MS to see if you can reproduce the specific histidine oxidation products observed in your stability samples.
2. Prevention Use High-Purity Reagents: Ensure all buffer components and excipients are of high purity with low levels of trace metals. Incorporate Chelating Agents: Add EDTA or DTPA to the formulation to bind and inactivate catalytic metal ions.[10][15] Add Sacrificial Antioxidants: Include free methionine in the formulation. Methionine can act as a scavenger, being preferentially oxidized and thus protecting the therapeutic protein.[1][3]

Quantitative Data Summary

Table 1: Common Oxidizing Agents and Their Effects on this compound

Oxidizing Agent/SystemReactive Species GeneratedPrimary Histidine ProductExperimental Context
Metal-Catalyzed Oxidation (MCO)
H₂O₂ + Fe²⁺/Cu²⁺Hydroxyl radical (•OH)[4]2-oxo-histidine[4][6]Simulates oxidation from residual H₂O₂ and metal leachables.[3][8]
Ascorbate + Cu²⁺Peroxide, •OH[15]2-oxo-histidine[4]Can act as a pro-oxidant system.[15][18]
Photo-Oxidation
Light Exposure (UV/Visible)Singlet oxygen (¹O₂)[7]2-oxo-histidine, Ring-opened products[4][7]Occurs during manufacturing or storage with light exposure.[7]
Other Chemical Oxidants
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)Alkylperoxyl radicals[8]Oxidized Trp primarily; His oxidation also possible.[8]Simulates oxidation from degraded polysorbates.[8]

Table 2: Efficacy of Excipients in Preventing this compound Modification

Excipient/AdditiveMechanism of ActionEfficacy/Concentration NotesReference
EDTA / DTPA Metal ChelationEffectively counteracts metal-catalyzed oxidation.[10][15][3][10][15]
Methionine Sacrificial ScavengerProtects against oxidation by H₂O₂ and MCO systems.[1][1][3][8]
Mannitol •OH ScavengerEffective against MCO systems (e.g., H₂O₂ + Fe²⁺).[3][8]
Alanine / Cysteine Inhibition of Histidine DegradationReduced the formation of trans-urocanic acid from histidine buffer by 97-98%.[10]
Ascorbic Acid (Vitamin C) Antioxidant / Pro-oxidantCan be protective at low concentrations (~100 µM) but may act as a pro-oxidant at higher concentrations (~300 µM) in the presence of metals.[18]

Experimental Protocols

Protocol 1: Forced Oxidation Study to Assess Histidine Susceptibility

Objective: To determine the susceptibility of histidine residues in a protein to metal-catalyzed oxidation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a non-chelating buffer like Tris)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Copper(II) sulfate (B86663) (CuSO₄) or Iron(II) chloride (FeCl₂) stock solution (e.g., 10 mM)

  • Quenching agent: Catalase or free Methionine solution

  • Buffer for analysis (e.g., compatible with LC-MS)

Methodology:

  • Preparation: Dilute the protein stock to a working concentration (e.g., 1 mg/mL) in the chosen buffer. Prepare fresh dilutions of H₂O₂ and the metal salt.

  • Reaction Setup: In separate microcentrifuge tubes, prepare the following reactions:

    • Negative Control: Protein solution + Buffer

    • H₂O₂ Control: Protein solution + H₂O₂ (e.g., final concentration of 0.03%)

    • Metal Control: Protein solution + Metal salt (e.g., final concentration of 10 µM CuSO₄)

    • Test Condition: Protein solution + H₂O₂ + Metal salt

  • Incubation: Incubate all tubes at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours). Protect from light.

  • Quenching: Stop the reaction by adding a quenching agent. For example, add catalase to degrade excess H₂O₂ or add free methionine to scavenge remaining radicals.

  • Sample Preparation for Analysis: Prepare the samples for LC-MS/MS analysis. This typically involves buffer exchange, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

  • Analysis: Analyze the digested peptides by LC-MS/MS, specifically searching for mass shifts corresponding to histidine oxidation (+16 Da).

Protocol 2: General Method for Detection of 2-oxo-histidine by LC-MS/MS

Objective: To identify and relatively quantify oxidized histidine-containing peptides from a protein digest.

Methodology:

  • Protein Digestion: Digest the control and oxidized protein samples (from Protocol 1 or a stability study) with a protease like trypsin.

  • LC Separation:

    • Inject the peptide mixture onto a C18 reverse-phase HPLC column.

    • Elute the peptides using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[11]

    • For separating isomers of oxidized peptides, an isocratic separation may be necessary.[11]

  • Mass Spectrometry Analysis:

    • Couple the HPLC eluent to an ESI mass spectrometer.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • Acquire a full MS scan followed by MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to search the MS/MS spectra against the protein's sequence.

    • Include variable modifications in the search parameters for histidine oxidation (+15.9949 Da).

    • Manually validate the MS/MS spectra for peptides identified with oxidized histidine to confirm the site of modification. The presence of specific b- and y-ions will confirm the peptide sequence and the location of the +16 Da modification. Note that oxidation can alter fragmentation patterns, often reducing preferential cleavage C-terminal to histidine.[13]

Visualizations

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Initial Investigation cluster_2 Phase 3: Root Cause Analysis cluster_3 Phase 4: Mitigation Strategy start Observation of Instability (e.g., Aggregation, Loss of Activity) check_ox Hypothesis: Is it Histidine Oxidation? start->check_ox sec_peak Unexpected SEC Peak Observed sec_peak->check_ox lcms Perform LC-MS/MS Analysis (Search for +16 Da on His) check_ox->lcms fd_study Conduct Forced Oxidation Study (Light, Metal + H₂O₂) check_ox->fd_study is_ox Oxidation Confirmed? lcms->is_ox fd_study->is_ox is_ox->start No (Investigate other degradation paths) cause Identify Primary Stress Factor is_ox->cause Yes light Photo-Oxidation cause->light metal Metal-Catalyzed Oxidation cause->metal buffer Buffer Degradation cause->buffer protect Protect from Light light->protect chelate Add Chelating Agent (EDTA) metal->chelate antiox Add Antioxidant (e.g., Met) metal->antiox reform Reformulate / Add Inhibitor (Ala/Cys) buffer->reform

Caption: Workflow for investigating and mitigating histidine oxidation.

G H2O2 Hydrogen Peroxide (H₂O₂) Hydroxyl Hydroxyl Radical (•OH) H2O2->Hydroxyl reacts with Metal Metal Ion (e.g., Fe²⁺) Metal->Hydroxyl catalyzes OxoHis 2-oxo-Histidine Hydroxyl->OxoHis oxidizes to Histidine Histidine Residue (on Protein) Histidine->Hydroxyl is attacked by Protein Protein

Caption: Mechanism of metal-catalyzed histidine oxidation.

G start Is Histidine Oxidation a Known Risk for My Protein? yes_path Yes / Proactive Prevention start->yes_path Yes no_path No / Reactive Troubleshooting start->no_path No metal_risk Is Metal Contamination a Concern? yes_path->metal_risk light_risk Is the Product Light Sensitive? metal_risk->light_risk No add_chelator Strategy: Add Chelator (e.g., EDTA) metal_risk->add_chelator Yes add_antioxidant Strategy: Add Antioxidant (e.g., Methionine) metal_risk->add_antioxidant Yes protect_light Strategy: Use Protective Packaging/Handling light_risk->protect_light Yes observe Observe Degradation During Stability Study no_path->observe investigate Investigate Root Cause (See Workflow Diagram) observe->investigate

Caption: Logic diagram for selecting a prevention strategy.

References

Technical Support Center: Improving the Stability of L-Histidine-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the stability of L-Histidine-dependent enzymes.

Frequently Asked Questions (FAQs)

Q1: What makes this compound-dependent enzymes prone to instability?

A1: this compound-dependent enzymes often rely on the imidazole (B134444) side chain of histidine for their catalytic activity. The stability of these enzymes can be compromised by several factors:

  • pH Sensitivity: The catalytic activity of enzymes containing histidine in their active site is highly dependent on the protonation state of the imidazole ring, which has a pKa around 6.0.[1] Deviations from the optimal pH can lead to a loss of activity and conformational changes, affecting stability.

  • Oxidation: The imidazole ring of histidine can be susceptible to oxidation, which can inactivate the enzyme.

  • Metal Ion Coordination: In metalloenzymes, histidine residues are frequently involved in coordinating metal ions in the active site.[2] The loss of these metal ions or changes in their coordination sphere can lead to instability.

  • Conformational Flexibility: The active sites of enzymes are dynamic regions. Environmental stressors such as temperature, ionic strength, and the presence of denaturants can disrupt the delicate conformational balance required for both activity and stability.

Q2: How can this compound be used to improve the stability of enzyme formulations?

A2: this compound can act as a versatile excipient to enhance the stability of protein-based biopharmaceuticals.[3] Its stabilizing effects are attributed to several mechanisms:

  • Buffering Agent: With a pKa of approximately 6.0, histidine is an effective buffer in the pH range of 5.5-6.5, which is often optimal for the stability of many proteins.[3]

  • Cryo/Lyo-protectant: During freeze-drying (lyophilization), this compound can protect enzymes from the stresses of freezing and drying, thereby preserving their activity and structure.[4][5]

  • Aggregation Inhibitor: this compound has been shown to reduce protein aggregation by shielding solvent-exposed hydrophobic regions on the protein surface.[6][7]

  • Antioxidant: The imidazole ring of histidine can act as a scavenger of reactive oxygen species, thus protecting the enzyme from oxidative damage.

  • Viscosity Reducer: In high-concentration protein formulations, histidine can help to reduce viscosity, which is beneficial for manufacturing and administration.[8]

Q3: What are the key experimental techniques to assess the stability of my this compound-dependent enzyme?

A3: Several techniques can be employed to evaluate enzyme stability:

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA): This high-throughput method is used to determine the thermal melting temperature (Tm) of a protein. An increase in Tm in the presence of a ligand or in a specific buffer formulation indicates stabilization.

  • Size-Exclusion Chromatography (SEC): SEC is a powerful technique for detecting and quantifying protein aggregates. A stable enzyme preparation will show a single, sharp peak corresponding to the monomeric form.[9]

  • Enzyme Activity Assays: Measuring the enzyme's catalytic activity over time under various stress conditions (e.g., elevated temperature, different pH values) provides a direct assessment of its functional stability.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to monitor changes in the secondary and tertiary structure of the enzyme, providing insights into conformational stability.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound-dependent enzymes.

Problem 1: Loss of Enzymatic Activity Over Time
Possible Cause Troubleshooting Steps
Suboptimal pH Determine the optimal pH for your enzyme's activity and stability. The pKa of the catalytic histidine is a crucial factor.[1] Maintain the pH of your buffers within the optimal range.
Oxidation Add antioxidants such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol to your buffers. Work in an oxygen-depleted environment if necessary.
Proteolytic Degradation Add protease inhibitors to your purification and storage buffers. Ensure that all solutions and equipment are sterile.
Loss of Cofactors/Metal Ions If your enzyme is a metalloenzyme, supplement your buffers with the appropriate metal ion at an optimal concentration.
Freeze-Thaw Cycles Aliquot your enzyme into single-use volumes to avoid repeated freezing and thawing. Consider adding cryoprotectants like glycerol (B35011) or this compound to the storage buffer.
Problem 2: Enzyme Aggregation and Precipitation
Possible Cause Troubleshooting Steps
High Protein Concentration Work with lower protein concentrations if possible. Optimize buffer conditions (pH, ionic strength) to enhance solubility.
Hydrophobic Interactions Add non-ionic detergents (e.g., Tween-20, Triton X-100) or other excipients like L-arginine or this compound to your buffers to reduce hydrophobic interactions and aggregation.[6][7]
Incorrect Buffer Composition Screen a variety of buffers with different pH values and salt concentrations to find the optimal conditions for your enzyme's solubility and stability.
Thermal Stress Perform all purification and handling steps at low temperatures (e.g., on ice or at 4°C). Use thermal shift assays to identify stabilizing conditions.
Problem 3: Low Yield or No Binding During His-Tag Purification

While not all this compound-dependent enzymes have a His-tag, this is a common tool for purification. Instability can manifest as purification issues.

Possible Cause Troubleshooting Steps
Inaccessible His-Tag The His-tag may be buried within the folded protein. Try purifying under denaturing conditions (e.g., with urea (B33335) or guanidine-HCl) and then refold the protein.
Presence of Chelating or Reducing Agents Ensure that your lysis and binding buffers do not contain high concentrations of EDTA, DTT, or other agents that can strip the metal ions from the affinity resin.
Incorrect Imidazole Concentration Optimize the imidazole concentration in your binding and wash buffers. Too high a concentration can prevent binding, while too low a concentration may lead to non-specific binding.
Suboptimal pH of Buffers The binding of the His-tag to the resin is pH-dependent. Ensure your buffers are at the recommended pH (usually around 7.4-8.0).

Data Presentation

Table 1: Effect of this compound on Protein Stability
ProteinThis compound ConcentrationEffectQuantitative Measurement
Monoclonal Antibody (mAb)1 mM - 20 mMIncreased hydrodynamic radius at pH 5.8Hydrodynamic radius increased from ~5 nm to ~6.5 nm.[6]
Monoclonal Antibody (mAb)4 mM vs. 6 mMIncreased stability against aggregationSignificant variation in stability in the lyophilized state.[10]
Anti-IL8 Monoclonal Antibody (ABX-IL8)Increasing concentrationsInhibition of high-molecular-weight species and aggregatesLower levels of aggregates observed upon lyophilization and storage.[8]
Lactate Dehydrogenase (LDH)VariedImproved stability during freeze-dryingHigher activity recovery compared to phosphate (B84403) and citrate (B86180) buffers.[4]

Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

Objective: To determine the melting temperature (Tm) of an this compound-dependent enzyme and assess the stabilizing effects of different buffer conditions or ligands.

Materials:

  • Purified this compound-dependent enzyme

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • Real-time PCR instrument

  • 96-well or 384-well PCR plates

  • Buffers and ligands to be tested

Methodology:

  • Prepare the reaction mixture: In each well of the PCR plate, combine the enzyme, the appropriate buffer, the ligand of interest (if applicable), and the fluorescent dye. The final protein concentration is typically in the low micromolar range.

  • Set up the instrument: Place the plate in the real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a defined ramp rate (e.g., 1°C/minute). The fluorescence intensity is measured at each temperature increment.

  • Data analysis: As the temperature increases, the enzyme will unfold, exposing its hydrophobic core. The fluorescent dye binds to these exposed hydrophobic regions, causing an increase in fluorescence. A plot of fluorescence versus temperature will yield a sigmoidal curve. The midpoint of this transition is the melting temperature (Tm). A higher Tm indicates greater thermal stability.

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To detect and quantify aggregates of an this compound-dependent enzyme.

Materials:

  • Purified this compound-dependent enzyme sample

  • Size-exclusion chromatography column with an appropriate molecular weight range

  • HPLC or FPLC system

  • Mobile phase (buffer) suitable for the enzyme

Methodology:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved. The mobile phase should be optimized to minimize non-specific interactions between the protein and the column matrix.[9]

  • Sample Injection: Inject a known concentration of the enzyme sample onto the column.

  • Elution and Detection: The molecules will separate based on their size as they pass through the column. Larger molecules (aggregates) will elute first, followed by the monomeric protein, and then any smaller fragments. The protein elution is monitored by UV absorbance at 280 nm.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to different species. The area under each peak is proportional to the concentration of that species. The percentage of aggregation can be calculated by dividing the area of the aggregate peaks by the total area of all peaks.

Mandatory Visualization

Diagram 1: Troubleshooting Workflow for Enzyme Instability

TroubleshootingWorkflow cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Enzyme Instability Observed (Loss of Activity / Aggregation) check_activity Confirm Loss of Activity with Control Assay start->check_activity check_aggregation Assess Aggregation (SEC, DLS) start->check_aggregation ph_issue Suboptimal pH? check_activity->ph_issue concentration_issue High Concentration? check_aggregation->concentration_issue oxidation_issue Oxidation? ph_issue->oxidation_issue No optimize_ph Optimize Buffer pH ph_issue->optimize_ph Yes proteolysis_issue Proteolysis? oxidation_issue->proteolysis_issue No add_antioxidants Add Antioxidants (DTT) oxidation_issue->add_antioxidants Yes proteolysis_issue->concentration_issue No add_inhibitors Add Protease Inhibitors proteolysis_issue->add_inhibitors Yes optimize_concentration Optimize Protein Concentration concentration_issue->optimize_concentration Yes retest Re-evaluate Stability optimize_ph->retest add_antioxidants->retest add_inhibitors->retest optimize_concentration->retest

Caption: A flowchart guiding the systematic troubleshooting of enzyme instability issues.

Diagram 2: The Catalytic Triad (B1167595) in a Serine Protease

CatalyticTriad Asp Asp His His Asp->His H-Bond Ser Ser His->Ser H-Bond His->Ser Proton Abstraction Substrate Substrate (Peptide Bond) Ser->Substrate Nucleophilic Attack

Caption: The arrangement of the Asp-His-Ser catalytic triad and its interaction with a substrate.

Diagram 3: Stabilizing Effects of this compound as an Excipient

HistidineStabilization cluster_enzyme Unstable Enzyme cluster_effects Stabilizing Mechanisms cluster_result Stable Enzyme UnstableEnzyme Prone to Aggregation & Denaturation L_Histidine This compound (Excipient) Buffering Maintains Optimal pH L_Histidine->Buffering AggregationInhibition Shields Hydrophobic Regions L_Histidine->AggregationInhibition Cryoprotection Protects during Freeze-Thaw L_Histidine->Cryoprotection StableEnzyme Increased Shelf-life & Retained Activity Buffering->StableEnzyme AggregationInhibition->StableEnzyme Cryoprotection->StableEnzyme

Caption: Logical relationship illustrating the multifaceted stabilizing effects of this compound as an excipient.

References

Technical Support Center: Histidine-Tagged Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of histidine-tagged (His-tagged) proteins using Immobilized Metal Affinity Chromatography (IMAC).

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues.

Problem: No or Low Yield of Target Protein

Q1: Why is my His-tagged protein not binding to the IMAC resin?

There are several potential reasons for your protein failing to bind to the column:

  • Inaccessible His-tag: The His-tag may be buried within the three-dimensional structure of the folded protein, preventing it from interacting with the metal ions on the resin.[1] To determine if this is the issue, you can perform the purification under denaturing conditions using agents like urea (B33335) or guanidinium (B1211019) chloride.[1][2] If the protein binds under these conditions, it indicates a hidden tag. Solutions include purifying under denaturing conditions followed by on-column refolding, or re-engineering the protein to include a flexible linker between the protein and the tag, or moving the tag to the other terminus.[1][2]

  • Suboptimal Buffer Conditions: The composition of your binding buffer is critical.

    • pH: The pH of the buffer should be in the range of 7.5-8.0 to ensure the histidine residues are deprotonated and can bind to the metal ions.[3] A low pH can lead to protonation of the histidine side chains, impairing their ability to coordinate with the metal.[1][2] Remember that adding imidazole (B134444) can lower the buffer's pH, so it's crucial to readjust the pH after its addition.[1]

    • Imidazole Concentration: While low concentrations of imidazole (10-40 mM) in the binding and wash buffers can help reduce non-specific binding, excessively high concentrations will prevent your His-tagged protein from binding.[4] If your protein isn't binding, try reducing or removing imidazole from the binding buffer.

    • Presence of Chelating or Reducing Agents: Agents like EDTA and DTT can strip the metal ions (e.g., Ni²⁺) from the resin, reducing its binding capacity.[2][5] Ensure these are absent or at very low concentrations in your buffers. Some specialized resins are more resistant to these agents.[5][6]

  • Protein Degradation: Proteases in the cell lysate can cleave the His-tag from your protein.[7] It is crucial to work quickly, keep samples at 4°C, and use protease inhibitors throughout the purification process.[7][8]

  • Issues with the Resin: The resin may be old or compromised. Test the resin with a control His-tagged protein that is known to bind.

Q2: My protein binds to the column, but the final yield is very low. What could be the cause?

Low yield after elution can be due to several factors:

  • Inefficient Elution: The elution conditions may be too mild to effectively displace the protein from the resin.

    • Imidazole Concentration: The concentration of imidazole in the elution buffer may be too low. A typical elution buffer contains 250-500 mM imidazole.[9] You can try a stepwise or linear gradient of increasing imidazole concentration to determine the optimal concentration for eluting your specific protein.

    • pH: Lowering the pH of the elution buffer can also be used for elution, as it protonates the histidine residues.[10]

  • Protein Precipitation on the Column: The protein may precipitate on the column during purification. This can be caused by high protein concentration or suboptimal buffer conditions. To mitigate this, you can try eluting with a linear imidazole gradient instead of a high-concentration step, or add detergents or change the NaCl concentration in your buffers.

  • Protein Degradation: As mentioned before, proteolysis can lead to the loss of your target protein.[11] The use of protease inhibitors and maintaining low temperatures are essential.[11]

Problem: Presence of Contaminating Proteins

Q3: My purified protein sample contains many non-specific bands on an SDS-PAGE gel. How can I improve purity?

The co-purification of contaminants is a common issue in IMAC. Here are strategies to reduce non-specific binding:

  • Optimize Imidazole Concentration in Wash Buffer: Increasing the concentration of imidazole in the wash buffer is a very effective way to remove weakly bound contaminating proteins.[12][13] The optimal concentration (typically between 20-50 mM) needs to be determined empirically for each protein.[4][14]

  • Increase Salt Concentration: High concentrations of NaCl (up to 1 M) in the wash buffer can help disrupt non-specific ionic interactions between contaminating proteins and the resin.[14][15]

  • Add Detergents or Other Additives: Non-ionic detergents like Triton X-100 or Tween 20 (0.05-2%) can be added to the lysis, wash, and elution buffers to reduce hydrophobic interactions.[14][15] Glycerol (up to 50%) can also be used for this purpose.[15]

  • Use a Different Metal Ion: While Ni²⁺ is the most common metal ion used, Co²⁺ sometimes offers higher specificity and can result in a purer protein preparation, albeit sometimes with a lower yield.[5][16]

  • Reduce the Amount of Resin: Using an excessive amount of resin can lead to increased non-specific binding. Match the amount of resin to the expected yield of your His-tagged protein.[15]

  • Perform a Second Purification Step: For very high purity requirements, a second chromatography step, such as size exclusion or ion exchange chromatography, is often necessary.[16]

Problem: Protein is Expressed as Inclusion Bodies

Q4: My His-tagged protein is insoluble and forms inclusion bodies. How can I purify it?

Purifying proteins from inclusion bodies requires a denaturation and refolding step.

  • Purification under Denaturing Conditions: The inclusion bodies are first isolated and then solubilized using strong denaturants like 6 M guanidinium-HCl or 8 M urea.[17] The purification is then carried out in the presence of the denaturant. The protein is bound to the column, washed, and eluted under denaturing conditions.

  • On-Column Refolding: A more efficient method is on-column refolding. The solubilized, denatured protein is bound to the IMAC column. Then, a refolding buffer, often containing a gradient of decreasing denaturant concentration, is passed over the column, allowing the protein to refold while it is immobilized.[18][19] This can prevent protein aggregation that often occurs during refolding in solution.[19] Additives like detergents and cyclodextrin (B1172386) can be used to assist the refolding process.[19][20]

Data Presentation

Table 1: Recommended Reagent Concentrations for His-Tag Purification
ReagentLysis/Binding BufferWash BufferElution BufferPurpose
Imidazole10-40 mM[4][17]20-50 mM[13][14]250-500 mM[9]Competes with His-tag for binding, reducing non-specific binding and eluting the target protein.
NaCl300-500 mM[3]up to 1 M[14][21]300-500 mMReduces non-specific ionic interactions.
pH7.5-8.0[3]7.5-8.07.5-8.0 (or lower for pH elution)Ensures proper charge of histidine residues for binding.
Detergents (e.g., Triton X-100, Tween 20)0.05-2%[14][15]0.05-2%[14][15]0.05-2%Reduces non-specific hydrophobic interactions.
Reducing Agents (e.g., β-mercaptoethanol)up to 20 mM[15][22]up to 20 mMup to 20 mMPrevents disulfide bond formation. Note: Can reduce Ni²⁺ at higher concentrations.
Denaturants (for insoluble proteins)6-8 M Urea or 6 M Guanidinium-HCl[17]6-8 M Urea or 6 M Guanidinium-HCl6-8 M Urea or 6 M Guanidinium-HClSolubilizes inclusion bodies.

Experimental Protocols

Protocol 1: Standard His-Tagged Protein Purification under Native Conditions
  • Preparation of Buffers: Prepare Lysis/Binding Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0), Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0), and Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).[3][17] Add protease inhibitors to the lysis buffer immediately before use.

  • Cell Lysis: Resuspend the cell pellet in Lysis/Binding Buffer. Lyse the cells using a suitable method (e.g., sonication, French press). Keep the sample on ice throughout the process.

  • Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 10,000 x g for 30 minutes at 4°C) to pellet cell debris. Filter the supernatant through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the IMAC column with 5-10 column volumes (CV) of Lysis/Binding Buffer.[23]

  • Sample Loading: Load the clarified lysate onto the equilibrated column. Collect the flow-through to check for unbound protein.

  • Washing: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.[10]

  • Elution: Elute the His-tagged protein with 5-10 CV of Elution Buffer.[17] Collect fractions and analyze them by SDS-PAGE to identify the fractions containing the purified protein.

  • Buffer Exchange: If necessary, remove the imidazole from the purified protein sample by dialysis or buffer exchange chromatography.

Protocol 2: On-Column Refolding of His-Tagged Proteins from Inclusion Bodies
  • Isolation of Inclusion Bodies: Lyse the cells as described above and centrifuge to pellet the inclusion bodies. Wash the pellet with a buffer containing a low concentration of detergent (e.g., Triton X-100) to remove membrane contaminants.

  • Solubilization: Solubilize the washed inclusion bodies in a binding buffer containing a strong denaturant (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, 8 M urea, pH 8.0).[17] Stir for 1-2 hours at room temperature.

  • Clarification: Centrifuge the solubilized sample at high speed to remove any remaining insoluble material.

  • Column Binding: Load the clarified, denatured protein onto an IMAC column pre-equilibrated with the same denaturing binding buffer.

  • Refolding: Gradually exchange the denaturing buffer with a refolding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 7.5) by applying a linear gradient of decreasing denaturant concentration over several column volumes. This allows the protein to refold while bound to the resin.

  • Washing: Wash the column with refolding buffer to remove any remaining denaturant.

  • Elution: Elute the refolded protein using an elution buffer containing imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

Visualizations

HisTagPurificationWorkflow cluster_prep Sample Preparation cluster_chromatography IMAC Chromatography cluster_analysis Analysis & Downstream CellCulture Cell Culture Expression CellHarvest Cell Harvest CellCulture->CellHarvest CellLysis Cell Lysis (+ Protease Inhibitors) CellHarvest->CellLysis Clarification Clarification (Centrifugation/Filtration) CellLysis->Clarification Loading Sample Loading Clarification->Loading Equilibration Column Equilibration (Binding Buffer) Equilibration->Loading Washing Washing (Wash Buffer) Loading->Washing Elution Elution (Elution Buffer) Washing->Elution Analysis Purity Analysis (SDS-PAGE) Elution->Analysis BufferExchange Buffer Exchange (Dialysis/Desalting) Analysis->BufferExchange FinalProduct Purified Protein BufferExchange->FinalProduct

Caption: Standard workflow for His-tagged protein purification.

TroubleshootingDecisionTree Start Start: Purification Issue NoYield Problem: No/Low Yield Start->NoYield Contaminants Problem: Contaminants Present Start->Contaminants Insoluble Problem: Inclusion Bodies Start->Insoluble CheckBinding Protein in Flow-through? NoYield->CheckBinding OptimizeWash Solution: Optimize Wash Step - Increase imidazole (20-50 mM) - Increase NaCl (up to 1M) - Add detergents Contaminants->OptimizeWash ChangeResin Solution: Change Resin/Metal - Use Co²⁺ instead of Ni²⁺ - Reduce resin volume Contaminants->ChangeResin AddStep Solution: Add Purification Step (e.g., SEC, IEX) Contaminants->AddStep DenaturePurify Solution: Denaturing Purification - Solubilize with Urea/Gua-HCl - Purify in denaturant Insoluble->DenaturePurify OnColumnRefold Solution: On-Column Refolding - Bind denatured protein - Refold on column with gradient Insoluble->OnColumnRefold HiddenTag Solution: Hidden His-Tag? - Purify under denaturing conditions - Re-clone with linker/new tag position CheckBinding->HiddenTag Yes BadBuffer Solution: Optimize Binding Buffer - Check pH (7.5-8.0) - Reduce imidazole - Remove EDTA/DTT CheckBinding->BadBuffer Yes CheckElution Protein still on column? CheckBinding->CheckElution No MildElution Solution: Optimize Elution - Increase imidazole concentration - Use elution gradient CheckElution->MildElution Yes Degradation Solution: Protein Degradation? - Add protease inhibitors - Work at 4°C CheckElution->Degradation No

Caption: Troubleshooting decision tree for His-tag purification.

References

Minimizing non-specific binding in L-Histidine affinity chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in L-Histidine affinity chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding in this compound affinity chromatography?

A1: Non-specific binding in this compound affinity chromatography, often a form of immobilized metal affinity chromatography (IMAC), can stem from several factors:

  • Ionic Interactions: Unwanted electrostatic interactions can occur between proteins with charged surface residues and the chromatography resin.

  • Hydrophobic Interactions: Proteins with exposed hydrophobic regions can non-specifically adhere to the matrix.

  • Interactions with the Metal Ion: Host cell proteins with naturally occurring histidine clusters or other metal-chelating residues can bind to the immobilized metal ions (e.g., Ni²⁺, Co²⁺).[1]

  • Protein Aggregation: The target protein or contaminants may aggregate and co-precipitate on the column.

  • Disulfide Bridge Formation: Cysteine residues on different proteins can form disulfide bonds, leading to co-purification.[2]

Q2: How does pH optimization help in reducing non-specific binding?

A2: The pH of the binding and wash buffers is a critical parameter. For typical His-tag purification using Ni-NTA, a pH between 7.5 and 8.0 is recommended for optimal binding of the His-tagged protein.[3] Deviating from this optimal pH can lead to the protonation of histidine residues, which weakens their interaction with the metal ions and can be used for elution. Adjusting the buffer pH away from the isoelectric point (pI) of contaminating proteins can alter their surface charge, thereby reducing their non-specific ionic interactions with the resin.[4]

Q3: What is the role of imidazole (B134444) in the binding and wash buffers?

A3: Imidazole is a structural analog of the histidine side chain and is used as a competitive agent to reduce non-specific binding. By including a low concentration of imidazole in the binding and wash buffers, proteins that bind weakly to the resin, including many host cell contaminants, are out-competed and washed away. This results in a more stringent wash and a purer final product. The optimal concentration of imidazole is protein-dependent and typically requires empirical determination.[2][5]

Q4: Can high salt concentrations improve the purity of my His-tagged protein?

A4: Yes, increasing the salt concentration, typically with NaCl, in the lysis, binding, and wash buffers can be an effective strategy to minimize non-specific ionic interactions.[2][5][6] Salt ions in the buffer create a shielding effect that disrupts weak electrostatic interactions between contaminating proteins and the chromatography matrix. However, excessively high salt concentrations can potentially weaken the binding of the His-tagged protein, so optimization is key.

Troubleshooting Guides

Issue 1: High levels of contaminating proteins in the eluate.

This is one of the most common issues in affinity chromatography. The following steps provide a systematic approach to troubleshoot and optimize your purification protocol.

Troubleshooting Workflow:

start High Contamination in Eluate imidazole Optimize Imidazole Concentration in Wash Buffer start->imidazole salt Increase NaCl Concentration in Buffers imidazole->salt additives Incorporate Additives salt->additives resin_vol Reduce Resin Volume additives->resin_vol wash_steps Increase Wash Volume/Steps resin_vol->wash_steps result Improved Purity wash_steps->result

Caption: Troubleshooting workflow for high contamination.

Detailed Steps:

  • Optimize Imidazole Concentration:

    • Problem: Weakly binding, non-specific proteins are co-eluting with your target protein.

    • Solution: Introduce or increase the concentration of imidazole in your lysis, binding, and wash buffers. A typical starting point is 10-20 mM, but this may need to be optimized.[2] A gradient wash with increasing imidazole concentrations can help to determine the optimal concentration that removes the most contaminants without eluting the target protein.[7] For many proteins, 20 to 40 mM imidazole is a good starting point.

  • Increase Salt Concentration:

    • Problem: Non-specific binding is driven by ionic interactions.

    • Solution: Increase the NaCl concentration in all buffers. Concentrations up to 500 mM or even 1-2 M can be used to disrupt electrostatic interactions.[6] Be cautious, as very high salt concentrations might affect the binding of your His-tagged protein.

  • Incorporate Additives:

    • Problem: Non-specific binding is due to hydrophobic interactions or disulfide bond formation.

    • Solution:

      • Non-ionic detergents: Add Triton X-100 or Tween 20 (up to 2%) to reduce hydrophobic interactions.[2]

      • Glycerol: Can be added up to 20% to reduce hydrophobic interactions and stabilize proteins.[2]

      • Reducing agents: Include β-mercaptoethanol (up to 20 mM) or DTT in the lysis buffer to prevent the formation of disulfide-linked aggregates.[2]

  • Reduce the Amount of Resin:

    • Problem: Using an excessive amount of resin provides more surface area for non-specific binding.

    • Solution: Match the amount of resin to the expected yield of your His-tagged protein. This minimizes the available sites for low-affinity contaminant binding.[2]

  • Increase Wash Steps/Volume:

    • Problem: Insufficient washing is leaving contaminants on the column.

    • Solution: Increase the volume of the wash buffer (e.g., to 20 column volumes) and/or the number of wash steps to ensure all non-specifically bound proteins are removed before elution.[7][8]

Issue 2: Target protein is found in the flow-through or wash fractions.

This indicates that your protein of interest is not binding efficiently to the resin.

Logical Relationship Diagram:

protein_in_ft Protein in Flow-Through check_ph Verify Buffer pH (7.5-8.0) protein_in_ft->check_ph check_imidazole Reduce/Remove Imidazole in Binding Buffer protein_in_ft->check_imidazole check_additives Check for Interfering Agents (EDTA, DTT) protein_in_ft->check_additives check_tag Confirm His-Tag Accessibility protein_in_ft->check_tag binding_restored Binding Restored check_ph->binding_restored check_imidazole->binding_restored check_additives->binding_restored denature Use Denaturing Conditions check_tag->denature denature->binding_restored

Caption: Troubleshooting protein loss in flow-through.

Detailed Steps:

  • Verify Buffer pH:

    • Problem: The pH of the binding buffer is too low, causing protonation of the histidine residues and preventing their coordination with the metal ions.

    • Solution: Ensure the pH of your lysis and binding buffers is between 7.5 and 8.0.[3]

  • Reduce Imidazole Concentration in Binding Buffer:

    • Problem: The imidazole concentration in the binding buffer is too high and is competing with the His-tagged protein for binding to the resin.

    • Solution: Decrease or completely remove imidazole from the binding buffer.

  • Check for Interfering Agents:

    • Problem: The presence of chelating agents like EDTA or high concentrations of reducing agents like DTT can strip the metal ions from the column, preventing your protein from binding.

    • Solution: Ensure that your buffers do not contain incompatible concentrations of these agents.

  • Confirm His-Tag Accessibility:

    • Problem: The His-tag may be buried within the folded structure of the protein, making it inaccessible for binding.

    • Solution: Perform the purification under denaturing conditions using urea (B33335) or guanidinium (B1211019) chloride to unfold the protein and expose the tag.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges for various buffer components used to minimize non-specific binding.

Table 1: Imidazole Concentration Optimization

Imidazole Concentration (mM)Expected OutcomeReference(s)
0High yield, but potentially high contamination.[1]
5-10A starting point for reducing minor contaminants.[7]
20-40Often a good balance between purity and yield for many proteins.[3]
45Shown to significantly improve the purity of (His)6-PknG.[1]
50-100May be necessary for very impure samples, but can lead to reduced target yield.

Table 2: Additives for Reducing Non-Specific Binding

AdditiveTypical ConcentrationPurposeReference(s)
NaCl300 mM - 2 MReduces ionic interactions.[2][6]
Triton X-100/Tween 200.05% - 2%Reduces hydrophobic interactions.[2][5]
Glycerol5% - 50%Reduces hydrophobic interactions and stabilizes proteins.[2][7]
β-mercaptoethanolup to 20 mMPrevents disulfide bond formation.[2]
Arginine0.1 - 2 MReduces protein aggregation and hydrophobic interactions.[]
Bovine Serum Albumin (BSA)~1%Acts as a blocking agent to prevent non-specific adsorption.[4][10]

Experimental Protocols

Protocol 1: Optimizing Imidazole Concentration in Wash Buffer

This protocol describes a method to determine the optimal imidazole concentration for washing, to maximize the removal of contaminants while retaining the target His-tagged protein.

  • Prepare a series of wash buffers: Prepare several batches of your standard wash buffer containing a gradient of imidazole concentrations (e.g., 10 mM, 20 mM, 40 mM, 60 mM, 80 mM, 100 mM).

  • Equilibrate the column: Equilibrate your this compound affinity column with your standard binding buffer (which may contain a low level of imidazole, e.g., 5-10 mM).

  • Load the sample: Load your clarified cell lysate containing the His-tagged protein onto the column.

  • Stepwise washing:

    • Wash the column with 5-10 column volumes of the wash buffer with the lowest imidazole concentration (10 mM). Collect the flow-through in fractions.

    • Sequentially wash the column with increasing concentrations of imidazole, collecting fractions for each concentration step.

  • Elute the target protein: Elute your target protein using your standard elution buffer (containing a high concentration of imidazole, e.g., 250-500 mM).

  • Analyze the fractions: Analyze all collected wash and elution fractions by SDS-PAGE to determine the imidazole concentration at which contaminants are effectively removed without significant loss of your target protein. The optimal wash concentration will be just below the concentration at which your target protein begins to elute.

Protocol 2: General Protocol for His-Tagged Protein Purification with Optimized Wash

This protocol provides a general workflow for purifying a His-tagged protein, incorporating an optimized wash step.

Experimental Workflow Diagram:

start Cell Lysate Preparation clarify Clarify Lysate (Centrifugation/Filtration) start->clarify equilibration Equilibrate Column with Binding Buffer clarify->equilibration loading Load Clarified Lysate onto Column equilibration->loading wash Wash with Optimized Wash Buffer loading->wash elution Elute with Elution Buffer wash->elution analysis Analyze Fractions (SDS-PAGE, Western Blot) elution->analysis end Purified Protein analysis->end

Caption: General protein purification workflow.

Methodology:

  • Buffer Preparation:

    • Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.

    • Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.

    • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole (empirically determined), pH 8.0.

    • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.

  • Cell Lysis and Clarification:

    • Resuspend the cell pellet in Lysis Buffer.

    • Lyse the cells using an appropriate method (e.g., sonication, French press).

    • Clarify the lysate by centrifugation (e.g., 10,000 x g for 30 minutes at 4°C).

    • Filter the supernatant through a 0.45 µm filter.

  • Chromatography:

    • Equilibrate the this compound affinity column with 5-10 column volumes of Binding Buffer.

    • Load the clarified lysate onto the column at a flow rate recommended by the manufacturer.

    • Wash the column with 10-20 column volumes of Wash Buffer.

    • Elute the bound protein with 5-10 column volumes of Elution Buffer. Collect fractions.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to assess purity.

    • Confirm the presence of the target protein by Western blotting using an anti-His antibody.

    • Pool the fractions containing the pure protein.

  • Buffer Exchange (Optional):

    • If necessary, remove the imidazole and high salt from the purified protein sample by dialysis or using a desalting column.

References

Technical Support Center: L-Histidine Interference in Colorimetric Protein Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from L-Histidine in common colorimetric protein assays.

Frequently Asked Questions (FAQs)

Q1: How does this compound interfere with colorimetric protein assays?

A1: this compound can interfere with common colorimetric protein assays through different mechanisms depending on the assay chemistry:

  • Bradford Assay: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily interacting with basic amino acid residues like arginine, lysine, and to a lesser extent, histidine.[1][2] The imidazole (B134444) ring of this compound can interact with the dye, leading to a color change even in the absence of a protein, resulting in an overestimation of the protein concentration.

  • BCA (Bicinchoninic Acid) Assay: The BCA assay is based on the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by the chelation of Cu⁺ by BCA to produce a colored complex. The imidazole ring in histidine can also reduce Cu²⁺ to Cu⁺, leading to a false-positive signal and an overestimation of the protein concentration.[3]

  • Lowry Assay: Similar to the BCA assay, the Lowry method involves the reduction of a copper-tartrate complex by proteins.[1] The Folin-Ciocalteu reagent is then reduced by the copper-treated protein, with tyrosine, tryptophan, cysteine, and histidine residues enhancing the color development.[4] Free this compound can contribute to this reduction, causing interference.

Q2: What are the signs of this compound interference in my protein assay?

A2: Signs of this compound interference include:

  • High background absorbance: The "blank" sample (containing buffer with this compound but no protein) shows a significant color change and high absorbance reading.

  • Inaccurate or overestimated protein concentrations: The calculated protein concentration is unexpectedly high.

  • Non-linear standard curve: The standard curve prepared in the presence of this compound may deviate from linearity.

Q3: Which protein assay is most susceptible to this compound interference?

A3: Based on their reaction mechanisms, both the BCA and Lowry assays are highly susceptible to interference from this compound due to its reducing potential. The Bradford assay is also affected, although the interference is based on direct dye binding. The degree of interference can vary depending on the concentration of this compound and the specific protein being assayed.

Q4: Can I use a standard curve prepared with my this compound-containing buffer to correct for the interference?

A4: While preparing standards in the same buffer as the unknown samples is a good general practice, it may not fully correct for this compound interference. The interaction between this compound and the assay reagents might not be perfectly linear or additive with the protein-reagent reaction. Therefore, this approach should be used with caution and validated for your specific conditions.

Troubleshooting Guides

Issue 1: High Background Absorbance in Blank Samples

Cause: this compound in the sample buffer is reacting with the assay reagents.

Solutions:

  • Confirm Interference: Prepare a blank sample containing your buffer with this compound at the same concentration used for your protein samples. If this blank shows a high absorbance reading, interference is confirmed.

  • Sample Dilution: If your protein concentration is high enough, diluting your sample with a compatible buffer (without this compound) can lower the histidine concentration to a non-interfering level. This is the simplest first step.

  • Removal of this compound: If dilution is not feasible, you will need to remove the this compound from your sample before the assay. See the detailed protocols for --INVALID-LINK-- and --INVALID-LINK--.

Issue 2: Inaccurate and Overestimated Protein Concentration

Cause: Additive signal from both the protein and this compound reacting with the assay reagents.

Solutions:

  • Assess the Magnitude of Interference: Prepare a set of this compound solutions of varying concentrations in your buffer (without protein) and measure their absorbance with your chosen assay. This will give you an indication of the signal contribution from histidine alone.

  • Choose a Mitigation Strategy: Based on the level of interference and your sample properties, select an appropriate method to remove the this compound.

    • For quick removal from small sample volumes, protein precipitation is effective.

    • For gentle removal and preservation of protein activity, dialysis is recommended.

  • Consider an Alternative Assay: If removing this compound is not possible, consider using a protein quantification method that is not based on colorimetric detection, such as measuring absorbance at 280 nm (note: this requires a pure protein sample and is also subject to interference from other aromatic compounds).

Quantitative Data Summary

Table 1: this compound Interference in Common Protein Assays (Illustrative)

This compound ConcentrationBradford Assay InterferenceBCA Assay InterferenceLowry Assay Interference
< 1 mM LowLow to MediumLow to Medium
1 - 10 mM MediumHighHigh
> 10 mM HighVery HighVery High

Table 2: Compatibility of Protein Assays with this compound (Illustrative)

AssayPrincipleThis compound Compatibility
Bradford Dye-bindingLow to moderate
BCA Copper reductionLow
Lowry Copper reduction & Folin reactionLow

Experimental Protocols

Protocol 1: Acetone (B3395972) Precipitation of Proteins

This method is effective for removing small, soluble molecules like this compound from protein samples.

Materials:

  • Ice-cold acetone (-20°C)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Place your protein sample (e.g., 100 µL) into a microcentrifuge tube.

  • Add four volumes of ice-cold acetone (400 µL) to the sample.

  • Vortex briefly to ensure thorough mixing.

  • Incubate the mixture at -20°C for 60 minutes to allow for protein precipitation.

  • Centrifuge the tube at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully decant the supernatant, which contains the this compound and other interfering substances. Be careful not to disturb the protein pellet.

  • Allow the pellet to air-dry for 5-10 minutes to evaporate any residual acetone. Do not over-dry the pellet, as it can make it difficult to redissolve.

  • Resuspend the protein pellet in a buffer that is compatible with your chosen colorimetric assay.

Protocol 2: Dialysis for Buffer Exchange

Dialysis is a gentle method for removing small molecules from a protein solution by selective diffusion across a semi-permeable membrane.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)

  • Dialysis buffer (a buffer compatible with your protein assay, without this compound)

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.

  • Load your protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Securely close the tubing or cassette.

  • Place the sealed dialysis unit into a beaker containing a large volume of the dialysis buffer (at least 200 times the sample volume).

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for 2-4 hours.

  • Change the dialysis buffer and continue to dialyze for another 2-4 hours or overnight for more complete removal of this compound.

  • After dialysis, carefully remove the sample from the tubing or cassette. The protein sample is now in the new, compatible buffer and ready for quantification.

Visualizations

InterferenceMechanism cluster_Bradford Bradford Assay cluster_BCA BCA Assay Bradford_Protein Protein (Basic Amino Acids) Bradford_Complex Protein-Dye Complex (Blue) Bradford_Protein->Bradford_Complex Binds Coomassie Coomassie Dye (Red-Brown) Coomassie->Bradford_Complex Bradford_Interference Histidine-Dye Interaction (False Positive) Coomassie->Bradford_Interference Bradford_Histidine This compound Bradford_Histidine->Bradford_Interference Interacts with BCA_Protein Protein (Peptide Bonds) Cu1 Cu⁺ BCA_Protein->Cu1 Reduces Cu2 Cu²⁺ Cu2->Cu1 BCA_Interference Reduced Cu⁺ (False Positive) Cu2->BCA_Interference BCA_Complex BCA-Cu⁺ Complex (Purple) Cu1->BCA_Complex Chelates BCA_Reagent BCA Reagent BCA_Reagent->BCA_Complex BCA_Histidine This compound BCA_Histidine->BCA_Interference Reduces BCA_Interference->BCA_Complex

Caption: Mechanisms of this compound interference in Bradford and BCA assays.

TroubleshootingWorkflow Start Inaccurate Protein Assay Result (Suspected this compound Interference) CheckBlank Run a 'Histidine-only' Blank Start->CheckBlank HighBlank High Blank Absorbance? CheckBlank->HighBlank InterferenceConfirmed Interference Confirmed HighBlank->InterferenceConfirmed Yes NoInterference No Significant Interference (Check other sources of error) HighBlank->NoInterference No Mitigation Choose a Mitigation Strategy InterferenceConfirmed->Mitigation Dilution Sample Dilution Mitigation->Dilution Precipitation Protein Precipitation Mitigation->Precipitation Dialysis Dialysis Mitigation->Dialysis ReAssay Re-run Protein Assay Dilution->ReAssay Precipitation->ReAssay Dialysis->ReAssay End Accurate Protein Concentration ReAssay->End

Caption: Troubleshooting workflow for addressing this compound interference.

References

Strategies to prevent L-Histidine degradation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of L-Histidine in stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in stock solutions?

A1: this compound degradation in aqueous solutions is primarily caused by three main factors:

  • Oxidation: The imidazole (B134444) ring of this compound is susceptible to oxidation, a process that can be accelerated by the presence of trace metal ions (e.g., Fe³⁺, Cu²⁺), exposure to light, and the presence of oxidizing agents.[1][2][3] This can lead to the formation of various byproducts, including 4(5)-imidazolecarboxaldehyde.[3]

  • Photodegradation: Exposure to light, particularly near-UV light, can induce the degradation of this compound.[1][4] This process can be exacerbated by the presence of photosensitizers that may form in the buffer itself over time.[5]

  • pH-Dependent Instability: The stability of this compound is influenced by the pH of the solution. For instance, metal-catalyzed oxidation has been shown to be more pronounced at a pH of 6.0 and above.[3]

Q2: What are the visible signs of this compound degradation in a stock solution?

A2: While degradation is often not visible to the naked eye, especially in its early stages, you may observe a slight yellowing of the solution over time, particularly if it has been exposed to light or stored at improper temperatures. The most reliable way to assess degradation is through analytical methods such as UV-Vis spectrophotometry, HPLC, or mass spectrometry.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To ensure the long-term stability of your this compound stock solutions, the following storage conditions are recommended:

  • Temperature: For long-term storage, it is best to aliquot your stock solution and store it at -80°C (for up to 1 year) or -20°C (for up to 6 months).[6][7] For short-term use, refrigeration at 2-8°C is acceptable, but the solution should be used within a few days.

  • Light: Protect the solution from light at all times by using amber-colored tubes or by wrapping the container in aluminum foil.[5][8]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is crucial to aliquot the stock solution into smaller, single-use volumes.[6]

Q4: How can I prevent metal-catalyzed oxidation of my this compound stock solution?

A4: To minimize metal-catalyzed oxidation, you can take the following precautions:

  • Use High-Purity Water: Prepare your solutions using high-purity, metal-free water (e.g., Milli-Q or equivalent).

  • Use Chelating Agents: The addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) at a low concentration (e.g., 100 µM) can effectively sequester trace metal ions and inhibit their catalytic activity.[3]

Q5: Are there any additives that can help stabilize this compound solutions?

A5: Besides chelating agents, other amino acids have been shown to inhibit the degradation of this compound. For instance, the addition of alanine (B10760859) or cysteine has been reported to significantly reduce the degradation of histidine to trans-urocanic acid.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC/MS analysis of a formulation containing this compound. Degradation of this compound into byproducts such as urocanic acid or 4(5)-imidazolecarboxaldehyde.[3][9]1. Prepare a fresh this compound stock solution using high-purity water and reagents.2. Filter-sterilize the solution immediately after preparation.3. Store the new stock solution in aliquots at -80°C and protect it from light.4. Consider adding a chelating agent like EDTA to your buffer formulation.
Decreased efficacy of a drug formulation that uses this compound as a buffer. The degradation of this compound may have altered the pH of the formulation or the degradation products may be reacting with the active pharmaceutical ingredient.1. Verify the pH of the formulation. 2. Analyze the formulation for the presence of this compound degradation products using appropriate analytical techniques (e.g., HPLC, MS). 3. Review the storage and handling procedures for the formulation to ensure they comply with recommended stability guidelines.
Visible color change (yellowing) in the this compound stock solution. This is often a sign of photodegradation or oxidative stress.[5]1. Discard the discolored solution. 2. Prepare a fresh solution and ensure it is stored in a light-protected container (e.g., amber vial). 3. Minimize the exposure of the solution to ambient light during handling.

Quantitative Data on this compound Stability

The following tables summarize the stability of this compound under various conditions.

Table 1: Recommended Storage Temperatures and Durations for this compound Stock Solutions

Storage TemperatureRecommended Maximum DurationReference
-80°C1 year[6][7]
-20°C6 months[6]
2-8°CA few daysGeneral Lab Practice
Room TemperatureNot recommended for storage[10]

Table 2: Effect of pH on Metal-Catalyzed Oxidation of this compound

pHObservationReference
≤ 5.0Oxidation not observed[3]
≥ 6.0Increased formation of oxidation byproducts[3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (100 mM)
  • Materials:

    • This compound powder (high purity)

    • High-purity, sterile, metal-free water

    • EDTA disodium (B8443419) salt

    • Sterile, light-protected storage tubes (e.g., amber microcentrifuge tubes)

    • 0.22 µm sterile filter

  • Procedure:

    • Weigh out the appropriate amount of this compound to prepare a 100 mM solution (Molecular Weight: 155.15 g/mol ).

    • Dissolve the this compound in the high-purity water. Gentle warming and sonication can be used to aid dissolution if necessary.[6]

    • Optional: To prepare a stabilized solution, add EDTA to a final concentration of 100 µM.

    • Adjust the pH to the desired value using small volumes of concentrated HCl or NaOH.

    • Bring the solution to the final desired volume with high-purity water.

    • Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.[6]

    • Aliquot the sterilized solution into single-use, light-protected tubes.

    • Label the tubes clearly with the name of the solution, concentration, date of preparation, and your initials.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing this compound Purity

This is a general method; specific parameters may need to be optimized for your system.

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase:

  • Detection:

    • UV detection at a wavelength around 205-210 nm.[11]

  • Sample Preparation:

    • Dilute a small aliquot of your this compound stock solution in the mobile phase to a concentration within the linear range of your assay.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak over time, which would indicate degradation.

Visualizations

L_Histidine_Degradation_Pathways This compound Degradation Pathways His This compound Oxidation Oxidation His->Oxidation Metal Ions (Fe³⁺, Cu²⁺) High pH (≥6.0) Oxidizing Agents Photodegradation Photodegradation His->Photodegradation UV Light Photosensitizers Enzymatic Enzymatic Degradation His->Enzymatic Histidine Ammonia-Lyase Imidazole 4(5)-Imidazole- carboxaldehyde Oxidation->Imidazole OtherOxidized Other Oxidized Products Oxidation->OtherOxidized PhotoProducts Various Photoproducts Photodegradation->PhotoProducts Urocanic Urocanic Acid Enzymatic->Urocanic Troubleshooting_Workflow Troubleshooting this compound Degradation Start Suspected this compound Degradation CheckVisible Visible Signs? (e.g., color change) Start->CheckVisible Analytical Perform Analytical Test (e.g., HPLC, UV-Vis) CheckVisible->Analytical No Discard Discard Solution CheckVisible->Discard Yes DegradationConfirmed Degradation Confirmed? Analytical->DegradationConfirmed ReviewStorage Review Storage Conditions (Temp, Light, Freeze-Thaw) DegradationConfirmed->ReviewStorage Yes NoDegradation No Degradation Detected DegradationConfirmed->NoDegradation No Discard->ReviewStorage ReviewPreparation Review Preparation Protocol (Water Purity, Reagents) ReviewStorage->ReviewPreparation PrepareNew Prepare Fresh, Stabilized Stock Solution ReviewPreparation->PrepareNew End Problem Resolved PrepareNew->End NoDegradation->End Experimental_Workflow Stability Testing Experimental Workflow Prep Prepare this compound Stock Solution Aliquot Aliquot into Multiple Light-Protected Tubes Prep->Aliquot T0 Time Zero Analysis (HPLC, UV-Vis) Aliquot->T0 Store Store Aliquots under Different Conditions (e.g., Temp, Light) Aliquot->Store Compare Compare Results to Time Zero Data T0->Compare TimeX Analyze Aliquots at Pre-defined Time Points Store->TimeX TimeX->Compare Conclusion Determine Stability Under Tested Conditions Compare->Conclusion

References

Technical Support Center: L-Histidine-Mediated Enzyme Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing pH in L-Histidine-mediated enzyme catalysis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical parameter in enzyme catalysis, particularly for enzymes involving this compound?

The pH of a reaction environment is a crucial factor that dictates the activity of an enzyme.[1][2] It influences the ionization state of amino acid residues within the enzyme's active site, which can alter the enzyme's three-dimensional structure, its ability to bind to a substrate, and its catalytic efficiency.[1][3] this compound is particularly sensitive to pH changes because its imidazole (B134444) side chain has a pKa value typically around 6.0-7.0, which is close to physiological pH.[4][5][6] This unique property allows histidine to act as both a proton donor and acceptor, making it a versatile and common residue in enzyme active sites for acid-base catalysis.[5][7][8]

Q2: What is a pH profile and why is it important for my enzyme?

A pH profile is a graph that illustrates the relationship between enzyme activity and the pH of the reaction buffer.[9] Establishing this profile is essential for characterizing your enzyme as it helps identify the optimal pH—the pH at which the enzyme exhibits maximum catalytic activity.[10][11] This information is fundamental for designing robust experiments and is critical for any potential industrial or therapeutic applications of the enzyme.[1][9]

Q3: What is the typical optimal pH for an enzyme that relies on this compound for catalysis?

The optimal pH can vary significantly depending on the specific enzyme and its reaction mechanism. However, because the pKa of histidine's imidazole side chain is near neutrality, enzymes that utilize a key histidine residue for acid-base catalysis often exhibit optimal activity in the neutral to slightly alkaline range (pH 6.5-8.5).[4][9][12] The microenvironment of the active site can significantly influence the pKa of the histidine residue, shifting the optimal pH.[5] Therefore, experimental determination of the pH optimum is always recommended.[9]

Q4: How does the protonation state of this compound affect its catalytic function?

The catalytic function of a histidine residue is directly tied to its protonation state. The imidazole side chain can exist in three forms: two neutral tautomers and a positively charged, protonated form.[7] Below its pKa, the imidazole ring is predominantly protonated (positively charged), allowing it to act as a proton donor (an acid). Above its pKa, it is predominantly deprotonated (neutral), enabling it to act as a proton acceptor (a base).[5][6] This ability to switch between states allows histidine to facilitate proton transfer during a reaction, a key step in many enzymatic mechanisms.[7][13]

Troubleshooting Guide

Q1: My enzyme shows very low or no activity. Could pH be the issue?

Yes, an incorrect pH is a common cause of low enzyme activity.[14]

  • Extreme pH: Exposing an enzyme to a pH far from its optimal range can lead to irreversible denaturation, where the protein unfolds and the active site is destroyed.[1][11]

  • Incorrect Buffer: Ensure your buffer is prepared correctly and the pH is verified with a calibrated pH meter.[14] Small deviations from the optimal pH can cause significant drops in activity.[4][14]

  • Action Plan: Perform a broad pH screen (e.g., from pH 4.0 to 10.0) using a series of appropriate, overlapping buffers to identify a pH range where the enzyme is active.

Q2: My pH profile shows two distinct activity peaks. What does this indicate?

A biphasic or dual-peak pH profile can suggest several possibilities:

  • Multiple Ionizing Groups: It may indicate that two different ionizable groups with different pKa values are involved in the catalytic mechanism or in substrate binding.

  • Change in Rate-Limiting Step: The rate-limiting step of the reaction might be changing as the pH varies.

  • Substrate Ionization: The ionization state of the substrate itself might be changing with pH, affecting how it binds to the active site.[2]

  • Action Plan: Investigate the pKa values of other active site residues and the substrate. Consider if the mechanism might involve a proton relay system or conformational changes at different pH values.

Q3: The enzyme activity is not leveling off at high substrate concentrations in my kinetics experiment. How is this related to pH?

If your enzyme does not show saturation kinetics, it could mean the Michaelis constant (Km) is much higher than the substrate concentrations you are using.[15] The pH can significantly influence Km. An suboptimal pH can alter the charge of the active site residues responsible for substrate binding, thereby weakening the enzyme-substrate affinity and increasing the Km.[2]

  • Action Plan: Confirm that you are running the assay at the enzyme's optimal pH. If the issue persists, you may need to test even higher substrate concentrations, ensuring the substrate remains soluble. Also, verify that none of the coupling enzymes or reagents in your assay are rate-limiting.[15]

Q4: What buffer systems are recommended for determining the optimal pH?

It is critical to use a series of buffers with overlapping pH ranges to cover the desired experimental window. Ensure the buffer components themselves do not inhibit enzyme activity.

  • Recommended Buffers: A common strategy is to use buffers like sodium acetate (B1210297) (pH 4.0-6.5), MES (pH 5.5-7.0), PIPES (pH 6.1-7.5), HEPES (pH 7.0-8.2), and Tris-HCl (pH 7.0-9.0).[9]

  • Constant Ionic Strength: It is good practice to maintain a constant ionic strength across all buffers to minimize its effect on enzyme activity.

Data Presentation

Table 1: Examples of Optimal pH for Enzymes with Key Histidine Residues in the Active Site

EnzymeSourceSubstrateOptimal pHRole of Histidine
Histidine Ammonia-LyaseGeobacillus kaustophilusThis compound8.5Involved in catalysis
TrypsinPancreasProteins/Peptides~8.0Part of the catalytic triad (B1167595) (Asp-His-Ser)
ChymotrypsinPancreasProteins/Peptides~8.0Part of the catalytic triad (Asp-His-Ser)
Carbonic AnhydraseVariousCO₂~7.4Coordinates with Zinc and acts as a proton shuttle
Ribonuclease ABovine PancreasRNA~6.0-7.0Two histidines act as general acid and base catalysts

Note: The optimal pH can vary based on the specific isoform, source organism, and experimental conditions such as temperature and buffer composition.[11]

Experimental Protocols

Protocol: Determination of Optimal pH for an Enzyme

This protocol outlines a standard method for determining the pH at which an enzyme exhibits maximum activity using a spectrophotometric assay.

1. Materials:

  • Purified enzyme stock solution

  • Substrate stock solution

  • Series of buffers with 0.5 pH unit increments covering the desired range (e.g., pH 4.0 - 10.0)

  • Microplate reader or spectrophotometer

  • Temperature-controlled incubator or water bath

  • Calibrated pH meter

  • Microplates or cuvettes

2. Procedure:

  • Buffer Preparation: Prepare a set of buffers (e.g., 100 mM concentration) at various pH values. For example: Sodium Citrate (pH 4.0-6.0), Sodium Phosphate (pH 6.0-7.5), Tris-HCl (pH 7.5-9.0), and Glycine-NaOH (pH 9.0-10.0). Verify the final pH of each buffer at the intended experimental temperature.[16][17]

  • Reaction Mixture Preparation: For each pH value to be tested, prepare a reaction mixture in a microplate well or cuvette. This should contain the buffer and the substrate at a fixed, non-limiting concentration. Prepare a "blank" for each pH containing only the buffer and substrate.[17]

  • Temperature Equilibration: Incubate the reaction mixtures (and the enzyme solution separately) at the optimal temperature for the enzyme for 5-10 minutes to ensure thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding a fixed amount of the enzyme solution to each well/cuvette. Mix gently but thoroughly.[18]

  • Data Acquisition: Immediately place the plate or cuvette in the spectrophotometer and measure the change in absorbance over time at the appropriate wavelength. Collect data at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).[17]

  • Calculate Initial Velocity: For each pH value, plot absorbance versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.[19]

  • Determine Optimal pH: Plot the calculated initial velocities (V₀) as a function of pH. The pH value that corresponds to the highest velocity is the optimal pH for the enzyme under these conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Buffer Series (e.g., pH 4.0-10.0) a1 Combine Buffer & Substrate in Reaction Vessel p1->a1 p2 Prepare Enzyme & Substrate Stocks a3 Initiate with Enzyme p2->a3 a2 Equilibrate Temperature a1->a2 a2->a3 a4 Measure Activity (e.g., Spectrophotometry) a3->a4 d1 Calculate Initial Velocity (V₀) for each pH a4->d1 d2 Plot V₀ vs. pH d1->d2 d3 Identify pH Optimum d2->d3

Caption: Experimental workflow for determining the optimal pH of an enzyme.

histidine_protonation cluster_ph Effect of Environmental pH on Active Site Histidine cluster_state Histidine State & Catalytic Role cluster_activity Impact on Enzyme Function low_ph Low pH (pH < pKa) protonated Imidazole Ring is Protonated (Positive Charge) low_ph->protonated high_ph High pH (pH > pKa) deprotonated Imidazole Ring is Deprotonated (Neutral) high_ph->deprotonated acid_catalyst Acts as Proton DONOR (General Acid Catalyst) protonated->acid_catalyst Correct Role inactive_acid Inactive if Base is Needed protonated->inactive_acid Incorrect Role base_catalyst Acts as Proton ACCEPTOR (General Base Catalyst) deprotonated->base_catalyst Correct Role inactive_base Inactive if Acid is Needed deprotonated->inactive_base Incorrect Role

Caption: Logic diagram of pH effect on histidine's catalytic role.

References

Validation & Comparative

Comparing the buffering capacity of L-Histidine to other biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate biological buffer is a critical decision that profoundly impacts experimental outcomes, from enzyme kinetics to the stability of biotherapeutics. Among the array of available buffering agents, the amino acid L-Histidine has garnered significant attention, particularly in the formulation of protein-based drugs like monoclonal antibodies. This guide provides an objective comparison of the buffering capacity of this compound against other commonly used biological buffers—HEPES, Tris, and Phosphate (B84403)—supported by experimental data and detailed methodologies.

Comparative Analysis of Buffer Properties

The efficacy of a buffer is determined by several key physicochemical properties, including its pKa, effective pH range, and the temperature dependence of its pKa (ΔpKa/°C). This compound's unique imidazole (B134444) side chain, with a pKa around 6.0, makes it an effective buffer in the physiologically relevant pH range of 5.5 to 7.4.[1][2] This section provides a quantitative comparison of this compound with other widely used biological buffers.

Table 1: Key Physicochemical Properties of Common Biological Buffers

BufferpKa at 25°CEffective pH RangeΔpKa/°CKey Characteristics
This compound ~6.0 (imidazole)5.5 - 7.0-0.0087 to -0.0217Natural amino acid, stabilizes proteins, low metal-binding potential.[3][4]
HEPES ~7.56.8 - 8.2-0.014Zwitterionic, low metal-binding, stable in culture media.[5]
Tris ~8.17.1 - 9.1-0.031Primary amine, cost-effective, significant temperature dependence.[5]
Phosphate pKa1 ~2.15, pKa2 ~7.2, pKa3 ~12.35.8 - 8.0 (pKa2)-0.0028Physiological, can precipitate with divalent cations.[5][6]

Table 2: Performance Characteristics in Biological Applications

BufferApplicationsAdvantagesDisadvantages
This compound Monoclonal antibody formulations, protein purification, cell culture.Biocompatible, protects against oxidation, cryo- and lyo-protectant.[1]Can be a nutrient source for microbial growth.
HEPES Cell culture, enzyme assays, protein purification.Low cytotoxicity, stable pH in CO2-independent systems.Can generate free radicals under certain conditions.[7]
Tris Electrophoresis, protein biochemistry, molecular biology.Inexpensive, wide buffering range.Reactive primary amine, pH is highly sensitive to temperature changes.[5]
Phosphate Cell washing, dilutions, physiological buffer systems.Mimics physiological conditions, low temperature dependence.Can inhibit some enzymatic reactions, forms precipitates with Ca²⁺ and Mg²⁺.[6]

Experimental Determination of Buffering Capacity

A standard method to experimentally determine and compare the buffering capacity of different solutions is through acid-base titration. This involves monitoring the pH of the buffer solution as a strong acid or base is incrementally added.

Objective:

To quantify and compare the buffering capacity of this compound, HEPES, Tris, and Phosphate buffers at a physiologically relevant pH.

Materials:
  • This compound solution (e.g., 50 mM, pH 6.0)

  • HEPES solution (e.g., 50 mM, pH 7.4)

  • Tris solution (e.g., 50 mM, pH 7.4)

  • Phosphate buffer solution (e.g., 50 mM, pH 7.4)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized strong base (e.g., 0.1 M NaOH)

  • Calibrated pH meter and electrode

  • Burette

  • Stir plate and stir bar

  • Beakers

Protocol:
  • Buffer Preparation: Prepare 100 mL of each buffer solution at the desired concentration (e.g., 50 mM) and adjust the initial pH to the center of its effective buffering range using HCl or NaOH.

  • Titration with Acid:

    • Place 50 mL of the buffer solution into a beaker with a stir bar.

    • Immerse the calibrated pH electrode into the solution and record the initial pH.

    • Fill a clean burette with the standardized 0.1 M HCl solution.

    • Add the HCl in small, precise increments (e.g., 0.5 mL).

    • After each addition, allow the solution to stabilize and record the pH.

    • Continue the titration until the pH has dropped by at least 2 pH units from the initial pH.

  • Titration with Base:

    • Rinse the pH electrode and beaker thoroughly.

    • Place a fresh 50 mL aliquot of the same buffer solution into the beaker.

    • Fill a clean burette with the standardized 0.1 M NaOH solution.

    • Perform the titration in the same manner as the acid titration, adding NaOH in small increments until the pH has increased by at least 2 pH units.

  • Data Analysis:

    • Plot the pH versus the volume (or moles) of acid or base added for each buffer. This generates a titration curve.

    • The buffering capacity (β) can be calculated as the moles of strong acid or base required to change the pH of one liter of the buffer solution by one pH unit. A higher β value indicates greater buffering efficiency.

    • The region of the titration curve with the shallowest slope represents the pH range of maximum buffering capacity.

This compound in Monoclonal Antibody Formulation

This compound is a preferred buffer in the formulation of monoclonal antibodies (mAbs) due to its ability to maintain pH in a range that ensures mAb stability and its capacity to protect the therapeutic protein from degradation. The following diagram illustrates a simplified workflow for monoclonal antibody production, highlighting the crucial role of this compound in the final formulation step.

MonoclonalAntibodyProduction cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_formulation Formulation & Fill/Finish CellCulture Cell Culture Expansion Bioreactor Bioreactor Production CellCulture->Bioreactor Inoculation Harvest Harvest & Clarification Bioreactor->Harvest Cell-containing fluid Purification Purification (Chromatography) Harvest->Purification Filtration Viral Filtration & Inactivation Purification->Filtration UFDF Ultrafiltration/ Diafiltration Filtration->UFDF Purified mAb Formulation Final Formulation (this compound Buffer) UFDF->Formulation Filling Sterile Filling Formulation->Filling Lyophilization Lyophilization (Optional) Filling->Lyophilization FinalProduct FinalProduct Lyophilization->FinalProduct Final Product

Caption: Simplified workflow of monoclonal antibody (mAb) production.

Conclusion

The selection of a biological buffer is a critical parameter in research and biopharmaceutical development. This compound offers a unique combination of a physiologically relevant buffering range, biocompatibility, and protein-stabilizing properties, making it an excellent choice for a variety of applications, most notably in the formulation of monoclonal antibodies. While buffers like HEPES, Tris, and phosphate have their own merits and are suitable for specific applications, the multifaceted benefits of this compound position it as a versatile and highly effective buffering agent for sensitive biological systems. The experimental protocol provided allows for a direct, empirical comparison of buffering capacities, enabling researchers to make an informed decision based on the specific requirements of their experimental setup.

References

L-Histidine vs. D-Histidine in Stimulating Metal Uptake in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine, an essential amino acid, plays a crucial role in various biological processes, including the transport of metal ions across cell membranes. Its imidazole (B134444) side chain is an effective chelator of divalent cations such as zinc (Zn²⁺), copper (Cu²⁺), and manganese (Mn²⁺). This guide provides an objective comparison of the enantiomers L-Histidine and D-Histidine in their ability to stimulate cellular metal uptake, supported by experimental data. Understanding the stereospecificity of this process is vital for research in nutrition, toxicology, and the development of therapeutic agents that target metal ion homeostasis.

Executive Summary of Findings

Experimental evidence consistently demonstrates a stark contrast in the effects of this compound and D-Histidine on the cellular uptake of divalent metals like zinc and manganese. This compound actively stimulates the uptake of these metals, whereas D-Histidine is either inactive or inhibitory. This stereospecificity is attributed to the recognition of the metal-L-histidine complex by specific cell surface transporters, which do not recognize the corresponding D-enantiomer complex.

The primary mechanism involves the formation of a metal-bis-L-histidine complex, which is then transported into the cell.[1] In contrast, D-Histidine, while capable of chelating metal ions, forms a complex that is not a substrate for these transporters.[2] Consequently, D-histidine can reduce metal uptake by lowering the concentration of free metal ions available for other transport mechanisms.[2]

Quantitative Data Comparison

The following tables summarize quantitative data from studies comparing the effects of this compound and D-Histidine on metal uptake in various cell types.

Table 1: Effect of this compound vs. D-Histidine on Zinc (⁶⁵Zn) Uptake in Human Erythrocytes

Histidine IsomerConcentration (mM)⁶⁵Zn Uptake (µmoles/10¹³ cells)Observation
This compound15Statistically significant stimulation compared to D-Histidine[2]
D-Histidine1No significant stimulationActs as a chelator, reducing free Zn²⁺[2]
This compound20~4.1 times higher than controlDose-dependent stimulation[1][3]
D-Histidine10-40No stimulation/InhibitionDoes not promote uptake[1][2][4]

Table 2: Effect of this compound vs. D-Histidine on Manganese (⁵⁴Mn) Uptake in HEL Cells

Histidine IsomerConcentration (mM)⁵⁴Mn UptakeObservation
This compound40Slight increaseThe ⁵⁴Mn–bis-L-histidine complex is a substrate for the transporter[2]
D-Histidine40InhibitionThe ⁵⁴Mn–bis-D-histidine complex is not a substrate for the transporter[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: Radiolabeled Metal Uptake Assay in Erythrocytes or HEL Cells

This protocol is a synthesis of methods described in studies investigating histidine-stimulated metal uptake.[1][2][4]

1. Cell Preparation:

  • Human Erythrocytes: Obtain fresh blood from healthy donors in heparinized tubes. Wash the erythrocytes three times with a suitable buffer (e.g., phosphate-buffered saline, PBS) by centrifugation and resuspend to the desired cell density.

  • HEL (Human Erythroleukemia) Cells: Culture HEL cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere. Harvest cells by centrifugation and wash with buffer.

2. Incubation Medium:

  • Prepare an incubation buffer (e.g., HEPES-buffered saline) containing a metal ion buffer such as bovine serum albumin (BSA) to maintain a low and stable free metal ion concentration.

  • Add the desired concentrations of this compound or D-Histidine to the incubation medium.

  • Add the radiolabeled metal ion (e.g., ⁶⁵ZnCl₂ or ⁵⁴MnCl₂) to a final concentration relevant to physiological or experimental conditions (e.g., 15 µM ⁶⁵Zn).

3. Uptake Assay:

  • Pre-warm the cell suspension and incubation media to 37°C.

  • Initiate the uptake by mixing the cell suspension with the incubation medium.

  • Incubate for a defined period (e.g., 12 or 30 minutes) at 37°C with gentle agitation.

  • Terminate the uptake by adding an ice-cold stop solution (e.g., PBS with EDTA) to chelate extracellular metal ions.

  • Separate the cells from the medium by centrifugation through a dense, inert medium (e.g., silicone oil) to minimize trapped extracellular radioactivity.

  • Lyse the cells and measure the intracellular radioactivity using a gamma counter.

4. Data Analysis:

  • Calculate the metal uptake, typically expressed as nanomoles or micromoles of metal per number of cells or per milligram of protein.

  • Compare the uptake in the presence of this compound to that with D-Histidine and a no-histidine control.

Protocol 2: Cell Viability Assay

To assess the cytotoxicity of this compound and D-Histidine at the concentrations used in the uptake experiments.

1. Cell Seeding:

  • Seed cells (e.g., HEL cells) in a 96-well plate at a predetermined density and allow them to adhere overnight if applicable.

2. Treatment:

  • Expose the cells to the same concentrations of this compound and D-Histidine used in the uptake assays for the same duration. Include a vehicle control.

3. Viability Assessment (MTT Assay Example):

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathways and Mechanisms

The following diagrams illustrate the proposed mechanism of action for this compound and D-Histidine in cellular metal uptake and a general experimental workflow.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L_His This compound L_His_Complex Metal-bis-L-Histidine Complex L_His->L_His_Complex D_His D-Histidine D_His_Complex Metal-bis-D-Histidine Complex D_His->D_His_Complex Metal Metal Ion (e.g., Zn²⁺) Metal->L_His_Complex Metal->D_His_Complex Transporter Stereospecific Transporter L_His_Complex->Transporter Recognition & Binding D_His_Complex->Transporter No Recognition Metal_in Increased Intracellular Metal Ion Concentration Transporter->Metal_in Transport Signaling Downstream Signaling (Further research needed) Metal_in->Signaling G start Start cell_prep Prepare Cells (Erythrocytes or HEL cells) start->cell_prep treatment_prep Prepare Incubation Media: - Buffer + BSA - Radiolabeled Metal (e.g., ⁶⁵Zn) - this compound or D-Histidine start->treatment_prep incubation Incubate Cells with Media (37°C, defined time) cell_prep->incubation treatment_prep->incubation stop_reaction Terminate Uptake (Ice-cold stop solution) incubation->stop_reaction separation Separate Cells from Medium (Centrifugation) stop_reaction->separation measurement Measure Intracellular Radioactivity (Gamma Counter) separation->measurement analysis Data Analysis and Comparison measurement->analysis end End analysis->end

References

A Researcher's Guide to L-Histidine Quantification: A Comparative Analysis of Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-Histidine is crucial for a wide range of applications, from metabolic studies to pharmaceutical quality control. This guide provides an objective comparison of a novel enzymatic assay for this compound quantification with existing methodologies, supported by experimental data and detailed protocols.

A novel enzymatic assay utilizing a stable mutant of histidine decarboxylase (HDC) in conjunction with histamine (B1213489) dehydrogenase (HDH) offers a promising alternative to traditional methods. This guide will delve into the principles, performance, and protocols of this new assay, alongside a comparative analysis of other enzymatic and chromatographic techniques.

Performance Comparison of this compound Quantification Methods

The following table summarizes the key performance characteristics of the novel enzymatic assay compared to other common methods for this compound quantification.

MethodPrincipleLimit of Detection (LOD) / Limit of Quantification (LOQ)Linearity RangePrecisionAccuracy/RecoverySpecificity
Novel Enzymatic Assay (mutant HDC/HDH) Two-step enzymatic reaction: this compound is first decarboxylated to histamine by a stable mutant HDC. The resulting histamine is then oxidized by HDH, leading to a measurable signal.Data not yet fully available in public domain.Data not yet fully available in public domain.<2.0% inter-assay variation[1]<5.8% deviation from LC/MS results[1]High, due to the specificity of the coupled enzymatic reaction.
Commercial Enzymatic Kits (HDC-based) Similar to the novel assay, employing HDC to convert this compound to histamine, which is then detected via a colorimetric or fluorometric probe.LOD: ~4 µM - 7.8 µM[2][3][4]7.8 - 500 µM[2]Varies by manufacturer.Varies by manufacturer.Generally high for this compound. Cross-reactivity with other amino acids is typically low.
Histidine Ammonia-Lyase (HAL) Assay Single-step enzymatic reaction where HAL catalyzes the deamination of this compound to urocanic acid, which can be quantified spectrophotometrically.Data not consistently reported in a standardized format.Data not consistently reported in a standardized format.Varies depending on the specific protocol and enzyme preparation.Varies depending on the specific protocol and enzyme preparation.Highly specific for this compound.
High-Performance Liquid Chromatography (HPLC) Chromatographic separation of this compound from other sample components, followed by detection (e.g., UV, fluorescence after derivatization).LOD: ~0.042 µg/mL; LOQ: ~0.14 µg/mL[5]25% to 150% of working concentration[5]High, with %RSD values typically below 2%.High, with recovery rates often between 90% and 110%[5]Very high, capable of resolving this compound from other amino acids and related compounds.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.

Enzymatic Pathway of the Novel HDC/HDH Assay

Novel HDC/HDH Enzymatic Pathway L_Histidine This compound Histamine Histamine L_Histidine->Histamine CO2 Imidazole_Acetaldehyde Imidazole Acetaldehyde Histamine->Imidazole_Acetaldehyde NAD+ Signal Measurable Signal (e.g., NADH production) Imidazole_Acetaldehyde->Signal NADH HDC Histidine Decarboxylase (stable mutant) HDH Histamine Dehydrogenase

Caption: Enzymatic cascade of the novel this compound assay.

Experimental Workflow for the Novel Enzymatic Assay

Experimental Workflow start Start sample_prep Sample Preparation (e.g., deproteinization) start->sample_prep reaction_setup Set up reaction mixture: - Sample/Standard - Mutant HDC - Buffer sample_prep->reaction_setup incubation1 Incubate to convert This compound to Histamine reaction_setup->incubation1 add_hdh Add Histamine Dehydrogenase and Cofactor (e.g., NAD+) incubation1->add_hdh incubation2 Incubate for histamine oxidation add_hdh->incubation2 measurement Measure signal (e.g., absorbance at 340 nm) incubation2->measurement calculation Calculate this compound concentration from standard curve measurement->calculation end End calculation->end

Caption: Step-by-step workflow of the novel enzymatic assay.

Comparison of this compound Quantification Methodologies

Comparison of Methods cluster_enzymatic Enzymatic Assays cluster_chromatographic Chromatographic Methods cluster_attributes Key Attributes novel_assay Novel HDC/HDH Assay specificity Specificity novel_assay->specificity High sensitivity Sensitivity novel_assay->sensitivity Potentially High throughput Throughput novel_assay->throughput High cost_complexity Cost & Complexity novel_assay->cost_complexity Moderate commercial_kit Commercial HDC Kits commercial_kit->specificity High commercial_kit->sensitivity Good commercial_kit->throughput High commercial_kit->cost_complexity Low to Moderate hal_assay HAL Assay hal_assay->specificity Very High hal_assay->sensitivity Variable hal_assay->throughput Moderate hal_assay->cost_complexity Moderate hplc HPLC hplc->specificity Excellent hplc->sensitivity Very High hplc->throughput Low to Moderate hplc->cost_complexity High

Caption: Comparative attributes of this compound quantification methods.

Experimental Protocols

Novel Enzymatic Assay for this compound Quantification (HDC/HDH Method)

This protocol is based on the principles described by Yamaguchi et al. (2019)[1].

1. Reagents:

  • This compound Standard Solution: Prepare a stock solution of this compound in deionized water and create a series of standards through serial dilution.

  • Sample: Biological samples (e.g., plasma, serum, cell culture media) should be deproteinized using methods such as ultrafiltration or precipitation with trichloroacetic acid.

  • Reaction Buffer: A suitable buffer for both enzyme activities (e.g., potassium phosphate (B84403) buffer, pH 7.0-8.0).

  • Stable Mutant Histidine Decarboxylase (HDC): Purified recombinant enzyme from Photobacterium phosphoreum with enhanced stability.

  • Histamine Dehydrogenase (HDH): Purified recombinant enzyme.

  • Cofactor Solution: Nicotinamide adenine (B156593) dinucleotide (NAD+) solution.

2. Procedure:

  • First Enzymatic Reaction (Decarboxylation):

    • In a 96-well microplate, add the deproteinized sample or this compound standard.

    • Add the stable mutant HDC solution to each well.

    • Incubate at an optimal temperature (e.g., 37°C) for a sufficient time to ensure complete conversion of this compound to histamine.

  • Second Enzymatic Reaction (Oxidation):

    • To the reaction mixture from the previous step, add the HDH solution and the NAD+ solution.

    • Incubate at the optimal temperature for the HDH enzyme.

  • Measurement:

    • Measure the increase in absorbance at 340 nm, which corresponds to the production of NADH.

    • The change in absorbance is directly proportional to the amount of histamine, and therefore to the initial amount of this compound in the sample.

  • Quantification:

    • Generate a standard curve by plotting the absorbance values of the this compound standards against their known concentrations.

    • Determine the this compound concentration in the samples by interpolating their absorbance values on the standard curve.

Commercial Enzymatic Assay Kit (HDC-based)

This is a generalized protocol based on commercially available kits. Refer to the specific manufacturer's instructions for detailed procedures.

1. Reagents (typically provided in the kit):

  • Histidine Assay Buffer

  • Histidine Enzyme Mix (containing HDC)

  • Histidine Developer (containing enzymes and a probe for detection)

  • This compound Standard

2. Procedure:

  • Sample and Standard Preparation: Prepare samples and a series of this compound standards in a 96-well plate according to the kit's instructions.

  • Reaction Initiation: Add the Histidine Enzyme Mix to all wells containing standards and samples.

  • Incubation: Incubate the plate at the recommended temperature and time to allow for the conversion of this compound to histamine.

  • Signal Development: Add the Histidine Developer to each well.

  • Second Incubation: Incubate the plate for the specified time to allow for the development of a colorimetric or fluorescent signal.

  • Measurement: Read the absorbance or fluorescence at the specified wavelength using a microplate reader.

  • Calculation: Calculate the this compound concentration in the samples based on the standard curve.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general approach for this compound quantification by HPLC.

1. Reagents and Equipment:

  • HPLC System: Equipped with a suitable column (e.g., C18), pump, autosampler, and detector (UV or fluorescence).

  • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Derivatization Reagent (if using fluorescence detection): e.g., o-phthalaldehyde (B127526) (OPA).

  • This compound Standard Solutions.

  • Deproteinization Reagents.

2. Procedure:

  • Sample Preparation: Deproteinize biological samples.

  • Derivatization (optional): If using fluorescence detection, derivatize the samples and standards with a suitable reagent like OPA.

  • Chromatographic Separation:

    • Inject the prepared sample or standard onto the HPLC column.

    • Elute this compound using an isocratic or gradient mobile phase.

  • Detection:

    • Detect this compound using a UV detector (e.g., at 210 nm) or a fluorescence detector (after derivatization).

  • Quantification:

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the concentration by comparing the peak area or height to a standard curve.

Conclusion

The novel enzymatic assay utilizing a stable mutant of histidine decarboxylase and histamine dehydrogenase presents a highly promising method for this compound quantification. Its high precision and accuracy, comparable to the gold standard LC/MS, coupled with the potential for high throughput, make it an attractive option for researchers. While commercial enzymatic kits offer convenience and ease of use, the novel assay's use of a stabilized enzyme may offer advantages in terms of reagent stability and lot-to-lot consistency. Histidine ammonia-lyase based assays provide a direct and specific alternative, though they may require more in-house optimization. HPLC remains the benchmark for specificity and accuracy but is generally more labor-intensive and less suited for high-throughput screening. The choice of method will ultimately depend on the specific requirements of the study, including the desired level of throughput, sensitivity, and the available instrumentation.

References

A Comparative Analysis of L-Histidine Biosynthetic Pathways Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the L-Histidine (His) biosynthetic pathway across different domains of life: Bacteria, Archaea, Fungi, and Plants. The remarkable conservation of this pathway, coupled with significant variations in its genetic organization and regulation, offers valuable insights for researchers in fields ranging from microbiology and plant science to drug development. The absence of this pathway in mammals makes its enzymes potential targets for novel antimicrobial and herbicidal agents.

Pathway Overview

The this compound biosynthetic pathway is a complex, ten-step process that converts phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP) into this compound. While the core biochemical reactions are conserved across species, the genetic arrangement and the fusion of enzymatic domains within single polypeptide chains exhibit remarkable diversity.[1]

Comparative Data on Pathway Enzymes

Table 1: Kinetic Parameters of this compound Biosynthetic Enzymes in Escherichia coli

Enzyme (Gene)EC NumberSubstrate(s)KmVmaxkcat
ATP-phosphoribosyltransferase (HisG)2.4.2.17ATP0.1-0.6 mM--
PRPP0.05-0.13 mM--
Imidazoleglycerol-phosphate synthase (HisF/HisH)4.1.1.-PRFAR---
Glutamine---
Histidinol-phosphate aminotransferase (HisC)2.6.1.9L-histidinol phosphate---
α-ketoglutarate---
Histidinol dehydrogenase (HisD)1.1.1.23L-histidinol45 µM17.3 U/mg-
NAD+0.9 mM-

Table 2: Kinetic Parameters of this compound Biosynthetic Enzymes in Saccharomyces cerevisiae

Enzyme (Gene)EC NumberSubstrate(s)KmVmaxkcat
ATP-phosphoribosyltransferase (HIS1)2.4.2.17ATP---
PRPP---
Imidazoleglycerol-phosphate dehydratase (HIS3)4.2.1.19Imidazoleglycerol phosphate---
Histidinol dehydrogenase (HIS4)1.1.1.23L-histidinol---
NAD+---

Table 3: Kinetic Parameters of this compound Biosynthetic Enzymes in Arabidopsis thaliana

Enzyme (Gene)EC NumberSubstrate(s)KmVmaxkcat
ATP-phosphoribosyltransferase (HISN1A)2.4.2.17ATP0.6 mM--
PRPP0.13 mM--
Histidinol-phosphate aminotransferase (HISN6)2.6.1.9L-histidinol phosphate---
α-ketoglutarate---
Histidinol dehydrogenase (HISN8)1.1.1.23L-histidinol---
NAD+---

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.

Protocol 1: Assay for ATP-Phosphoribosyltransferase (HisG/HIS1/HISN1A) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of the first enzyme in the histidine biosynthetic pathway.

Principle:

The activity of ATP-phosphoribosyltransferase is determined by monitoring the increase in absorbance at 290 nm, which corresponds to the formation of the product, N'-(5'-phosphoribosyl)-ATP (PRATP).

Reagents:

  • Tris-HCl buffer (50 mM, pH 8.5)

  • MgCl2 (10 mM)

  • ATP (1 mM)

  • PRPP (0.5 mM)

  • Purified HisG enzyme

  • Spectrophotometer capable of reading at 290 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and ATP in a quartz cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified HisG enzyme.

  • Immediately start monitoring the change in absorbance at 290 nm over time.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of PRATP (ε290 = 3600 M-1cm-1).

Data Analysis:

  • Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

  • Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: Quantification of this compound Pathway Intermediates by HPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound and its biosynthetic intermediates from biological samples.

Principle:

High-performance liquid chromatography (HPLC) is used to separate the intermediates, which are then detected and quantified by tandem mass spectrometry (MS/MS).

Sample Preparation:

  • Quench metabolic activity in cell cultures or tissues by rapid cooling (e.g., immersion in liquid nitrogen).

  • Extract metabolites using a cold solvent mixture (e.g., methanol:water, 80:20 v/v).

  • Centrifuge the extract to remove cell debris.

  • Dry the supernatant under vacuum and resuspend in a suitable solvent for HPLC injection.

HPLC-MS/MS Analysis:

  • HPLC Separation:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B), is employed to separate the polar intermediates.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. This involves selecting a specific precursor ion for each intermediate and monitoring a specific fragment ion after collision-induced dissociation.

    • Quantification: Absolute quantification is achieved by using a standard curve generated with known concentrations of each intermediate. Isotope-labeled internal standards are recommended for improved accuracy.

Visualizing the Pathways: A Comparative Look

The following diagrams, generated using the DOT language, illustrate the organization of the this compound biosynthetic pathway in Bacteria, Fungi, and Plants, highlighting key differences in gene clustering and fusion.

Bacterial this compound Biosynthesis (e.g., E. coli)

In many bacteria, including E. coli, the genes encoding the histidine biosynthetic enzymes are organized into a single operon, the his operon. This allows for coordinated regulation of all the genes in the pathway.[1]

bacterial_his_pathway PRPP PRPP + ATP PRATP PRATP PRPP->PRATP HisG PRAMP PRAMP PRATP->PRAMP HisI (E) ProFAR ProFAR PRAMP->ProFAR HisI (C) PRFAR PRFAR ProFAR->PRFAR HisA IGP IGP PRFAR->IGP HisF/HisH IAP IAP IGP->IAP HisB (dehydratase) HolP Histidinol-P IAP->HolP HisC Hol Histidinol HolP->Hol HisB (phosphatase) His This compound Hol->His HisD fungal_his_pathway PRPP PRPP + ATP PRATP PRATP PRPP->PRATP HIS1 PRAMP PRAMP PRATP->PRAMP HIS4 (C-term) ProFAR ProFAR PRAMP->ProFAR HIS4 (N-term) PRFAR PRFAR ProFAR->PRFAR HIS6 IGP IGP PRFAR->IGP HIS7 IAP IAP IGP->IAP HIS3 HolP Histidinol-P IAP->HolP HIS5 Hol Histidinol HolP->Hol HIS2 His This compound Hol->His HIS4 (mid-domain) plant_his_pathway PRPP PRPP + ATP PRATP PRATP PRPP->PRATP HISN1 PRAMP PRAMP PRATP->PRAMP HISN2 (bifunctional) ProFAR ProFAR PRAMP->ProFAR HISN2 (bifunctional) PRFAR PRFAR ProFAR->PRFAR HISN3 IGP IGP PRFAR->IGP HISN4 IAP IAP IGP->IAP HISN5 HolP Histidinol-P IAP->HolP HISN6 Hol Histidinol HolP->Hol HISN7 His This compound Hol->His HISN8

References

A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for L-Histidine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of L-Histidine, an essential amino acid, is critical in various stages of research and development. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), are two of the most powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.

Principles of a Cross-Validation Study

Cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results when comparing two different techniques. It involves analyzing the same set of samples using both methods and statistically comparing the outcomes. A successful cross-validation demonstrates that the methods are interchangeable and produce comparable data within predefined acceptance criteria.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes key quantitative parameters for the analysis of this compound by HPLC with UV detection and LC-MS/MS. The data presented is a synthesis from multiple validation studies.

Performance ParameterHPLC with UV/Fluorescence DetectionLC-MS/MS
Linearity Range 20 - 150 µg/mL[1][2]1.56 - 50.00 µmol/L (for Nτ-methylhistidine)[3]
Limit of Detection (LOD) 0.042 µg/mL50 nM[4][5]
Limit of Quantitation (LOQ) 0.14 µg/mL2.5 - 60.6 ng/mL (for impurities in histidine)[6][7]
Accuracy (% Recovery) 97.91% - 101.11%[2]90.81% - 94.67% (for Nτ-methylhistidine)[3]
Precision (%RSD) 0.28% - 1.92%[2]< 15%[8]
Specificity/Selectivity Good, but may require derivatization to resolve from interfering compounds.High, based on mass-to-charge ratio, reducing interferences.
Sample Throughput Lower, with run times typically around 25 minutes per sample.[2]Higher, with run times as short as 13-18 minutes per sample.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the quantification of this compound using HPLC and LC-MS/MS.

HPLC Method with UV Detection (Underivatized)

This method is suitable for the direct quantification of this compound in dietary supplements.[1][2]

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable diluent (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a phosphate buffer and acetonitrile (B52724) is often employed. For example, starting with 100% 10 mM phosphate buffer (pH 7.4) for 10 minutes, followed by a linear gradient to 50% acetonitrile over 15 minutes.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase over the desired concentration range (e.g., 20-150 µg/mL).[1][2]

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

LC-MS/MS Method

This method offers high sensitivity and selectivity for the quantification of this compound in biological matrices like plasma.[8]

1. Sample Preparation:

  • To 5 µL of plasma, add a protein precipitation agent (e.g., acetonitrile containing an internal standard).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • Column: A suitable column for polar compounds, such as a HILIC or a specialized amino acid column (e.g., Intrada Amino Acid column, 50 x 3 mm, 3 µm).[8]

  • Mobile Phase: A gradient elution with an aqueous phase (e.g., 100 mM ammonium (B1175870) formate (B1220265) in water) and an organic phase (e.g., acetonitrile with 0.3% formic acid).[8]

  • Flow Rate: 0.6 mL/min.[8]

  • Column Temperature: 35 °C.[8]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM) is typically used. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

3. Calibration:

  • Prepare calibration standards in a surrogate matrix (e.g., stripped plasma) or by standard addition to the sample matrix to compensate for matrix effects.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Visualizing the Workflow and Method Principles

To better illustrate the processes involved, the following diagrams were created using the DOT language.

General Workflow for Method Cross-Validation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry Analysis cluster_comparison Data Comparison and Validation Sample Homogenized Sample Lot HPLC_Analysis Analysis by HPLC Sample->HPLC_Analysis MS_Analysis Analysis by LC-MS/MS Sample->MS_Analysis HPLC_Data HPLC Results HPLC_Analysis->HPLC_Data Comparison Statistical Comparison (e.g., t-test, Bland-Altman) HPLC_Data->Comparison MS_Data LC-MS/MS Results MS_Analysis->MS_Data MS_Data->Comparison Validation Method Validation Assessment Comparison->Validation

Caption: A flowchart illustrating the general workflow for the cross-validation of two analytical methods.

Principles of HPLC and Mass Spectrometry for this compound Analysis cluster_hplc HPLC System cluster_ms Mass Spectrometry System Injector_HPLC Injector Column_HPLC HPLC Column (Separation based on physicochemical properties) Injector_HPLC->Column_HPLC Detector_HPLC UV/Fluorescence Detector (Detection of analyte) Column_HPLC->Detector_HPLC Data_HPLC Chromatogram (Quantitative Data) Detector_HPLC->Data_HPLC Injector_MS Injector Column_MS LC Column (Separation) Injector_MS->Column_MS IonSource Ion Source (Ionization of analyte) Column_MS->IonSource MassAnalyzer Mass Analyzer (Separation of ions by m/z) IonSource->MassAnalyzer Detector_MS Detector (Detection of ions) MassAnalyzer->Detector_MS Data_MS Mass Spectrum (Quantitative & Qualitative Data) Detector_MS->Data_MS Sample Sample containing this compound Sample->Injector_HPLC Sample->Injector_MS

Caption: A diagram outlining the fundamental principles of HPLC and Mass Spectrometry for this compound analysis.

Conclusion

Both HPLC and LC-MS/MS are robust and reliable techniques for the quantification of this compound. The choice between the two methods should be guided by the specific requirements of the analysis.

  • HPLC with UV/Fluorescence detection is a cost-effective and accurate method suitable for routine quality control analysis of relatively clean samples, such as pharmaceutical formulations or dietary supplements. While it may require derivatization to enhance sensitivity and selectivity, underivatized methods are also available.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex biological matrices where low detection limits are required and potential interferences are a concern. The ability to use stable isotope-labeled internal standards provides a high degree of accuracy and precision.

A thorough cross-validation is essential when transitioning between these methods or when comparing data from different laboratories to ensure data integrity and consistency. The protocols and data presented in this guide provide a foundation for researchers to make informed decisions and to develop and validate analytical methods for the accurate measurement of this compound.

References

L-Histidine as a scavenger of reactive oxygen species compared to other amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-histidine, a proteogenic amino acid, exhibits significant antioxidant properties, positioning it as a noteworthy candidate in the mitigation of oxidative stress. This guide provides a comparative analysis of this compound's efficacy as a reactive oxygen species (ROS) scavenger relative to other amino acids, supported by experimental data and detailed methodologies.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of amino acids can be evaluated through various assays, each with its specific mechanisms and target ROS. The data presented below summarizes the comparative antioxidant performance of this compound.

Redox Titration Assays

Redox titration methods provide a broad measure of the total antioxidant capacity of amino acids. In a comprehensive study utilizing micro-potassium permanganate (B83412) titration and iodometric titration, 20 amino acids were categorized based on their antioxidative capacity. This compound was identified as one of seven amino acids with strong antioxidant activity.

Amino AcidAUC-Mn (Potassium Permanganate Method)AUC-I (Iodometric Method)Total Antioxidant Activity (AUC-Mn * AUC-I)Antioxidant Category
Tryptophan 10.931.1312.35Strong
Methionine 8.871.109.76Strong
Cysteine 7.971.128.93Strong
Tyrosine 7.371.098.03Strong
Arginine 6.871.087.42Strong
Lysine 6.201.076.63Strong
This compound 5.93 1.06 6.29 Strong
Phenylalanine 3.531.023.60Weak/None
Threonine 2.931.012.96Weak/None
Serine 2.831.012.86Weak/None
Valine 2.631.012.66Weak/None
Leucine 2.531.012.56Weak/None
Isoleucine 2.471.012.50Weak/None
Proline 2.431.012.45Weak/None
Glutamine 2.371.012.40Weak/None
Asparagine 2.331.012.35Weak/None
Glutamic Acid 2.231.012.25Weak/None
Aspartic Acid 2.171.012.19Weak/None
Alanine 2.131.012.15Weak/None
Glycine 2.071.012.09Weak/None

Data adapted from a 2017 study on the antioxidative categorization of twenty amino acids.

Reaction with Singlet Oxygen

This compound is a particularly effective scavenger of singlet oxygen (¹O₂), a highly reactive form of oxygen. The rate constants for the chemical reaction of various amino acids with singlet oxygen are presented below.

Amino AcidChemical Reaction Rate Constant (x 10⁷ M⁻¹s⁻¹)
This compound 17
Tryptophan 9
Methionine 3
Alanine 0.2

Rate constants were measured in D₂O at pD 8.

Mechanisms of ROS Scavenging by this compound

This compound employs a multi-faceted approach to neutralize ROS, primarily through direct scavenging and metal ion chelation.

Direct Scavenging of ROS

The imidazole (B134444) ring of this compound is crucial to its antioxidant activity, enabling it to directly scavenge ROS, most notably singlet oxygen and hydroxyl radicals (•OH). This direct interaction neutralizes the damaging potential of these reactive species.

Metal Ion Chelation and Inhibition of the Fenton Reaction

A key indirect antioxidant mechanism of this compound is its ability to chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). By binding these metal ions, this compound inhibits their participation in the Fenton reaction, a major source of highly damaging hydroxyl radicals in biological systems.

Fenton_Reaction_Inhibition cluster_0 Fenton Reaction cluster_1 Inhibition by this compound Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical catalyzes Fe3 Fe³⁺ H2O2 H₂O₂ H2O2->OH_radical OH_ion OH⁻ OH_radical->Fe3 oxidizes Histidine This compound Fe_His_Complex [Fe(II)-Histidine] Complex Histidine->Fe_His_Complex chelates Fe_His_Complex->OH_radical prevents generation

Caption: Inhibition of the Fenton Reaction by this compound.

Experimental Protocols

Standardized assays are essential for the reproducible assessment of antioxidant capacity. Below are detailed methodologies for key experiments.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).

  • Preparation of ABTS•⁺ Stock Solution:

    • Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

  • Preparation of Working Solution:

    • Dilute the ABTS•⁺ stock solution with phosphate-buffered saline (PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 20 µL of the amino acid sample (at various concentrations) to 180 µL of the ABTS•⁺ working solution.

    • Incubate the mixture at room temperature for 7 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of scavenging is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

  • Reagent Preparation:

    • Prepare a working solution of fluorescein (B123965) (fluorescent probe) in 75 mM phosphate (B84403) buffer (pH 7.4).

    • Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.

    • Prepare a series of Trolox standards for the calibration curve.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the amino acid sample or Trolox standard.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Measurement:

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings are typically taken every minute for up to 2 hours.

  • Calculation:

    • The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • Results are expressed as Trolox Equivalents (TE).

Experimental Workflow and Signaling Pathways

The systematic evaluation of the antioxidant properties of amino acids involves a multi-step process, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparative Evaluation A1 Amino Acid Stock Solutions B1 Reaction Incubation A1->B1 A2 Assay Reagent Preparation (ABTS, AAPH, Fluorescein, etc.) A2->B1 A3 Trolox Standard Solutions A3->B1 C2 Generation of Standard Curve A3->C2 B2 Spectrophotometric / Fluorometric Reading B1->B2 C1 Calculation of % Inhibition / AUC B2->C1 C3 Determination of TEAC / IC50 C1->C3 C2->C3 D1 Tabulation of Results C3->D1 D2 Statistical Analysis D1->D2

Caption: General workflow for comparing amino acid antioxidant activity.

L-Histidine Analogs as Modulators of Enzyme Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Histidine, a proteogenic amino acid, plays a critical role in various biological processes, including catalysis, metal ion binding, and proton transport. Its unique imidazole (B134444) side chain, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor, making it a key residue in the active sites of many enzymes. Consequently, structural analogs of this compound have emerged as valuable tools for investigating enzyme mechanisms and as potential therapeutic agents. This guide provides a comparative analysis of the effects of various this compound analogs on enzyme activity, supported by experimental data and detailed protocols.

Comparative Analysis of Enzyme Inhibition

The following table summarizes the inhibitory effects of selected this compound analogs on two key enzymes: N-myristoyltransferase (NMT) and Histidine Decarboxylase (HDC).

Enzyme TargetThis compound AnalogEffect on Enzyme ActivityType of InhibitionKey Kinetic Parameters
Human N-myristoyltransferase (hNMT) L-HistidinolInhibitionNoncompetitiveHalf-maximal inhibition: 18 mM. Decreases Vmax, no change in Km.[1][2]
Histamine (B1213489)InhibitionNoncompetitiveHalf-maximal inhibition: 1.5 mM. Decreases Vmax, no change in Km.[1][2]
This compoundActivation-Enhances Vmax, no change in Km.[1][2]
Histidine Decarboxylase (HDC) D-HistidinamideInhibitionCompetitive (Hypothesized)IC50 values can be determined; further studies needed for Ki.
α-fluoromethylhistidineInhibition-IC50: ~5 µM[3]
Histidine methyl esterInhibition-IC50: ~9 µM[3]

Experimental Protocols

Spectrophotometric Assay for Histidine Decarboxylase (HDC) Inhibition

This protocol describes a continuous spectrophotometric assay to determine the inhibitory effect of this compound analogs, such as D-histidinamide, on HDC activity. The principle of this assay is to measure the production of histamine, which is then oxidized by histamine dehydrogenase, leading to the reduction of a chromogenic tetrazolium salt that can be monitored spectrophotometrically.[4]

Materials and Reagents:

  • Recombinant Human this compound Decarboxylase (HDC)

  • This compound monochloride (Substrate)

  • D-Histidinamide (or other this compound analog inhibitor)

  • Histamine Dehydrogenase (Coupling Enzyme)

  • 2,3,5-Triphenyltetrazolium chloride (TTC) or similar tetrazolium salt (Chromogenic Agent)

  • Pyridoxal 5'-phosphate (PLP) (Cofactor)

  • 100 mM Potassium Phosphate Buffer, pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents as specified by the manufacturer. Dissolve the inhibitor (e.g., D-histidinamide) in DMSO.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Potassium Phosphate Buffer

      • PLP

      • Histamine Dehydrogenase

      • TTC solution

      • Varying concentrations of the this compound analog inhibitor (ensure the final DMSO concentration is consistent and does not exceed 1% v/v).

      • A range of this compound substrate concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 mM).

  • Enzyme Reaction Initiation:

    • Initiate the reaction by adding a fixed concentration of the HDC enzyme to each well.

  • Data Acquisition:

    • Immediately place the microplate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the increase in absorbance at a suitable wavelength (e.g., 485 nm for the formazan (B1609692) product of TTC) over time (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each concentration of substrate and inhibitor.

    • To determine the type of inhibition, plot the data using Lineweaver-Burk or Dixon plots.

    • Calculate the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • If competitive inhibition is observed, the inhibition constant (Ki) can be determined from the kinetic data.

Visualizations

This compound Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of this compound, including its conversion to histamine by histidine decarboxylase and its degradation.

L_Histidine_Metabolism L_Histidine This compound Histamine Histamine L_Histidine->Histamine Histidine Decarboxylase (HDC) Urocanic_Acid Urocanic Acid L_Histidine->Urocanic_Acid Histidase Imidazolonepropionate 4-Imidazolone-5-propionate Urocanic_Acid->Imidazolonepropionate Urocanase FIGLU N-Formimino-L-glutamate (FIGLU) Imidazolonepropionate->FIGLU Imidazolonepropionase Glutamate Glutamate FIGLU->Glutamate Glutamate formiminotransferase

Caption: Metabolic fate of this compound.

Experimental Workflow for Enzyme Inhibition Assay

This diagram outlines the general workflow for conducting an enzyme inhibition assay to evaluate the effects of this compound analogs.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) PlateSetup Set up 96-well Plate (Varying [Inhibitor] and [Substrate]) ReagentPrep->PlateSetup ReactionStart Initiate Reaction (Add Enzyme) PlateSetup->ReactionStart DataCollection Measure Reaction Rate (e.g., Spectrophotometry) ReactionStart->DataCollection InitialVelocity Calculate Initial Velocities (V₀) DataCollection->InitialVelocity KineticPlots Generate Kinetic Plots (e.g., Lineweaver-Burk) InitialVelocity->KineticPlots DetermineParams Determine Kinetic Parameters (IC50, Ki, Inhibition Type) KineticPlots->DetermineParams

Caption: General workflow for enzyme inhibition assays.

References

A Comparative Guide to L-Histidine Detection Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of L-Histidine, a variety of detection methods are available. This guide provides a side-by-side comparison of common techniques, including electrochemical, colorimetric, fluorescence, and high-performance liquid chromatography (HPLC) methods, as well as commercially available assay kits. The performance of each method is supported by experimental data to aid in selecting the most suitable approach for specific research needs.

This compound is an essential amino acid involved in numerous physiological processes, making its accurate detection critical in various fields of research and drug development. The selection of an appropriate detection method depends on factors such as required sensitivity, sample matrix, available equipment, and desired throughput. This guide offers a comprehensive overview of the principles, performance characteristics, and experimental protocols for several key this compound detection methodologies.

Performance Comparison

The following table summarizes the quantitative performance of different this compound detection methods based on published experimental data.

MethodPrincipleLinear RangeLimit of Detection (LOD)Key AdvantagesKey Disadvantages
Electrochemical This compound-dependent self-cleavage of DNAzymes on an electrode surface.[1]0.1 pM - 50 nM[1]0.1 pM[1]High sensitivity, rapid response.[1]Requires specialized electrode fabrication and electrochemical instrumentation.
Colorimetric Inhibition of the copper-catalyzed oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB) by this compound.[2][3][4]60 nM - 1 µM & 1 µM - 1 mM[2][3][4]50 nM[2][3][4]Simple, cost-effective, and allows for visual detection.[2]Lower sensitivity compared to other methods.
Fluorescence Restoration of fluorescence of silver nanoclusters quenched by copper ions upon the addition of this compound.[5]0 - 8 µM[5]0.096 µM[5]High sensitivity and selectivity.[5]Potential for interference from other fluorescent compounds in the sample.
HPLC Separation by cation exchange chromatography followed by post-column derivatization and fluorimetric detection.[6]0.5 - 5.0 µM[6]50 nM[6]High specificity and ability to separate from other amino acids.Requires expensive equipment and longer analysis times.
Commercial Kit (Fluorescence) Enzymatic decarboxylation of this compound to histamine, which reacts with a probe to produce a fluorescent signal.Not specified10 µMConvenient, standardized, and high-throughput adaptable.Higher cost per sample, may have less flexibility.
Commercial Kit (Colorimetric) Enzymatic conversion of this compound to histamine, followed by a reaction that produces a colorimetric signal.[7]7.8 - 500 µM7.8 µM[7][8]Simple, convenient, and suitable for various biological samples.[8]Moderate sensitivity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the underlying principles and workflows of the described this compound detection methods.

a cluster_electrochemical Electrochemical Detection electrode Gold Electrode dna_complex Thiolated DNAzyme Complex electrode->dna_complex Immobilization fc_tag Ferrocene (B1249389) Tag dna_complex->fc_tag Contains cleavage DNAzyme Self-Cleavage dna_complex->cleavage Induces l_histidine This compound l_histidine->dna_complex Binds to electron_transfer Electron Transfer cleavage->electron_transfer Allows Ferrocene to approach electrode signal Electrochemical Signal electron_transfer->signal Generates

Electrochemical detection of this compound.

b cluster_colorimetric Colorimetric Detection tmb TMB (Colorless) oxtmb oxTMB (Blue) tmb->oxtmb Oxidation h2o2 H2O2 h2o2->oxtmb Oxidizes cu2 Cu²⁺ cu2->oxtmb Catalyzes his_cu_complex This compound-Cu²⁺ Complex cu2->his_cu_complex absorbance Measure Absorbance at 652 nm oxtmb->absorbance l_histidine This compound l_histidine->cu2 Chelates no_reaction No Color Change his_cu_complex->no_reaction Inhibits Catalysis no_reaction->absorbance

Colorimetric detection of this compound.

c cluster_fluorescence Fluorescence Detection ag_nc Silver Nanoclusters (Fluorescent) quenched_complex AgNC-Cu²⁺ Complex (Quenched) ag_nc->quenched_complex cu2 Cu²⁺ cu2->quenched_complex Quenches his_cu_complex This compound-Cu²⁺ Complex quenched_complex->his_cu_complex Forms l_histidine This compound l_histidine->quenched_complex Binds to Cu²⁺ fluorescence_restored Fluorescence Restored his_cu_complex->fluorescence_restored Releases AgNC measurement Measure Fluorescence fluorescence_restored->measurement

Fluorescence detection of this compound.

Experimental Protocols

Electrochemical Detection using DNAzymes

Principle: This method utilizes a specific this compound-dependent DNAzyme immobilized on a gold electrode. In the presence of this compound, the DNAzyme undergoes self-cleavage, which brings a ferrocene tag closer to the electrode surface, resulting in a measurable electrochemical signal.[1]

Methodology:

  • Electrode Preparation:

    • Polish a gold electrode with alumina (B75360) slurry and sonicate in ethanol (B145695) and water.

    • Modify the electrode by self-assembly of a monolayer of 1,6-hexanedithiol.

    • Anchor gold nanoparticles to the modified electrode surface.

    • Immobilize the thiolated, ferrocene-tagged DNAzyme complex onto the gold nanoparticle-modified electrode.

  • Detection:

    • Immerse the prepared electrode in a buffer solution.

    • Add the sample containing this compound.

    • Measure the electrochemical signal (e.g., using differential pulse voltammetry) after a short incubation period.

    • The change in the electrochemical signal is proportional to the this compound concentration.

Colorimetric Detection using TMB and Copper Ions

Principle: This method is based on the ability of this compound to chelate copper ions (Cu²⁺), thereby inhibiting the Cu²⁺-catalyzed oxidation of TMB by hydrogen peroxide (H₂O₂). The resulting color change (or lack thereof) is inversely proportional to the this compound concentration.[2][3][4]

Methodology:

  • Reagent Preparation:

    • Prepare a solution of TMB in an appropriate solvent.

    • Prepare solutions of copper sulfate (B86663) (CuSO₄) and hydrogen peroxide (H₂O₂).

    • Prepare a buffer solution (e.g., phosphate-buffered saline, pH 5.7).

  • Assay Procedure:

    • In a reaction vessel, mix the sample containing this compound with the CuSO₄ solution and incubate.

    • Add the TMB and H₂O₂ solutions to the mixture.

    • Incubate for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 45°C).

    • Measure the absorbance of the solution at 652 nm using a spectrophotometer. The absorbance will decrease with increasing this compound concentration.

Fluorescence Detection using Silver Nanoclusters

Principle: This "turn-on" fluorescence sensor utilizes the quenching of silver nanocluster (AgNC) fluorescence by Cu²⁺ ions. This compound has a strong affinity for Cu²⁺ and will sequester it from the AgNCs, restoring their fluorescence. The increase in fluorescence intensity is proportional to the this compound concentration.[5]

Methodology:

  • Reagent Preparation:

    • Synthesize DNA-templated silver nanoclusters.

    • Prepare a solution of copper sulfate (CuSO₄).

    • Prepare a buffer solution (e.g., phosphate (B84403) buffer, pH 7.0).

  • Assay Procedure:

    • Mix the sample containing this compound with the CuSO₄ solution in the buffer and incubate to allow for complex formation.

    • Add the DNA-AgNC solution to the mixture and incubate for a short period.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. The fluorescence intensity will increase with increasing this compound concentration.

HPLC Method

Principle: High-Performance Liquid Chromatography separates this compound from other components in a sample based on its chemical properties. Post-column derivatization with a fluorescent reagent allows for sensitive detection.[6]

Methodology:

  • Sample Preparation:

    • Deproteinate the sample if necessary.

    • Filter the sample through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Column: Cation exchange column.

    • Mobile Phase: An appropriate buffer system.

    • Flow Rate: Optimized for the specific column and separation.

    • Detection: Fluorimetric detection after post-column derivatization with a reagent such as o-phthalaldehyde.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify and quantify the this compound peak based on its retention time and peak area compared to a standard curve.

Commercial Assay Kits

Principle: Commercially available kits provide a convenient and standardized method for this compound detection, typically based on enzymatic reactions that produce a fluorescent or colorimetric signal.

Methodology (General):

  • Sample Preparation: Follow the kit's instructions for sample preparation, which may include deproteinization or dilution.

  • Standard Curve Preparation: Prepare a series of this compound standards as described in the kit protocol.

  • Assay Procedure:

    • Add samples and standards to the wells of a microplate.

    • Add the provided enzyme mix and/or probe solution.

    • Incubate the plate for the specified time and temperature.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the this compound concentration in the samples based on the standard curve.

References

The Critical Role of L-Histidine in Enzyme Function: A Comparative Analysis Using Mutagenesis and Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional significance of specific L-Histidine residues in enzymes, this guide compares the impact of their mutation on the activity of four distinct proteins: the glycylglycine (B550881) endopeptidase ALE-1, human angiogenin, protein phosphatase 1, and iso-1-cytochrome c. Through a detailed examination of experimental data obtained from site-directed mutagenesis and subsequent functional assays, we illuminate the indispensable catalytic and structural roles these residues play.

This guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the methodologies used to ascertain the function of specific amino acid residues. By presenting clear, quantitative data and detailed experimental protocols, we aim to facilitate a deeper understanding of enzyme mechanisms and provide a practical framework for similar investigations.

Comparative Analysis of this compound Residue Mutagenesis

The following table summarizes the quantitative impact of mutating specific this compound residues on the function of the selected proteins. The data clearly demonstrates that single amino acid substitutions can lead to dramatic losses in enzymatic activity, highlighting the critical nature of these residues.

ProteinWild-Type ResidueMutant ResidueEffect on Activity/FunctionReference
ALE-1 Endopeptidase His-150AlanineAlmost complete loss of endopeptidase and staphylolytic activity.[1]
His-200AlanineAlmost complete loss of endopeptidase and staphylolytic activity.[1]
His-231AlanineAlmost complete loss of endopeptidase and staphylolytic activity.[1]
His-233AlanineAlmost complete loss of endopeptidase and staphylolytic activity.[1]
Human Angiogenin His-13Alanine>10,000-fold decrease in ribonucleolytic activity.[2][3]
His-114Alanine>10,000-fold decrease in ribonucleolytic activity.[2][3]
Protein Phosphatase 1 His-125Not specifiedAttempts to mutate resulted in insoluble, inactive protein, suggesting a critical structural or catalytic role.[4][5][4][5]
Iso-1-cytochrome c His-26VariousDecreased level of cytochrome c function; affects binding to redox partners.[6][7][6][7]

Experimental Protocols

To ensure the reproducibility and clarity of the findings presented, this section provides detailed methodologies for the key experiments cited in this guide.

Site-Directed Mutagenesis via Overlap Extension PCR

This protocol outlines the generation of specific mutations in the gene encoding the target protein.

Materials:

  • Plasmid DNA containing the gene of interest

  • Pfu DNA polymerase or other high-fidelity polymerase

  • dNTPs

  • Two sets of primers:

    • Outer primers (Forward and Reverse) flanking the entire gene sequence.

    • Internal mutagenic primers (Forward and Reverse) containing the desired mutation and overlapping by 20-25 base pairs.

  • PCR purification kit

  • Restriction enzymes and T4 DNA ligase (for cloning)

  • Competent E. coli cells

Procedure:

  • First Round of PCR: Perform two separate PCR reactions.

    • Reaction A: Use the forward outer primer and the reverse internal mutagenic primer with the plasmid DNA as a template.

    • Reaction B: Use the reverse outer primer and the forward internal mutagenic primer with the plasmid DNA as a template.

  • Purification: Purify the PCR products from both reactions using a PCR purification kit to remove primers and dNTPs.

  • Second Round of PCR (Overlap Extension): Combine the purified products from Reaction A and Reaction B in a new PCR tube. These two fragments will serve as templates and primers for each other due to their overlapping ends. Add the outer forward and reverse primers and perform PCR to amplify the full-length gene containing the desired mutation.

  • Purification and Cloning: Purify the final PCR product. Digest the purified product and the expression vector with the appropriate restriction enzymes. Ligate the mutated gene into the vector using T4 DNA ligase.

  • Transformation: Transform the ligated plasmid into competent E. coli cells and select for positive clones.

  • Sequence Verification: Sequence the plasmid DNA from positive clones to confirm the presence of the desired mutation and the absence of any other unintended mutations.

Staphylolytic Activity Assay (Turbidimetric Method)

This assay measures the ability of the enzyme to lyse Staphylococcus aureus cells.

Materials:

  • Wild-type and mutant enzyme preparations

  • Log-phase culture of Staphylococcus aureus

  • Phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, pH 7.5)

  • Spectrophotometer

Procedure:

  • Cell Preparation: Grow S. aureus to mid-log phase. Harvest the cells by centrifugation and wash them with phosphate buffer. Resuspend the cells in the same buffer to a specific optical density (OD) at 600 nm (e.g., OD600 = 1.0).

  • Assay Setup: In a 96-well plate or cuvettes, add a defined volume of the S. aureus cell suspension.

  • Enzyme Addition: Add a standardized concentration of the wild-type or mutant enzyme to the cell suspension. Include a control with buffer only.

  • Measurement: Immediately place the plate or cuvettes in a spectrophotometer and measure the decrease in OD600 over time at a constant temperature (e.g., 37°C).

  • Data Analysis: The rate of decrease in turbidity is proportional to the staphylolytic activity of the enzyme.

Endopeptidase Activity Assay

This assay quantifies the cleavage of peptidoglycan by measuring the release of new amino groups.

Materials:

  • Wild-type and mutant enzyme preparations

  • Purified peptidoglycan from Staphylococcus aureus

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.5)

  • 2,4-dinitrofluorobenzene (DNFB)

  • Sodium borate (B1201080) buffer

  • Hydrochloric acid (HCl)

Procedure:

  • Enzyme Reaction: Incubate a defined amount of purified peptidoglycan with the wild-type or mutant enzyme in phosphate buffer at 37°C for a specific time (e.g., 60 minutes).

  • Termination: Stop the reaction by boiling or adding a chemical inhibitor.

  • Dinitrophenylation: To quantify the newly formed N-terminal amino groups, add sodium borate buffer and DNFB to the reaction mixture. Incubate at 60°C.

  • Hydrolysis: Add HCl and heat to 100°C to hydrolyze the dinitrophenylated peptides.

  • Quantification: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 395 nm). The absorbance is proportional to the amount of new amino groups released, which reflects the endopeptidase activity.

Visualizing the Process and the Molecular Target

To better illustrate the experimental process and the molecular context of the histidine mutations, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_assay Functional Assays start Plasmid with Wild-Type Gene pcr1a PCR 1A (Outer Fwd + Inner Rev Primers) start->pcr1a pcr1b PCR 1B (Outer Rev + Inner Fwd Primers) start->pcr1b purify1 Purify PCR Products pcr1a->purify1 pcr1b->purify1 pcr2 Overlap Extension PCR (with Outer Primers) purify1->pcr2 purify2 Purify Full-Length Mutant Gene pcr2->purify2 clone Clone into Expression Vector purify2->clone transform Transform E. coli clone->transform verify Sequence Verification transform->verify express Express Mutant Protein verify->express purify_prot Purify Protein express->purify_prot assay Perform Functional Assays (e.g., Staphylolytic, Endopeptidase) purify_prot->assay analyze Analyze and Compare Wild-Type vs. Mutant Activity assay->analyze ALE1_Active_Site Simplified schematic of the ALE-1 active site with key histidine residues interacting with the zinc ion and the peptidoglycan substrate. cluster_enzyme ALE-1 Active Site cluster_substrate Peptidoglycan Substrate H150 His150 Zn Zn²⁺ H150->Zn H200 His200 Gly2 Gly H200->Gly2 H231 His231 Gly3 Gly H231->Gly3 H233 His233 H233->Zn Gly1 Gly Gly4 Gly Gly5 Gly

References

Evaluating the Impact of L-Histidine Supplementation on Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

L-Histidine, an essential amino acid, plays a pivotal role in a multitude of physiological processes, including protein synthesis, immune response, and neurotransmission.[1][2] Its functions extend to acting as a precursor for histamine (B1213489) and the antioxidant dipeptide carnosine.[1][3] Recent research has focused on the therapeutic potential of this compound supplementation, revealing its diverse and often cell-type-specific effects. This guide provides a comparative analysis of this compound's impact on various cell lines, supported by experimental data and detailed protocols to aid researchers in their study design and interpretation.

Comparative Data on this compound's Effects

The biological impact of this compound varies significantly depending on the cell line, concentration, and experimental context. The following tables summarize key quantitative findings across neuronal, epithelial, immune, and cancer cell lines.

Table 1: Neuroprotective and Regenerative Effects
Cell LineTreatmentDurationKey FindingsReference
SH-SY5Y (Human Neuroblastoma)1 mM this compound48 hIncreased cell proliferation by 25.3% in D-galactose-induced aging model.[4]
1 mM this compound48 hSignificantly increased average neurite length by 40.8%.[4]
1 mM this compound48 hDown-regulated pro-apoptotic cleaved caspase-3 by 37.2%.[4]
GT1-7 (Immortalized Hypothalamic Neurons)Not specifiedNot specifiedAttenuated zinc-induced neuronal death.[5]
Human Cerebral Organoids 10 mM & 50 mM this compound (with Lysine & Threonine)Not specifiedDecreased mTOR activity and markedly reduced organoid size.[6][7]
Table 2: Cytoprotective and Anti-inflammatory Effects
Cell LineTreatmentDurationKey FindingsReference
HEK-293 (Human Embryonic Kidney)100–500 µM this compound2 h (Iron challenge)Significantly protected cell viability against iron-induced stress.[8][9]
HLECs (Human Lens Epithelial Cells)Not specifiedNot specifiedReduced H₂O₂-induced apoptosis and ROS accumulation.[10]
Not specifiedNot specifiedIncreased expression of antioxidant enzymes (SOD, GSH).[10]
Caco-2 (Human Colorectal Adenocarcinoma)50 mM this compound24 hReduced TNF-α-induced IL-8 secretion from ~252 pg/ml to ~94 pg/ml.[11]
HT-29 (Human Colorectal Adenocarcinoma)10 & 30 mM this compoundNot specifiedInhibited H₂O₂-induced IL-8 secretion by 26.8% and 46.8%, respectively.[11]
HaCaT (Human Keratinocytes)1.0 mM this compoundNot specifiedSuppressed CuSO₄-induced ROS production, lipid peroxidation, and protein carbonylation.[12]
Table 3: Effects on Cancer Cell Lines
Cell LineTreatmentDurationKey FindingsReference
HepG2 (Hepatocellular Carcinoma)800 µM & 1200 µM this compound24 hDownregulated markers for glycolysis (GLUT1, HK2) and angiogenesis (VEGFB).[13]
1 µM Sorafenib + 1200 µM this compound24 hReduced colony formation by ~60% compared to Sorafenib alone.[13]
SW1990 & Colo357 (Pancreatic Cancer)25 mM this compound + 10 µM GemcitabineNot specifiedExerted a more potent cytotoxic effect compared to individual treatments.[14][15]
25 mM this compoundNot specifiedIncreased hydrogen peroxide and depleted cellular glutathione (B108866) (GSH).[14][15]
SiHa (Human Cervical Cancer)This compound-Capped AgNPs (IC₅₀: 18.25 µg/mL)Not specifiedInduced ROS-mediated mitochondrial dysfunction and apoptosis.[16]
B16f10 (Melanoma)L-Histidinol (analogue)Not specifiedInhibited cell cycle progression in a dose-dependent manner.[17]
Daudi & MOLT 4 (Leukemia/Lymphoma)L-Histidinol (analogue)Not specifiedIncreased the cytotoxic capacity of six different antineoplastic agents.[18]
Table 4: Effects on Immune Cell Lines
Cell LineTreatmentDurationKey FindingsReference
Jurkat (Human T-cell Lymphoma)7.8 µM to 10 mM this compound4 hInhibited cell shrinkage induced by suspension in Ringer's lactate (B86563).[19]
1 to 10 mM this compound24 hSignificantly reduced phosphatidylserine (B164497) translocation and propidium (B1200493) iodide uptake.[19]
TPA (Phorbol Ester)Not specifiedTPA treatment induced the expression of histidine decarboxylase (HDC), increasing histamine production from this compound.[20]

Experimental Workflows and Signaling Pathways

Understanding the mechanisms behind this compound's effects requires standardized experimental procedures and a clear view of the molecular pathways involved.

General Experimental Workflow

The diagram below illustrates a typical workflow for assessing the impact of this compound on a given cell line.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Analysis Culture Cell Culture (e.g., HEK-293, SH-SY5Y) Seed Cell Seeding (Plate at optimal density) Culture->Seed Treat This compound Supplementation (Varying concentrations) Seed->Treat Incubate Incubation (Specified duration, e.g., 24-48h) Treat->Incubate Viability Viability/Proliferation (MTT, WST-1) Incubate->Viability Apoptosis Apoptosis (Flow Cytometry - Annexin V) Incubate->Apoptosis Gene Gene Expression (qPCR) Incubate->Gene Protein Protein Analysis (Western Blot) Incubate->Protein Data Data Acquisition (e.g., Plate Reader, Flow Cytometer) Viability->Data Apoptosis->Data Gene->Data Protein->Data Stats Statistical Analysis (Comparison to control) Data->Stats G H2O2 H₂O₂ Stress ROS Cellular ROS H2O2->ROS Induces Histidine This compound Histidine->ROS Scavenges NFKB_IKB NF-κB / IκBα (Inactive Complex) ROS->NFKB_IKB Promotes IκBα Degradation IKB IκBα IKB->NFKB_IKB NFKB NF-κB NFKB->NFKB_IKB NFKB_Active NF-κB (Active) NFKB_IKB->NFKB_Active Releases Nucleus Nucleus NFKB_Active->Nucleus Translocates to Apoptosis Apoptosis & Inflammation Nucleus->Apoptosis Upregulates Pro-inflammatory & Apoptotic Genes G Histidine High this compound (with Lys, Thr) mTORC1 mTORC1 Complex Histidine->mTORC1 Inhibits S6K1 p70S6K mTORC1->S6K1 Activates EBP1 4E-BP1 mTORC1->EBP1 Inhibits ProteinSynth Protein Synthesis S6K1->ProteinSynth Promotes EBP1->ProteinSynth Represses CellGrowth Cell Growth & Proliferation ProteinSynth->CellGrowth Leads to

References

Safety Operating Guide

Proper Disposal of L-Histidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides essential information and step-by-step procedures for the proper disposal of L-Histidine, tailored for researchers, scientists, and drug development professionals. While this compound is generally considered non-hazardous, adherence to proper disposal protocols is necessary to maintain a safe laboratory environment and ensure regulatory compliance.[1][2]

Core Principles of this compound Disposal

The disposal of this compound should always be conducted in accordance with applicable national, state, and local regulations.[2][3][4] The following principles form the basis for its safe handling and disposal:

  • Avoid Drain Disposal: this compound should not be discharged into sewers or drains.[2][5][6]

  • Proper Containment: Waste this compound should be stored in clearly labeled, sealed containers to prevent accidental spills or exposure.[1][7]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound for disposal.

Step-by-Step Disposal Procedures

The following procedures outline the recommended steps for disposing of solid this compound and managing spills.

1. Disposal of Unused or Expired Solid this compound:

  • Container Preparation: Place the unused or expired this compound in its original container or a suitable, well-labeled, and sealable waste container.[2][8]

  • Labeling: Clearly label the container as "Hazardous Waste" or as required by your institution, specifying the contents as "this compound."

  • Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.

  • Collection: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.

2. Management of this compound Spills:

In the event of a spill, the following steps should be taken:

  • Restrict Access: Secure the area to prevent further contamination or exposure.

  • Ventilation: If the spill occurs in an enclosed space, ensure adequate ventilation.

  • Containment: For a solid spill, carefully sweep or wipe up the material.[1][7] Avoid generating dust. For a liquid spill, use an inert absorbent material to contain it.[9]

  • Collection: Place the collected material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a sealed bag or container.[1]

  • Decontamination: Clean the spill area with water and dispose of the cleaning materials as hazardous waste.[7]

  • Disposal: Label the container with the spilled material's identity and dispose of it through your institution's hazardous waste program.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the provided search results regarding disposal procedures for this compound. Disposal guidelines are qualitative and procedural.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not typically cited as it is a standard procedural task. The primary "protocol" is to follow the step-by-step guidance provided above and adhere to your institution's specific waste management policies.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

L_Histidine_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_spill_management Spill Management cluster_routine_disposal Routine Disposal cluster_final_disposal Final Disposal start This compound Waste Generated is_spill Is it a spill? start->is_spill contain_spill Contain and collect spill is_spill->contain_spill Yes place_in_container Place in a labeled, sealed container is_spill->place_in_container No decontaminate_area Decontaminate spill area contain_spill->decontaminate_area decontaminate_area->place_in_container store_waste Store in designated waste area place_in_container->store_waste contact_ehs Contact EHS for pickup store_waste->contact_ehs

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Laboratory Professionals

L-Histidine, a vital amino acid in biological research, is generally not classified as a hazardous substance.[1][2][3][4][5][6] However, adherence to rigorous safety protocols is paramount to ensure a safe laboratory environment and prevent potential contamination. This guide provides detailed procedures for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

While this compound is considered non-hazardous, the use of appropriate personal protective equipment is a fundamental aspect of good laboratory practice. The following table summarizes the recommended PPE for handling this compound in solid (powder) and solution forms.

Equipment Specification Purpose Source
Eye Protection Safety glasses with side-shields or chemical safety gogglesTo protect eyes from dust particles and splashes.[2][4][6][7]
Hand Protection Standard laboratory gloves (e.g., nitrile)To prevent skin contact. Gloves should be inspected for integrity before use.[2][4][6][7]
Body Protection Laboratory coatTo protect skin and clothing from spills.[2][6]
Respiratory Protection Generally not required under normal conditions with adequate ventilation. A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is unavoidable.To prevent inhalation of dust particles.[2][4][7]

Operational Plan for Handling and Disposal

This step-by-step guide outlines the complete workflow for the safe handling of this compound, from receipt of the chemical to the final disposal of waste.

Preparation and Area Setup
  • Designated Area: Conduct all handling of this compound powder in a designated, well-ventilated area, such as a chemical fume hood, to minimize the potential for dust inhalation.[8]

  • Surface Preparation: Cover the work surface with absorbent, disposable bench paper to contain any potential spills.[8]

  • Assemble Equipment: Before beginning work, ensure all necessary equipment, such as spatulas, weighing paper or boats, and appropriately labeled containers, is readily accessible.[8]

  • Emergency Preparedness: Confirm that an eyewash station and safety shower are easily accessible.[6][8]

Handling and Experimental Procedures
  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Weighing and Transferring:

    • Perform all weighing and transferring of this compound powder inside a chemical fume hood to control dust.[8]

    • Use a spatula for transferring the powder to avoid spills.[8]

    • Keep the primary container of this compound closed when not in use.[8]

  • During Experimentation:

    • Handle the substance with care to prevent the generation of dust or aerosols.[4][7]

    • If working with solutions, be mindful of the potential for splashes.

    • Adhere to general laboratory hygiene: do not eat, drink, or smoke in the laboratory.[1][9]

Post-Experiment and Decontamination
  • Work Area Decontamination: After completing the experimental work, thoroughly decontaminate the work surface by wiping it down with an appropriate cleaning agent.

  • Waste Segregation:

    • Solid Waste: Collect all disposable materials that have come into contact with this compound, such as weighing paper, contaminated bench paper, and gloves, in a designated and clearly labeled waste container.

    • Aqueous Waste: While this compound is not considered environmentally hazardous, it is good practice to collect aqueous solutions for proper disposal rather than pouring them down the drain, especially in large quantities. Consult your institution's specific guidelines.

Disposal Plan

The disposal of this compound and associated waste must comply with local, regional, and national regulations.

  • Chemical Waste: this compound is not typically classified as hazardous waste.[2][3] However, it should be disposed of through your institution's chemical waste program. Offer surplus and non-recyclable solutions to a licensed disposal company.[7]

  • Contaminated Materials: Dispose of all contaminated solid waste (gloves, bench paper, etc.) in a sealed bag or container.[5] Handle contaminated packaging in the same manner as the substance itself.[1]

Procedural Workflow

The following diagram illustrates the logical flow of the handling and disposal process for this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling & Experiment cluster_post 3. Post-Experiment cluster_disposal 4. Disposal A Designate Well-Ventilated Area B Prepare Work Surface A->B C Assemble Equipment B->C D Verify Emergency Equipment Access C->D E Don Personal Protective Equipment D->E F Weigh and Transfer in Fume Hood E->F G Conduct Experiment F->G H Decontaminate Work Area G->H I Segregate Waste (Solid & Aqueous) H->I J Remove PPE Correctly I->J L Dispose of Chemical Waste per Institutional Guidelines I->L M Dispose of Contaminated Solid Waste I->M K Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.